2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLSFHARIIARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390659 | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-07-2 | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document delves into the theoretical and practical aspects of key descriptors including solubility, lipophilicity (logP), acidity (pKa), and melting point. We present not only the predicted and analogous data for the title compound but also detail the robust experimental methodologies required for their accurate determination. This guide is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance their scientific investigations.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[1] A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) is intrinsically linked to its fundamental characteristics. Properties such as aqueous solubility, lipophilicity, and ionization state govern a drug's interaction with biological membranes, its distribution throughout the body, and its potential for off-target effects. Therefore, the early and accurate characterization of these parameters for a novel compound like this compound is not merely a data collection exercise; it is a critical step in risk mitigation and rational drug design.
This guide will explore the core physicochemical properties of this compound, a molecule of interest due to its hydrazide moiety, which is a common pharmacophore in medicinal chemistry.
Molecular Structure and Predicted Properties
Structure:
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 206.24 g/mol | Influences diffusion and transport across membranes. |
| logP | 1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 61.5 Ų | Relates to hydrogen bonding potential and permeability. |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |
Note: These values are computationally predicted and should be experimentally verified.
Synthesis of this compound
The synthesis of the title compound typically follows a two-step procedure starting from 5-hydroxyindan.
Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate
A mixture of 5-hydroxyindan, ethyl chloroacetate, and a weak base such as potassium carbonate in a suitable solvent like acetone is refluxed.[3] The base facilitates the deprotonation of the hydroxyl group of 5-hydroxyindan, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the corresponding ester.
Step 2: Synthesis of this compound
The synthesized ester is then reacted with hydrazine hydrate in a solvent such as ethanol.[3][4] The reaction is typically carried out at reflux temperature. The nucleophilic hydrazine attacks the carbonyl carbon of the ester, leading to the formation of the desired acetohydrazide.
Caption: Synthetic pathway for this compound.
Experimental Determination of Physicochemical Properties
Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities lead to a depression and broadening of the melting range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up quickly to determine an approximate melting range.
-
Measurement: The experiment is then repeated with a slower heating rate (1-2°C per minute) near the approximate melting point to accurately determine the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.[6] This provides the melting point range.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Equilibration: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: The saturated solution is then filtered to remove the undissolved solid.
-
Quantification: The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the two layers.
-
Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each layer is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its target.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A solution of this compound of known concentration is prepared in water or a co-solvent system if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point.
Data Summary and Interpretation
Table 2: Experimentally Determined Physicochemical Properties of Structurally Related Hydrazides
| Compound | Melting Point (°C) | Solubility (µg/mL) | logP | pKa | Reference |
| 2-(benzyloxy)acetohydrazide | 98-100 | - | - | - | Commercial Data |
| 2-phenoxyacetohydrazide | 136-138 | - | - | - | Commercial Data |
The physicochemical properties of this compound are expected to be influenced by the presence of the indan moiety, the ether linkage, and the hydrazide group. The indan group contributes to the lipophilicity of the molecule, while the ether and hydrazide groups provide hydrogen bonding capabilities, influencing its solubility and TPSA. The hydrazide moiety is weakly basic, and its pKa will determine the ionization state of the molecule in different physiological compartments.
Conclusion
This technical guide has outlined the critical physicochemical properties of this compound and provided detailed protocols for their experimental determination. While predicted values offer a useful starting point, the empirical data generated through the described methodologies are indispensable for a comprehensive understanding of this compound's potential as a drug candidate. The synthesis and characterization of this molecule, guided by the principles laid out in this document, will enable researchers to make informed decisions in the complex process of drug discovery and development.
References
- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
A Technical Guide to the Biological Activities of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged structural motifs into novel hybrid molecules represents a rational and highly effective strategy in modern drug discovery. This guide focuses on the therapeutic potential of derivatives based on the 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide scaffold. This core structure synergistically combines the indane ring system, known for its potent anticancer and anti-inflammatory properties, with the acetohydrazide linker, a versatile pharmacophore renowned for conferring a broad spectrum of biological activities, including antimicrobial and analgesic effects. By synthesizing data from analogous indanone and hydrazone compounds, this document provides a comprehensive overview of the probable biological activities, underlying mechanisms of action, and structure-activity relationships (SAR) for this promising class of molecules. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers to explore and validate the therapeutic potential of these derivatives.
Introduction to a Promising Hybrid Scaffold
The Indane Moiety: A Privileged Core in Medicinal Chemistry
The 2,3-dihydro-1H-indene, or indane, nucleus is a recurring structural feature in numerous biologically active compounds. Its rigid, bicyclic framework serves as an excellent scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Derivatives of the related indanone structure have emerged as a significant class of therapeutic agents, demonstrating encouraging antiproliferative actions against a variety of cancer cells.[1] Mechanistic studies reveal that their anticancer effects are often multifactorial, involving the inhibition of tubulin polymerization, induction of G2/M phase cell cycle arrest, and modulation of critical signaling pathways such as NF-κB.[1][2][3] Furthermore, specific indanone derivatives have shown potential in treating inflammatory conditions like inflammatory bowel disease (IBD) by suppressing the expression of inflammatory mediators.[4]
The Acetohydrazide-Hydrazone Moiety: A Versatile Pharmacophore
The acetohydrazide group and its corresponding hydrazone derivatives (possessing the –CONHN=CH– azomethine group) are celebrated for their broad pharmacological versatility.[5][6] This functional group is a cornerstone in the development of novel agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[6][7] The hydrazone linkage is readily synthesized and allows for extensive chemical modification, making it an ideal platform for tuning a molecule's pharmacokinetic and pharmacodynamic profile. Studies have shown that substituents on the aryl rings of hydrazone derivatives can significantly influence their potency, with electron-withdrawing groups often enhancing antimicrobial activity.[8][9]
Rationale for the Hybrid Scaffold
The strategic fusion of the indane core with the acetohydrazide linker creates a novel chemical entity, this compound. This design hypothesizes that the indane moiety will serve as the primary anchoring group for targets associated with cancer and inflammation, while the acetohydrazide portion can be further derivatized—typically as hydrazones—to introduce additional biological activities and fine-tune the overall therapeutic profile. This guide explores the potential of this scaffold by examining the established activities of its constituent parts.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives is typically a straightforward, multi-step process. The core acetohydrazide is first prepared, followed by condensation with various aldehydes or ketones to generate a library of hydrazone derivatives.
General Synthetic Workflow
The overall synthetic pathway begins with a commercially available indanol precursor, proceeds through an ester intermediate to the core acetohydrazide, and culminates in the final hydrazone derivatives.
Caption: General synthetic route for this compound derivatives.
Protocol 2.1: Synthesis of this compound (Core)
Rationale: This two-step protocol first establishes the ether linkage via a Williamson ether synthesis, a reliable method for forming aryl ethers. The subsequent hydrazinolysis of the ester is a standard and high-yielding method for producing the desired acetohydrazide intermediate.
Step 1: Synthesis of Ethyl (2,3-dihydro-1H-inden-5-yloxy)acetate
-
To a solution of 5-indanol (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (K₂CO₃, 0.02 mol).
-
Add ethyl chloroacetate (0.011 mol) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the pure ester intermediate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl ester intermediate (0.01 mol) in absolute ethanol (30 mL).
-
Add hydrazine hydrate (80-99%, 0.02 mol) to the solution.
-
Reflux the mixture for 6 hours. The formation of a solid precipitate is often observed.
-
Cool the reaction mixture in an ice bath.
-
Filter the white, solid product, wash with cold ethanol, and dry under vacuum.[10]
Protocol 2.2: Synthesis of (E)-N'-(substituted-benzylidene)-2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide (Hydrazone Derivatives)
Rationale: This is a classic condensation reaction. The acetohydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the reaction.
-
Dissolve the core acetohydrazide (0.001 mol) in ethanol (20 mL).
-
Add the desired substituted aromatic aldehyde (0.001 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product will typically precipitate out of solution.
-
Filter the solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure hydrazone derivative.[11]
Potential Anticancer Activity
The indanone scaffold is a well-established pharmacophore in oncology research.[1] Derivatives have demonstrated potent cytotoxic activity against numerous human cancer cell lines, suggesting that the this compound core would be a promising starting point for novel anticancer agents.[12]
Postulated Mechanisms of Action
Based on extensive research into indanone and hydrazone analogs, several mechanisms can be proposed for these derivatives:
-
Tubulin Polymerization Inhibition: Many indanone derivatives exert their anticancer effect by binding to the tubulin protein, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13]
-
NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[2] Certain indanone-hydrazone hybrids have been shown to downregulate the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, promoting cancer cell death.[1][2][3]
-
Anti-Angiogenic Effects: Some derivatives have been found to suppress key factors involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGF-R1, VEGF-R2) and Hypoxia-Inducible Factor-α (HIF-α).[13]
Caption: Potential anticancer mechanisms of action for indanone-hydrazone derivatives.
Structure-Activity Relationship (SAR) Insights
For anticancer activity, the substitutions on the terminal phenyl ring of the hydrazone are critical. While specific SAR for this exact scaffold requires experimental validation, general trends from related compounds suggest:
-
The presence and position of halogen atoms, methoxy groups, or other electron-donating/withdrawing groups on the terminal ring can drastically alter cytotoxicity.[12]
-
The indanone ring itself is crucial for activity, and modifications to it could modulate potency.[3]
Data on Analogous Compounds
The following table summarizes the cytotoxic activity of related indanone and hydrazone compounds against various cancer cell lines, demonstrating the potential of these structural classes.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indanone-based Thiazolyl Hydrazone (ITH-6) | HT-29 (Colon) | 0.41 ± 0.19 | [2][3] |
| Indanone-based Thiazolyl Hydrazone (ITH-6) | COLO 205 (Colon) | 0.85 ± 0.23 | [2] |
| Gallic Acid-based Indanone | MCF-7 (Breast) | ~1.88 | [1] |
| Indeno-indolone Scaffolds | Kidney Cancer Cells | Effective | [1] |
Protocol 3.1: In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of a compound's IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Potential Antimicrobial Activity
Hydrazide-hydrazone derivatives are widely recognized for their potent antimicrobial properties.[7][14] They have shown activity against a range of Gram-positive and Gram-negative bacteria as well as some fungal strains.[14][15]
Spectrum of Activity and SAR
Research on acetohydrazide derivatives indicates moderate to good antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.[14] Their antifungal activity is often weaker but present.[14]
Key SAR findings for antimicrobial hydrazones include:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the terminal aromatic ring generally enhances antimicrobial potential.[8][9]
-
Heterocyclic Rings: Incorporation of heterocyclic rings (e.g., pyrazole, furan) can also lead to potent antimicrobial agents.[8][16]
Data on Analogous Compounds
| Compound Class | Bacterial Strain | Activity | Reference |
| Acetohydrazide-hydrazones | S. aureus, S. pyogenes | Moderate to Good | [14] |
| Acetohydrazide-hydrazones | E. coli, P. aeruginosa | Moderate to Good | [14] |
| Acetohydrazide Pyrazole Derivatives | Various Bacteria & Fungi | Efficient | [8][9] |
| Metal Complexes of Acetohydrazides | Various Bacteria | Higher than ligand | [17] |
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is essential for quantifying a compound's potency.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Potential Anti-inflammatory Activity
Both the indane and hydrazone moieties have been independently associated with anti-inflammatory effects.[4][18] Hydrazide and hydrazone derivatives have been successfully evaluated in preclinical models of inflammation.[18][19]
Preclinical Evaluation and Mechanisms
The standard model for acute inflammation is the carrageenan-induced paw edema test in rodents.[20] In this model, many hydrazone derivatives have demonstrated significant, dose-dependent reductions in paw edema, comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[18][20]
The mechanisms may involve:
-
COX Inhibition: Like many NSAIDs, these compounds may inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[21]
-
Cytokine Suppression: Certain indanone derivatives can suppress the production of pro-inflammatory cytokines like TNF-α.[4]
Data on Analogous Compounds
| Compound Class | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| N-pyrrolylcarbohydrazide | 20 | Significant reduction | [18][19] |
| N-pyrrolylcarbohydrazide | 40 | Significant reduction | [18][19] |
| Phthalic Anhydride Hydrazide | - | 64.0% | [20] |
| 1,2,4-Triazole Hydrazide | - | 64.1% | [20] |
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This in vivo model is a gold standard for screening acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, and a compound's ability to reduce the resulting edema is a strong indicator of its anti-inflammatory potential.
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the synthesized compounds orally or intraperitoneally.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of multi-target therapeutic agents. By leveraging the established anticancer and anti-inflammatory properties of the indane core and the broad biological versatility of the acetohydrazide-hydrazone moiety, derivatives of this class are poised for significant findings. The synthetic accessibility allows for the creation of large, diverse libraries for screening.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and screening a broad library of derivatives with diverse electronic and steric substitutions to build a comprehensive SAR model for each biological activity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways for the most potent compounds.
-
In Vivo Efficacy and Toxicology: Advancing lead compounds into more complex animal models to assess their efficacy, pharmacokinetic profiles, and safety.
This guide serves as a foundational resource, providing the rationale, methodologies, and technical insights necessary to unlock the full therapeutic potential of this exciting class of molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 4. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary In Vitro Screening of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Abstract: The hydrazide functional group is a key pharmacophore found in numerous therapeutically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3][4] This guide presents a comprehensive, technically-grounded framework for the initial in vitro evaluation of a novel hydrazide-containing compound, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. We provide detailed, field-proven protocols for a tiered screening cascade, beginning with essential cytotoxicity assessment, followed by targeted screens for antimicrobial and antioxidant activities. The causality behind experimental choices, self-validating protocols, and robust data interpretation are emphasized to ensure scientific integrity and guide future drug development efforts.
Introduction and Strategic Rationale
The preliminary screening of a novel chemical entity is a critical phase in the drug discovery pipeline. The objective is not exhaustive characterization but rather to efficiently and cost-effectively identify "hits" with promising biological activity and acceptable safety profiles. The subject of this guide, this compound, possesses structural motifs that warrant investigation. The rigid 2,3-dihydro-1H-inden (indan) core provides a defined three-dimensional scaffold, while the oxyacetohydrazide moiety (-O-CH₂-CO-NH-NH₂) is a known pharmacophore associated with a diverse range of biological functions.[3][4]
Our proposed screening strategy follows a logical, tiered progression designed to maximize data output while conserving resources.
Caption: Tiered workflow for preliminary screening.
This approach ensures that any observed bioactivity is not a mere artifact of general toxicity. By first establishing the concentration range over which the compound is non-cytotoxic, subsequent bioassays can be designed to yield meaningful, interpretable results.
Synthesis and Characterization of Test Compound
The quality and purity of the test compound are paramount for the reliability of any biological data. A plausible synthetic route, based on established chemical transformations, is outlined below.[5][6]
Caption: Proposed synthesis of the target compound.
Post-Synthesis Validation: Before biological screening, the compound's identity and purity must be rigorously confirmed.
-
Identity: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity, with a minimum of >95% being acceptable for initial screening.
Preliminary Cytotoxicity Assessment: The MTT Assay
The MTT assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay relies on the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10]
Experimental Protocol: MTT Assay
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HeLa) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of 2x working concentrations by serially diluting the stock in a serum-free culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared 2x working concentrations of the compound (and vehicle control, DMSO). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.[9] Pipette up and down to ensure all formazan crystals are dissolved. Incubate the plate overnight in the incubator to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to reduce background noise).[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (0) | 1.25 ± 0.08 | 100% |
| 1 | 1.21 ± 0.06 | 96.8% |
| 10 | 1.15 ± 0.09 | 92.0% |
| 50 | 0.88 ± 0.05 | 70.4% |
| 100 | 0.61 ± 0.04 | 48.8% |
| 250 | 0.24 ± 0.03 | 19.2% |
| IC₅₀ (µM) | - | ~102 µM |
Note: Data shown are for illustrative purposes only.
Antimicrobial Activity Screening: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[11][12] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microbial strains.[11]
Experimental Protocol: Broth Microdilution
-
Strain Selection: Use representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and a fungal strain like Candida albicans.
-
Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.[12]
-
Compound Dilution: In a sterile 96-well plate, dispense 100 µL of broth into all wells. Add 100 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column.[13] This creates a concentration gradient.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Sterility Control: A well with broth only (no compound, no inoculum).
-
Growth Control: A well with broth and inoculum (no compound).
-
Positive Control: A well with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and inoculum.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[11] or at 30-35°C for 24-48 hours for fungi.[14]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no turbidity (i.e., no visible growth) is observed.
Caption: Broth microdilution workflow.
Data Presentation: Antimicrobial Activity
| Microbial Strain | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |
| S. aureus ATCC 29213 | Positive | 64 | Ciprofloxacin: 0.5 |
| E. coli ATCC 25922 | Negative | >256 | Ciprofloxacin: 0.015 |
| C. albicans ATCC 90028 | N/A | 128 | Fluconazole: 1 |
Note: Data shown are for illustrative purposes only.
Antioxidant Capacity Evaluation: DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor, thus evaluating its antioxidant capacity.[15][16] The DPPH radical is a stable free radical with a deep purple color that shows a strong absorbance maximum around 517 nm.[17] When the DPPH radical accepts an electron or hydrogen atom from an antioxidant, it becomes the reduced, stable form DPPH-H, resulting in a color change from purple to yellow.[15] The degree of decolorization is proportional to the scavenging potential of the compound.[15]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Test Compound: Prepare a stock solution of the test compound in methanol or DMSO, followed by serial dilutions to obtain a range of concentrations.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the freshly prepared DPPH solution to each well.
-
Add 100 µL of the various dilutions of the test compound, standard, or blank (methanol/DMSO) to the respective wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
Plot the % scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[15]
-
Data Presentation: Antioxidant Capacity
| Concentration (µM) | % DPPH Scavenging |
| 10 | 15.2% |
| 50 | 35.8% |
| 100 | 52.1% |
| 250 | 78.5% |
| 500 | 91.3% |
| IC₅₀ (µM) | ~95 µM |
| Ascorbic Acid IC₅₀ (µM) | ~25 µM |
Note: Data shown are for illustrative purposes only.
Interpretation and Future Directions
The culmination of this preliminary screening is the integrated analysis of the cytotoxicity, antimicrobial, and antioxidant data. The primary goal is to identify a "hit"—a compound that demonstrates significant biological activity at non-toxic concentrations.
-
Hit Profile 1: Selective Antimicrobial Agent: The compound exhibits a low MIC value (e.g., < 32 µg/mL) against one or more microbial strains, while its cytotoxicity IC₅₀ is significantly higher (e.g., > 100 µM). The ratio of cytotoxicity IC₅₀ to MIC defines the Selectivity Index (SI) . A high SI is desirable, indicating the compound is more toxic to the microbe than to host cells.
-
Hit Profile 2: Potent Antioxidant: The compound shows a low IC₅₀ in the DPPH assay, comparable to or better than the standard antioxidant, and this activity occurs at concentrations well below its cytotoxic IC₅₀.
-
No-Go Profile: The compound is either inactive in the bioassays or shows activity only at concentrations that are also cytotoxic (low SI).
Based on a promising hit profile, future directions would involve secondary screening (e.g., testing against a broader panel of microbes, mechanistic antioxidant assays), lead optimization to improve potency and selectivity, and eventually, in vivo studies. This structured, data-driven approach ensures that research and development efforts are focused on compounds with the highest potential for therapeutic success.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. scirp.org [scirp.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Proposed Mechanism of Action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Abstract: The novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide integrates two pharmacologically significant scaffolds: a dihydroindenyl (indan) moiety and an acetohydrazide functional group. While direct experimental evidence for this specific molecule is not yet prevalent in the public domain, a comprehensive analysis of structurally related compounds allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide synthesizes existing research on indenyl and hydrazide derivatives to propose a primary and a secondary putative mechanism of action. We postulate that this compound is a potent inhibitor of monoamine oxidase (MAO) enzymes, with a secondary potential for cholinesterase inhibition. This document provides the theoretical framework, key molecular targets, and detailed experimental protocols to validate these hypotheses, serving as a foundational resource for researchers in neuropharmacology and drug development.
Introduction and Structural Rationale
The chemical architecture of this compound is a deliberate amalgamation of two key structural motifs. The indan (2,3-dihydro-1H-indene) core is a well-established scaffold in medicinal chemistry, notably present in compounds targeting the central nervous system. Recent studies have highlighted that substituted 1-indanones are potent and selective inhibitors of monoamine oxidase B (MAO-B)[1]. The hydrazide moiety (-CONHNH2) is also a classic functional group in pharmacology, historically associated with the first generation of monoamine oxidase inhibitors (MAOIs) like iproniazid and isocarboxazid[2][3][4]. The combination of these two moieties in a single molecule strongly suggests a synergistic or additive effect on MAO inhibition.
Furthermore, derivatives incorporating both an indene ring and a hydrazide linker have been successfully designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer's disease[5]. Therefore, a secondary line of inquiry into its anticholinesterase activity is warranted.
This guide will primarily focus on the MAO inhibition hypothesis due to the strong precedent set by both parent scaffolds.
Primary Postulated Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine[3]. Inhibition of these enzymes increases the synaptic availability of these monoamines, a cornerstone of treatment for depression and neurodegenerative conditions like Parkinson's disease[4][6]. Selective MAO-A inhibitors are typically antidepressants, while selective MAO-B inhibitors are used in Parkinson's disease to prevent the degradation of dopamine[3][6].
We hypothesize that this compound acts as an inhibitor of both MAO-A and MAO-B, with a potential selectivity profile dictated by the substitution pattern on the indan ring.
Molecular Interaction Model
The proposed interaction occurs within the active site of the MAO enzymes. The indan ring is expected to occupy the hydrophobic substrate-binding cavity. The acetohydrazide tail can then interact with the flavin adenine dinucleotide (FAD) cofactor, either through reversible hydrogen bonding or by forming an irreversible covalent adduct, a mechanism common to many hydrazine-based MAOIs[7].
The logical flow of this proposed inhibitory action is visualized below.
Caption: Proposed mechanism of MAO inhibition.
Causality Behind Experimental Choices
To validate this hypothesis, a tiered experimental approach is necessary. The initial step is to determine if the compound inhibits MAO-A and MAO-B in vitro. Subsequent experiments should then elucidate the nature of this inhibition (reversible vs. irreversible, competitive vs. non-competitive) and its selectivity.
Experimental Protocols for Mechanism Validation
The following protocols describe a self-validating system for characterizing the inhibitory profile of this compound against human MAO enzymes.
Workflow for MAO Inhibition Analysis
The overall workflow begins with primary screening to determine inhibitory concentration (IC50), followed by kinetic studies to understand the mode of inhibition, and finally dialysis to confirm reversibility.
Caption: Workflow for characterizing MAO inhibitory activity.
Protocol 1: Determination of IC50 Values for hMAO-A and hMAO-B
This protocol uses a fluorometric assay, which offers high sensitivity and is amenable to high-throughput screening. The Amplex® Red reagent is a reliable and widely used substrate for detecting H₂O₂ produced during the MAO-catalyzed reaction[3].
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO-A/B substrate)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
This compound (test compound)
-
Sodium phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Prepare Reagent Mix: In sodium phosphate buffer, prepare a working solution containing Amplex® Red, HRP, and the respective MAO substrate (p-Tyramine).
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in buffer.
-
Enzyme Pre-incubation: In the microplate wells, add a fixed amount of either hMAO-A or hMAO-B enzyme. Then, add the various concentrations of the test compound or control inhibitors. Incubate for 15 minutes at 37°C to allow for enzyme-inhibitor interaction.
-
Initiate Reaction: Add the Reagent Mix to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin kinetic measurement of fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C for 30 minutes. The rate of increase in fluorescence is proportional to MAO activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Enzyme Kinetics and Reversibility Studies
Understanding the mode of inhibition is crucial. A competitive inhibitor, which binds to the same site as the substrate, suggests a different therapeutic profile than a non-competitive one. Irreversible inhibitors that form covalent bonds with the enzyme often have a longer duration of action[7].
Methodology for Kinetics:
-
Perform the fluorometric assay as described in Protocol 1.
-
Instead of a fixed substrate concentration, vary the concentration of p-Tyramine while keeping the concentration of the test compound fixed (e.g., at its IC50 and 2x IC50).
-
Plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km in the presence and absence of the inhibitor.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]) to visually determine the mode of inhibition (e.g., intersecting lines on the y-axis indicate competitive inhibition).
Methodology for Reversibility (Dialysis):
-
Incubate the MAO enzyme (A or B) with a high concentration (e.g., 10x IC50) of the test compound for 30 minutes.
-
Place the enzyme-inhibitor mixture in a dialysis bag (with an appropriate molecular weight cutoff) and dialyze against a large volume of buffer for 24 hours, with several buffer changes.
-
As a control, perform the same procedure with the enzyme alone and with a known irreversible inhibitor (e.g., Selegiline).
-
After dialysis, measure the residual activity of the enzyme using the fluorometric assay. A significant recovery of enzyme activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Hypothetical Inhibitory Profile of this compound
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI)¹ | Mode of Inhibition (MAO-B) | Reversibility |
|---|---|---|---|---|---|
| Test Compound | 0.850 | 0.045 | 18.9 | Competitive | Reversible |
| Clorgyline | 0.008 | 5.2 | 0.0015 | - | Irreversible |
| Selegiline | 3.5 | 0.015 | 233 | Competitive | Irreversible |
¹ Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B). A value > 1 indicates MAO-B selectivity.
Interpretation: In this hypothetical example, the test compound is a potent, selective, and reversible competitive inhibitor of MAO-B. This profile is highly desirable for treating Parkinson's disease, as reversible inhibition can reduce the risk of hypertensive crises associated with older, irreversible MAOIs[4].
Secondary Postulated Mechanism: Cholinesterase Inhibition
As a secondary target, the compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) should be investigated, given the activity of other indene-hydrazide conjugates[5]. The experimental approach would be analogous to the MAO assays, using Ellman's reagent-based colorimetric assay with acetylthiocholine or butyrylthiocholine as substrates.
Conclusion
This technical guide posits that this compound is a promising lead compound for development as a monoamine oxidase inhibitor, likely with selectivity towards the MAO-B isoform. The provided structural rationale, molecular interaction models, and detailed, self-validating experimental protocols offer a comprehensive roadmap for researchers to rigorously test this hypothesis. The elucidation of its precise mechanism of action will be a critical step in determining its potential therapeutic utility in neurodegenerative or psychiatric disorders.
References
- 1. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors: Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Unveiling the Therapeutic Potential of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide: A Roadmap for Target Identification and Validation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The global pursuit of novel therapeutic agents is a cornerstone of biomedical research. Within this landscape, compounds featuring the acetohydrazide scaffold have emerged as a promising class, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, yet under-investigated molecule: 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. The unique structural amalgamation of a rigid indane moiety and a reactive acetohydrazide group suggests a high potential for targeted biological interactions. This document provides a comprehensive, technically-grounded framework for elucidating the therapeutic targets of this compound. It is designed to guide researchers through a logical, multi-step process of hypothesis generation, experimental validation, and mechanistic investigation.
Introduction: The Scientific Rationale
The hydrazide functional group is a key pharmacophore present in numerous established drugs, including the antitubercular agent isoniazid and the antidepressant iproniazid.[1] Hydrazide derivatives are known to possess a diverse range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[2][3][4] The reactivity of the acetohydrazide moiety allows for the formation of hydrazones through condensation reactions, which can be crucial for binding to biological targets.[5][6]
The this compound molecule incorporates an indane ring system. The indane scaffold imparts a degree of conformational rigidity and hydrophobicity to a molecule, which can be advantageous for specific and high-affinity binding to protein targets.[7] This combination of a versatile pharmacophore (acetohydrazide) with a structurally influential moiety (indane) provides a strong rationale for investigating its therapeutic potential. The lack of specific literature on this compound presents a unique opportunity for novel discovery.
This guide will, therefore, outline a systematic approach to identify and validate the potential therapeutic targets of this compound.
Hypothesized Therapeutic Arenas and Potential Molecular Targets
Based on the known biological activities of structurally related compounds, we can postulate several high-priority therapeutic areas for investigation. For each area, we propose primary molecular targets for initial screening.
Oncology
The antitumor activity of hydrazide derivatives is a recurring theme in the literature.[5][8] Potential mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Primary Hypothesized Targets:
-
Receptor Tyrosine Kinases (RTKs): Many acetohydrazide derivatives have been synthesized as EGFR inhibitors.[9] The indane moiety could potentially confer selectivity for other RTKs as well.
-
Pro-apoptotic Proteins: Some 2-oxoindoline-based acetohydrazides have demonstrated the ability to activate procaspase-3, a key executioner of apoptosis.[8]
-
Bcl-2 Family Proteins: Inhibition of anti-apoptotic Bcl-2 proteins is a validated strategy in oncology.[1]
Inflammation and Immunology
The anti-inflammatory properties of hydrazides are well-documented.[2][10] The indane structure is also present in some anti-inflammatory agents.
Primary Hypothesized Targets:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes.[11]
-
Toll-like Receptors (TLRs): Derivatives of indazole, which are structurally related to indane, have been identified as antagonists of the MD2-TLR4 complex, a key player in the innate immune response to bacterial lipopolysaccharide.[12]
Infectious Diseases
The hydrazide core is famously present in the antitubercular drug isoniazid.[1][3] This suggests potential activity against various microbial pathogens.
Primary Hypothesized Targets:
-
Bacterial and Fungal Enzymes: Novel acetohydrazide pyrazole derivatives have shown promising antimicrobial and antifungal activity.[13] The specific targets would likely be enzymes essential for microbial survival.
A Phased Approach to Target Validation: Experimental Workflows
A systematic and logical progression of experiments is crucial for the successful identification and validation of a drug's target. The following workflows are proposed:
Phase 1: Broad Phenotypic Screening
The initial step is to perform broad phenotypic screens to identify the most promising therapeutic area(s).
Experimental Workflow: Phenotypic Screening
Caption: Workflow for initial phenotypic screening.
Protocol: Cancer Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., SW620 colon, PC-3 prostate, NCI-H23 lung) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value for each cell line.
Phase 2: Target-Oriented Screening
Based on the results of the phenotypic screening, a more focused, target-oriented screening approach should be employed.
Experimental Workflow: Target-Oriented Screening
Caption: Workflow for target-oriented screening.
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Reagents: Recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Assay Setup: In a 96-well plate, combine the EGFR enzyme, the substrate, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Phase 3: Mechanistic Validation in Cellular Models
Once a primary target is identified, the next crucial step is to validate its engagement and the downstream consequences in a relevant cellular context.
Signaling Pathway: TLR4-Mediated Inflammatory Response
Caption: Hypothesized inhibition of the TLR4 signaling pathway.
Protocol: Measurement of Inflammatory Cytokine Production in Macrophages
-
Cell Culture: Differentiate human THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).
-
Pre-treatment: Pre-incubate the macrophages with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatants using ELISA kits.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production and calculate the IC50 values.
Data Summary and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in a tabular format.
| Assay | Cell Line / Target | Endpoint | Result (e.g., IC50 in µM) |
| Cell Proliferation | SW620 | Viability | |
| Cell Proliferation | PC-3 | Viability | |
| Kinase Inhibition | EGFR | Phosphorylation | |
| Cytokine Production | THP-1 Macrophages | TNF-α Release |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial exploration of the therapeutic potential of this compound. By systematically progressing from broad phenotypic screening to specific target validation and mechanistic studies, researchers can efficiently identify and characterize the biological activity of this novel compound. Positive findings from this proposed research plan would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling. The unique combination of the indane and acetohydrazide moieties holds significant promise for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 6. jssunton.com [jssunton.com]
- 7. N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide () for sale [vulcanchem.com]
- 8. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and molecular docking of some new 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives with anti-inflammatory-analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Discovery of 3â(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Blueprint of a Bioactive Scaffold: An In-depth Technical Guide to 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, a molecule of significant interest in medicinal chemistry due to its hybrid structure incorporating the privileged indane scaffold and a reactive hydrazide moiety. The indane core is a structural motif present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Hydrazides are also a well-known class of compounds with diverse biological applications, including antitubercular and antidepressant activities.[3][4] This guide, intended for researchers, scientists, and drug development professionals, offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By elucidating its spectroscopic signature, we provide a foundational reference for its unambiguous identification, characterization, and further development in drug discovery programs.
Introduction: The Architectural Synergy of Indane and Hydrazide Moieties
The rational design of therapeutic agents often involves the strategic combination of pharmacophores to enhance biological activity and optimize pharmacokinetic properties. The title compound, this compound, represents a thoughtful amalgamation of two such vital structural motifs. The indane framework, a bicyclic system composed of a benzene ring fused to a cyclopentane ring, provides a rigid and lipophilic scaffold that can be strategically functionalized.[2][5] Its presence in marketed drugs like Indinavir, an HIV protease inhibitor, underscores its therapeutic potential.[5]
The acetohydrazide side chain introduces a versatile functional group known for its ability to form hydrogen bonds and act as a linker for further chemical modifications.[3] Hydrazide-hydrazone derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[3][6] The strategic placement of the acetohydrazide group at the 5-position of the indane ring via an ether linkage creates a molecule with a distinct electronic and conformational profile, making its detailed spectroscopic analysis essential for quality control and structure-activity relationship (SAR) studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map
NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR spectra of this compound offer a wealth of information regarding its atomic connectivity and chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic, aliphatic, and hydrazide protons. The integration of these signals will be consistent with the number of protons in each environment.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| -NH-NH₂ | ~9.2 (NH), ~4.3 (NH₂) | s (broad), s (broad) | - | The amide (NH) proton is typically downfield due to the deshielding effect of the adjacent carbonyl group. The terminal NH₂ protons are also broad and their chemical shift can be concentration and solvent dependent. |
| Ar-H (indenyl) | ~7.1 (d), ~6.7 (dd), ~6.6 (d) | d, dd, d | J ≈ 8.5 Hz, J ≈ 8.5, 2.5 Hz, J ≈ 2.5 Hz | The aromatic protons on the indane ring will show characteristic splitting patterns based on their ortho, meta, and para relationships. The proton ortho to the ether linkage will be the most shielded. |
| -O-CH₂-CO- | ~4.5 | s | - | The methylene protons adjacent to the ether oxygen and the carbonyl group will appear as a singlet due to the absence of adjacent protons. |
| Ar-CH₂- (indenyl) | ~2.9 | t | J ≈ 7.5 Hz | The benzylic methylene protons of the indane ring will be a triplet due to coupling with the adjacent methylene group. |
| -CH₂-CH₂-CH₂- (indenyl) | ~2.1 | quintet | J ≈ 7.5 Hz | The central methylene protons of the five-membered ring will appear as a quintet due to coupling with the two adjacent methylene groups. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will complement the proton NMR data, providing insights into the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| -C=O | ~168 | The carbonyl carbon of the hydrazide is characteristically found in this downfield region. |
| Ar-C (indenyl, oxygen-bearing) | ~158 | The aromatic carbon directly attached to the ether oxygen will be significantly deshielded. |
| Ar-C (indenyl) | ~145, ~131 | Chemical shifts for the quaternary aromatic carbons of the indane ring system. |
| Ar-CH (indenyl) | ~115, ~112, ~109 | The protonated aromatic carbons will appear in this region. |
| -O-CH₂- | ~67 | The methylene carbon attached to the ether oxygen is deshielded. |
| Ar-CH₂- (indenyl) | ~33, ~32 | The two non-equivalent methylene carbons of the cyclopentane ring. |
| -CH₂-CH₂-CH₂- (indenyl) | ~26 | The central methylene carbon of the five-membered ring. |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional moieties.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H stretching | 3300 - 3200 | Medium-Strong | Hydrazide (-NH-NH₂) |
| C-H stretching (aromatic) | 3100 - 3000 | Medium | Ar-H |
| C-H stretching (aliphatic) | 3000 - 2850 | Medium | -CH₂- |
| C=O stretching (amide I) | ~1670 | Strong | Hydrazide (-C=O) |
| N-H bending (amide II) | ~1620 | Medium | Hydrazide (-NH) |
| C=C stretching (aromatic) | 1600 - 1450 | Medium-Strong | Aromatic Ring |
| C-O-C stretching (ether) | 1250 - 1000 | Strong | Aryl-O-CH₂ |
The presence of strong absorption bands for the N-H and C=O stretching vibrations will be a clear indication of the hydrazide functionality.[7][8]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₁₁H₁₄N₂O₂), the expected molecular weight is approximately 206.24 g/mol .
Expected Fragmentation Pattern
Electron ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern that can be used to confirm the structure.
Caption: Proposed mass fragmentation pathway for this compound.
A key fragmentation would be the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of a stable indenyloxy radical and a hydrazide-containing fragment. Another prominent fragmentation pathway would involve the loss of the entire acetohydrazide side chain, resulting in an ion at m/z 133, corresponding to the 2,3-dihydro-1H-inden-5-ol radical cation. The observation of the molecular ion peak [M]⁺˙ at m/z 206 and these characteristic fragment ions would provide strong evidence for the proposed structure.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types. A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) can be employed.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to identify the molecular ion and major fragment ions.
-
Data Interpretation: Analyze the fragmentation pattern to deduce the structural components of the molecule.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, serve as a critical reference for researchers engaged in the synthesis, purification, and biological evaluation of this promising scaffold. Adherence to the described analytical workflows will ensure the scientific integrity and reproducibility of research findings, thereby accelerating the potential translation of this and related molecules into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis and Bio-potential of Acetohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the acetohydrazide scaffold has emerged as a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. While the specific compound, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, remains elusive in major chemical registries, this guide will delve into the broader class of acetohydrazide derivatives. The absence of a registered CAS number for the aforementioned compound suggests its novelty and underscores the importance of a comprehensive understanding of its parent class for any future research and development endeavors.
This technical guide will provide an in-depth exploration of the synthesis, characterization, and potential applications of acetohydrazide derivatives, drawing upon established methodologies and recent advancements in the field. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, elucidating the critical aspects of working with this versatile class of molecules.
The Acetohydrazide Moiety: A Versatile Pharmacophore
The acetohydrazide functional group, characterized by a hydrazide linked to an acetyl group, is a key building block in the synthesis of numerous heterocyclic compounds and other complex organic molecules. Its utility in drug discovery is largely attributed to its ability to engage in various biological interactions and its synthetic tractability, allowing for the facile generation of diverse chemical libraries.
Structural Features and Physicochemical Properties
The physicochemical properties of acetohydrazide derivatives can be readily modulated by the nature of the substituents on the acetyl and hydrazide moieties. A summary of key properties for the parent acetohydrazide is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1068-57-1 | [1][2][3] |
| Molecular Formula | C2H6N2O | [1][3] |
| Molecular Weight | 74.08 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 67 °C | [1] |
| Boiling Point | 125-130 °C @ 18 Torr | [1] |
| Solubility | Soluble in water and various organic solvents | [2] |
Synthesis of Acetohydrazide Derivatives: A Step-by-Step Protocol
The synthesis of acetohydrazide derivatives typically involves a multi-step process, commencing with the appropriate starting materials to construct the desired scaffold. A general workflow for the synthesis of a hypothetical acetohydrazide derivative is depicted in the following diagram.
Caption: Generalized synthetic workflow for acetohydrazide derivatives.
Experimental Protocol: Synthesis of a Representative Acetohydrazide Derivative
This protocol outlines the synthesis of a generic acetohydrazide derivative, which can be adapted based on the specific target molecule.
Step 1: Synthesis of the Ester Intermediate
-
To a solution of the starting phenol (1.0 eq) in a suitable solvent (e.g., acetone), add a base such as anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of the Acetohydrazide Derivative (Hydrazinolysis)
-
Dissolve the purified ester intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired acetohydrazide derivative.
Characterization of Acetohydrazide Derivatives
The structural elucidation of newly synthesized acetohydrazide derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | - N-H stretching (hydrazide): ~3200-3400- C=O stretching (amide): ~1640-1680- C-O-C stretching (ether): ~1200-1250 |
| ¹H NMR (ppm) | - NH₂ protons (hydrazide): Broad singlet, ~4.0-5.0- NH proton (amide): Broad singlet, ~8.0-9.5- CH₂ protons (acetyl): Singlet, ~4.5 |
| ¹³C NMR (ppm) | - C=O (amide): ~165-175- CH₂ (acetyl): ~65-75 |
| Mass Spectrometry | - Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Potential Applications in Drug Development
Acetohydrazide derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Some of the notable therapeutic areas where these compounds have shown promise include:
-
Antimicrobial Agents: The hydrazide moiety can be a key pharmacophore in compounds designed to combat bacterial and fungal infections.
-
Anticancer Agents: Certain acetohydrazide derivatives have been investigated for their cytotoxic effects on various cancer cell lines.
-
Enzyme Inhibitors: The ability of the acetohydrazide group to coordinate with metal ions makes it a suitable scaffold for designing inhibitors of metalloenzymes.
The following diagram illustrates a conceptual signaling pathway that could be targeted by a hypothetical acetohydrazide-based drug candidate.
Caption: Hypothetical inhibition of a kinase signaling pathway by an acetohydrazide derivative.
Conclusion
While the specific compound this compound is not cataloged with a CAS number, this guide has provided a comprehensive framework for understanding the synthesis, characterization, and potential applications of the broader class of acetohydrazide derivatives. The protocols and data presented herein serve as a valuable starting point for researchers and drug development professionals interested in exploring this versatile chemical scaffold. The lack of information on the target compound highlights a potential opportunity for novel research and the synthesis of new chemical entities with therapeutic potential.
References
Whitepaper: The Discovery and Development of Novel Acetohydrazide Derivatives in Modern Drug Discovery
Abstract
The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents with a vast spectrum of biological activities.[1] This guide provides a comprehensive technical overview of the systematic process for discovering and developing novel acetohydrazide derivatives. We will explore the strategic design and synthesis of these compounds, delve into the critical methods for their structural characterization, and outline robust protocols for evaluating their biological efficacy. By integrating field-proven insights with established scientific principles, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing this promising class of molecules.
Introduction: The Enduring Significance of the Acetohydrazide Core
The acetohydrazide moiety, characterized by an acetyl group linked to a hydrazine core (CH₃-CO-NH-NH₂), is a privileged structure in drug design.[2] Its inherent reactivity and structural features allow it to act as a versatile synthon for creating more complex molecules, particularly various five and six-membered heterocyclic rings.[3] The historical success of hydrazide-containing drugs, such as the antitubercular agent Isoniazid, which inhibits the biosynthesis of the Mycobacterium tuberculosis cell wall, underscores the therapeutic potential embedded within this functional group.[1][4]
Modern research continues to uncover a wide array of pharmacological activities associated with acetohydrazide derivatives, including antimicrobial, anticonvulsant, anti-inflammatory, antidepressant, and anticancer properties.[3][5] This broad bioactivity stems from the ability of the hydrazone linkage (-CO-NH-N=CH-), a common derivative, to form stable complexes with various enzymes and receptors within biological systems.[6] The primary objective of contemporary research is to synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby addressing unmet medical needs and combating escalating drug resistance.
Strategic Synthesis of Acetohydrazide Derivatives
The synthesis of acetohydrazide derivatives is typically a multi-step process that offers high modularity, allowing for the systematic introduction of diverse chemical functionalities to explore the chemical space and build structure-activity relationships (SAR).
Core Synthesis Pathway
The most prevalent and reliable method involves a two-step sequence:
-
Esterification: An appropriate carboxylic acid is converted to its corresponding ester, typically a methyl or ethyl ester. This step activates the carboxyl group for the subsequent reaction.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol. The nucleophilic attack by hydrazine on the ester's carbonyl carbon displaces the alcohol, yielding the core acetohydrazide intermediate.[7][8]
Derivatization to Bioactive Hydrazones
The true diversity of this class of compounds is unlocked by converting the acetohydrazide into various hydrazones. This is achieved through a Schiff-base condensation reaction with a wide range of aldehydes or ketones.[2] This reaction is highly efficient and typically proceeds by refluxing the acetohydrazide with the chosen carbonyl compound in an alcoholic solvent, often with a few drops of an acid catalyst like glacial acetic acid.[3][9]
The causality behind this step is rooted in its simplicity and effectiveness. The terminal -NH₂ group of the hydrazide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a stable imine (or azomethine) C=N bond.[2][8] This reaction allows for the facile introduction of various substituted aromatic or heterocyclic rings, which is a key strategy for modulating the compound's biological activity.
Caption: General workflow for the synthesis of acetohydrazide-hydrazone derivatives.
Structural Elucidation and Characterization
Confirming the identity and purity of newly synthesized derivatives is a non-negotiable step that underpins the reliability of all subsequent biological data. A multi-technique spectroscopic approach is mandatory.[10]
Key Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying key functional groups. Expected characteristic bands include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the amide group (around 1650-1700 cm⁻¹), and the C=N imine stretch in hydrazones (around 1600-1640 cm⁻¹).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive atomic-level structure. In ¹H NMR, key signals are the labile N-H protons (often appearing as broad singlets downfield, >10 ppm) and the imine proton (-N=CH-) around 8-9 ppm.[1][8] ¹³C NMR is used to confirm the total carbon count and identify the carbonyl and imine carbons.[13]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) is a critical piece of data for structural confirmation.[6][8]
Table 1: Representative Spectroscopic Data for Novel Acetohydrazide Derivatives
| Compound ID | Structure Snippet | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals | FT-IR (ν, cm⁻¹) Key Bands | Source |
| 2g | Acetohydrazide | 9.79 (s, 1H, NH), 7.47 (brs, 2H, NH₂), 1.83 (s, 3H, CH₃) | 168.74 (C=O), 20.93 (CH₃) | 3225 (N-H), 1688 (C=O) | [1] |
| 6c | 3-(4-Chlorophenyl)-...-methylene acetohydrazide | 11.45 (s, 1H, NH), 8.41 (s, 1H, CH=N), 2.15 (s, 3H, CH₃) | 162.9 (C=O), 143.1 (C=N) | 1706 (C=O), 1637 (C=N) | [6] |
| 4h | (E)-N'-(4-Fluorobenzylidene)-...-acetohydrazide | 11.61 (d, 1H, NH), 8.11 (d, 1H, CH=N), 4.01 (s, 2H, CH₂) | 171.26 (C=O, amide), 165.78 (C=O, hydrazide), 145.52 (C=N) | Not specified | [8] |
Screening for Biological Activity and Mechanistic Insights
The discovery process hinges on the systematic screening of synthesized compounds to identify biological activity. The vast chemical diversity that can be achieved with acetohydrazide derivatives has led to their evaluation against a wide range of biological targets.
Common Biological Targets and Activities
-
Antimicrobial Agents: Many derivatives show potent activity against various bacterial and fungal strains.[6][11] Some studies suggest that the presence of electron-withdrawing groups on the aromatic rings of hydrazone derivatives enhances their antimicrobial potential.[6][14]
-
Antifungal Agents: Specific pyrazole-4-acetohydrazide derivatives have been designed as potential inhibitors of fungal succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[13]
-
Antitubercular Agents: Building on the legacy of isoniazid, novel hydrazide-hydrazones are frequently evaluated for their activity against Mycobacterium tuberculosis.[5][15]
-
Enzyme Inhibitors: The hydrazide moiety can chelate metal ions in the active sites of metalloenzymes or form hydrogen bonds with key residues. Derivatives have been identified as inhibitors of enzymes like laccase and tyrosinase.[1][12]
Caption: Iterative workflow for the discovery of novel acetohydrazide derivatives.
Structure-Activity Relationship (SAR) Analysis
SAR is the process of correlating a molecule's chemical structure with its biological activity. It is the intellectual engine of drug discovery. For acetohydrazide derivatives, SAR studies have revealed several key insights:
-
Role of Substituents: The nature and position of substituents on the aromatic rings are critical. As noted, electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can significantly increase antimicrobial activity.[6][14]
-
Steric Factors: The size and shape of the molecule influence how well it fits into the binding pocket of a target enzyme or receptor. Bulky substituents can either enhance binding through favorable interactions or cause steric hindrance that prevents binding.[12]
-
Hydrophobicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes to reach its target.
Table 2: Example Biological Activity Data for Novel Acetohydrazide Pyrazole Derivatives
| Compound ID | R-Group on Phenyl Ring | Antibacterial Activity (MIC, µg/mL) vs S. aureus | Antifungal Activity (MIC, µg/mL) vs C. albicans | Source |
| 6b | 4-Bromo | 6.25 | 12.5 | [6] |
| 6c | 4-Chloro | 6.25 | 12.5 | [6] |
| 6d | 4-Fluoro | 6.25 | 6.25 | [6] |
| Ciprofloxacin | (Standard Drug) | 3.12 | - | [6] |
| Amphotericin-B | (Standard Drug) | - | 6.25 | [6] |
MIC = Minimum Inhibitory Concentration
Field-Proven Experimental Protocols
The following protocols are standardized, self-validating methodologies for the synthesis, characterization, and evaluation of novel acetohydrazide derivatives.
Protocol 1: General Synthesis of an N'-Benzylidene-acetohydrazide Derivative
Objective: To synthesize a hydrazone derivative from a core acetohydrazide and a substituted benzaldehyde.
Materials:
-
2-(substituted-phenyl)acetohydrazide (1.0 mmol)
-
Substituted benzaldehyde (1.1 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the 2-(substituted-phenyl)acetohydrazide (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask with stirring.
-
Add the substituted benzaldehyde (1.1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[9]
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution.
-
If precipitation occurs, filter the solid product using a Büchner funnel, wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until precipitation begins, then cool in an ice bath.
-
Dry the purified solid product in a vacuum oven.
-
Proceed to characterization (Protocol 2).
Protocol 2: Spectroscopic Characterization of a Novel Derivative
Objective: To confirm the chemical structure and purity of the synthesized compound.
Procedure:
-
FT-IR Analysis:
-
Prepare a sample pellet using KBr or acquire the spectrum using an ATR accessory.
-
Scan from 4000 to 400 cm⁻¹.
-
Identify and annotate key peaks corresponding to N-H, C=O, C=N, and aromatic C-H bonds.[11]
-
-
¹H and ¹³C NMR Analysis:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 16 ppm and a relaxation delay of 1-2 seconds.[10]
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.[10]
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Correlate the chemical shifts and integrations with the proposed structure.
-
-
Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution into the LC-MS system, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Identify the [M+H]⁺ (protonated molecule) or [M+Na]⁺ peak in the resulting mass spectrum to confirm the molecular weight.
-
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Materials:
-
Synthesized compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Amphotericin-B)
-
Incubator
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. This creates a concentration gradient.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add 10 µL of the microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, run a dilution series for a standard drug.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Conclusion and Future Directions
The discovery of novel acetohydrazide derivatives remains a vibrant and highly productive field within medicinal chemistry. The synthetic accessibility and modular nature of the acetohydrazide scaffold provide a robust platform for generating extensive compound libraries. By combining rational design, efficient synthesis, and systematic biological screening, researchers can continue to develop new therapeutic leads. Future efforts should focus on leveraging computational tools for in silico screening and ADMET profiling to better predict drug-like properties and prioritize candidates for synthesis.[1] Furthermore, exploring novel biological targets and combination therapies will be crucial in overcoming the challenges of drug resistance and bringing new, effective treatments to patients.
References
- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]
- 12. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asianpubs.org [asianpubs.org]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
synthesis protocol for 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
An Application Note and Synthesis Protocol for 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic route commencing from 5-indanol. The methodology emphasizes experimental causality, safety, and reproducibility, making it suitable for researchers in both academic and industrial settings. The synthesis involves an initial Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis to yield the target hydrazide. This guide includes detailed step-by-step protocols, mechanistic insights, characterization checkpoints, and necessary safety precautions.
Introduction and Strategic Overview
This compound serves as a key building block for the synthesis of various heterocyclic compounds and more complex molecular scaffolds. The indane moiety is a prevalent feature in numerous pharmacologically active molecules, and the acetohydrazide group provides a versatile handle for further chemical elaboration, such as the formation of hydrazones, pyrazoles, oxadiazoles, and other heterocycles.[1][2]
The synthetic strategy outlined herein is a logical and high-yielding two-step process.
-
Step 1: Williamson Ether Synthesis. 5-Indanol is O-alkylated using ethyl bromoacetate. This reaction proceeds via an SN2 mechanism where the phenoxide ion of 5-indanol, generated in situ by a mild base, acts as a nucleophile, displacing the bromide from ethyl bromoacetate to form the intermediate ester, ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate.
-
Step 2: Hydrazinolysis. The resulting ester is then converted to the target acetohydrazide through nucleophilic acyl substitution with hydrazine hydrate.
This approach is selected for its reliability, use of readily available reagents, and straightforward purification procedures.
Visualized Synthesis Pathway
The overall two-step reaction is illustrated below.
Caption: Overall two-step synthesis of the target compound.
Detailed Synthesis Protocols
Part 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (Intermediate)
Principle: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic hydroxyl group of 5-indanol is weakly acidic and requires deprotonation by a base to form the more nucleophilic phenoxide. Anhydrous potassium carbonate is an ideal choice as it is a mild, inexpensive, and easily removable base.[3][4] Dry acetone is used as the solvent; its polarity is sufficient to dissolve the reactants, and its boiling point is suitable for reflux conditions.[5] The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the ethyl bromoacetate and to ensure the efficacy of the base.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 5-Indanol | 134.18 | 10.0 g | 74.5 mmol | Starting material |
| Ethyl Bromoacetate | 167.00 | 13.7 g (9.1 mL) | 82.0 mmol | Lachrymator, handle in a fume hood[6] |
| Potassium Carbonate | 138.21 | 25.7 g | 186.3 mmol | Anhydrous, finely powdered |
| Acetone | 58.08 | 250 mL | - | Anhydrous/Dry |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the ester intermediate.
Step-by-Step Protocol:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-indanol (10.0 g, 74.5 mmol) and anhydrous potassium carbonate (25.7 g, 186.3 mmol).
-
Solvent Addition: Add 250 mL of dry acetone to the flask.
-
Reagent Addition: Begin stirring the suspension. Add ethyl bromoacetate (9.1 mL, 82.0 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 18-24 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 5-indanol spot is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of fresh acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in ethyl acetate (150 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate, which can be used in the next step without further purification if TLC shows high purity. For analytical purposes, purification can be achieved by column chromatography.
Part 2: Synthesis of this compound (Target Compound)
Principle: This transformation is a classic hydrazinolysis of an ester.[1] Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel ethanol as a leaving group, forming the stable hydrazide product. The reaction is typically carried out in ethanol, which serves as an excellent solvent for both the ester and hydrazine hydrate.[3][7] The product is often poorly soluble in the ethanol/water mixture upon cooling, allowing for simple isolation by precipitation and filtration.[7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Ethyl 2-(...)-acetate | 220.26 | 15.0 g | 68.1 mmol | Crude product from Part 1 |
| Hydrazine Hydrate (~80%) | 50.06 (as hydrate) | 5.1 g (5.0 mL) | ~81.7 mmol | Toxic and corrosive, handle with care |
| Ethanol (Absolute) | 46.07 | 150 mL | - | Solvent |
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (15.0 g, 68.1 mmol) in absolute ethanol (150 mL).
-
Reagent Addition: Add hydrazine hydrate (5.0 mL, ~81.7 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.[4][7] The reaction can be monitored by TLC.
-
Isolation: After the reaction is complete, concentrate the solution to about one-third of its original volume using a rotary evaporator.[3]
-
Precipitation: Allow the concentrated solution to cool to room temperature, and then place it in an ice bath or refrigerate overnight. The product will precipitate as a solid. For enhanced precipitation, cold distilled water can be added.[7]
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Drying & Purification: Dry the solid product under vacuum. The resulting this compound is typically of high purity. If required, it can be further purified by recrystallization from ethanol.
Safety and Handling
-
Ethyl Bromoacetate: This compound is a strong lachrymator and alkylating agent.[6] It is toxic and can cause severe irritation. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. All operations involving hydrazine hydrate must be conducted within a chemical fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
For the ester intermediate, expect signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.2 ppm) and a singlet for the O-CH₂-C=O protons around 4.6 ppm.
-
For the final hydrazide, the ethyl signals will disappear, and new signals for the -NH and -NH₂ protons will appear (often as broad singlets).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the final solid product.
References
- 1. ijirset.com [ijirset.com]
- 2. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actapharmsci.com [actapharmsci.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scirp.org [scirp.org]
- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
Application Notes & Protocols: A Framework for the In Vitro Antimicrobial Evaluation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Here are the detailed Application Notes and Protocols for using 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide in antimicrobial assays.
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3] Several studies have highlighted their potential, with some derivatives demonstrating potent activity against multidrug-resistant strains.[4] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase, a critical target for antimicrobial action.[1][5]
This document provides a comprehensive guide for the initial in vitro antimicrobial characterization of This compound , a novel compound within this promising chemical class. These protocols are designed for researchers in microbiology, medicinal chemistry, and drug development, offering a robust, self-validating framework for generating reliable and reproducible data. We will detail standardized methodologies for preliminary screening, quantitative susceptibility testing, and the determination of bactericidal activity, adhering to guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Compound Preparation and Handling: The Foundational Step
The physical and chemical properties of a novel compound dictate its handling and testing strategy. Proper preparation is critical to avoid experimental artifacts such as precipitation or solvent-induced toxicity, which can confound results.
1.1. Solubility Assessment and Stock Solution Preparation The first challenge with any novel compound is achieving a stable solution that is compatible with aqueous assay media.
-
Rationale: Most antimicrobial assays are performed in aqueous broth or agar. The test compound must remain fully dissolved at all tested concentrations to ensure accurate results. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization due to its high dissolving power and low toxicity at typical final concentrations (<1% v/v).
-
Protocol:
-
Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, water).
-
Prepare a high-concentration primary stock solution (e.g., 10 mg/mL or ~100x the highest anticipated test concentration) in 100% DMSO.
-
Trustworthiness Check: Before proceeding, perform a simple precipitation test. Add a volume of the stock solution to Mueller-Hinton Broth (MHB) to achieve the highest concentration you plan to test. Vortex and visually inspect for any cloudiness or precipitate after a few minutes.[8] If precipitation occurs, the stock concentration must be lowered.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
1.2. Solvent Controls
-
Rationale: The solvent itself can have intrinsic antimicrobial or growth-altering effects. A solvent control is non-negotiable to ensure that any observed inhibition is due to the compound, not the vehicle.
-
Implementation: In all assays, a control series should be run using the highest concentration of the solvent (e.g., DMSO) present in the experimental wells. This control should show no inhibition of microbial growth.
Preliminary Screening: Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a valuable, low-cost, and widely used qualitative assay to obtain an initial assessment of a compound's antimicrobial spectrum.[9][10]
2.1. Scientific Principle An absorbent disk impregnated with the test compound is placed on an agar plate swabbed with a standardized bacterial lawn.[11] The compound diffuses into the agar, creating a radial concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will form where the compound concentration exceeds the minimum required to inhibit growth.[12] The diameter of this zone provides a qualitative measure of the compound's potency.
2.2. Detailed Protocol: Kirby-Bauer Assay
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Vortex to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] Use the prepared inoculum within 15 minutes to maintain bacterial viability.[11]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of thetube.[9]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn. Rotate the plate by 60° and repeat the streaking twice more to ensure complete coverage.[11]
-
Allow the plate to dry for 3-5 minutes (but no more than 15 minutes) with the lid slightly ajar.[11]
-
-
Disk Preparation and Application:
-
Prepare a working solution of this compound at a defined concentration (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Aseptically apply a precise volume (e.g., 20 µL) onto sterile 6 mm paper disks. This yields a disk with a known amount of compound (e.g., 20 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, pressing gently to ensure full contact with the agar.[12]
-
Include positive control (disks with a known antibiotic like Ciprofloxacin) and negative control (disks with solvent only) disks on the same plate.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.
-
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone of quantitative antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[13][14] The broth microdilution method is the most common and standardized technique for determining MIC values.[15]
3.1. Scientific Principle A two-fold serial dilution of the test compound is prepared in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized number of bacteria. After incubation, the wells are visually inspected for turbidity (bacterial growth). The well with the lowest compound concentration that remains clear is the MIC.[13][16]
3.2. Detailed Protocol: Broth Microdilution for MIC
-
Plate Preparation:
-
Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[17]
-
Prepare a starting solution of this compound in CAMHB at twice the highest desired final concentration (e.g., if the top concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
Add 200 µL of this starting solution to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to 3, and so on, up to well 10.
-
Discard the final 100 µL from well 10. This creates a two-fold dilution series.[18]
-
Controls:
-
Well 11: Growth Control (100 µL CAMHB, no compound).
-
Well 12: Sterility Control (100 µL CAMHB, no compound, no inoculum).
-
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial inoculum standardized to the 0.5 McFarland standard as described in section 2.2.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[19]
-
Add 100 µL of the final standardized inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plate. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
-
The MIC is the lowest concentration of the compound that shows no visible turbidity.[13]
-
Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
The MIC value reveals the concentration required to inhibit growth but does not distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity. The MBC test is a simple but powerful extension of the MIC assay that addresses this question.[19]
4.1. Scientific Principle The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20][21] This is determined by subculturing aliquots from the clear wells of the completed MIC assay onto antibiotic-free agar plates. The absence of colony growth after incubation indicates that the bacteria were killed, not just inhibited.
4.2. Detailed Protocol: MBC Determination
-
Subculturing:
-
Following the determination of the MIC, select the well corresponding to the MIC and at least two wells with higher concentrations.
-
From each of these clear wells, and from the positive growth control well, plate a 10-100 µL aliquot onto a fresh MHA plate.
-
Spread the aliquot evenly across the plate.
-
-
Incubation and Interpretation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][22]
-
MBC/MIC Ratio: The ratio of MBC to MIC is often calculated. A ratio of ≤4 is generally considered indicative of bactericidal activity.[19]
-
Caption: Integrated workflow for MIC and MBC determination.
Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the activity of a novel compound against different pathogens.
Table 1: Representative Antimicrobial Susceptibility Data for this compound
| Compound | Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Compound X | Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Compound X | Escherichia coli | 25922 | 16 | 32 | 2 | Bactericidal |
| Compound X | Pseudomonas aeruginosa | 27853 | 64 | >256 | >4 | Bacteriostatic |
| Compound X | Klebsiella pneumoniae | 700603 | 32 | 128 | 4 | Bactericidal |
| Ciprofloxacin | Staphylococcus aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | Escherichia coli | 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Concluding Remarks and Future Directions
The protocols detailed in this application note provide a standardized and robust foundation for the initial in vitro evaluation of this compound. By systematically determining its spectrum of activity (Disk Diffusion), quantitative potency (MIC), and bactericidal or bacteriostatic nature (MBC), researchers can build a comprehensive preliminary profile of this novel compound.
Next Steps for Development:
-
Time-Kill Assays: To understand the dynamics of bacterial killing over time.
-
Mechanism of Action Studies: Based on literature for related compounds, assays for DNA gyrase inhibition would be a logical next step.[1][5]
-
Expanded Panel Testing: Evaluating the compound against a broader panel of clinical isolates, including antibiotic-resistant strains (e.g., MRSA, VRE, ESBL-producing Enterobacterales).
-
Toxicity Assays: Assessing cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.
By following these rigorous and well-controlled methodologies, the scientific community can effectively evaluate the potential of new chemical entities like this compound in the critical fight against antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. protocols.io [protocols.io]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. asm.org [asm.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. benchchem.com [benchchem.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. benchchem.com [benchchem.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Evaluation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide in Cancer Cell Lines
Disclaimer: To date, specific literature on the direct application of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide in cancer cell lines is not available. This document provides a comprehensive guide for its investigation based on the well-documented anticancer activities of structurally related indane and hydrazide-hydrazone derivatives. The proposed mechanisms and protocols are intended to serve as a robust starting point for researchers.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The quest for novel anticancer agents with improved efficacy and selectivity is a cornerstone of modern medicinal chemistry. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including potent antitumor effects.[1][2][3][4] The core hydrazone moiety (-(C=O)NHN=CH) is a versatile pharmacophore that has been incorporated into numerous molecules demonstrating significant cytotoxicity against various cancer cell lines.[3]
Concurrently, the indane scaffold is a key structural motif found in a range of biologically active natural products and synthetic molecules with demonstrated anticancer properties.[5][6] Derivatives of 2,3-dihydro-1H-indene have been shown to induce apoptosis, inhibit tubulin polymerization, and arrest the cell cycle in cancer cells.[7][8]
The compound this compound represents a thoughtful hybridization of these two pharmacophores. This strategic combination suggests a potential for synergistic or novel anticancer activity. This guide provides a comprehensive framework for the systematic evaluation of this compound's efficacy and mechanism of action in cancer cell lines.
Hypothesized Mechanism of Action
Based on the activities of related compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many hydrazone and indane derivatives are potent inducers of programmed cell death.[4][7][9] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: The compound may disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or S phase), ultimately inhibiting proliferation.[3][7]
-
Inhibition of Key Signaling Pathways: Coumarin-acetohydrazide derivatives have been shown to inhibit the VEGFR-2/AKT signaling pathway, which is crucial for tumor cell survival and angiogenesis.[10] It is plausible that this compound could target similar or related pathways, such as the PI3K/AKT/mTOR or MAPK pathways.
Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Hypothesized mechanism of apoptosis induction.
Experimental Protocols
A systematic in vitro evaluation is crucial to determine the anticancer potential of this compound. The following protocols provide a detailed methodology for a comprehensive preliminary assessment.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) after 72h |
| MCF-7 | This compound | Experimental Value |
| A549 | This compound | Experimental Value |
| HCT116 | This compound | Experimental Value |
| Doxorubicin | (Positive Control) | Experimental Value |
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14][15]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[16]
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[19][20]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[20]
-
PI Staining: Add PI solution (50 µg/mL) and incubate for 15-30 minutes in the dark.[19]
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis of Apoptosis- and Cell Cycle-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, providing insights into the molecular pathways affected by the compound.[21]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.[22]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[22]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
Target Proteins of Interest:
| Pathway | Pro-Apoptotic Proteins | Anti-Apoptotic Proteins | Caspases | Cell Cycle Proteins |
| Apoptosis | Bax, Bak | Bcl-2, Bcl-xL | Cleaved Caspase-3, -8, -9, Cleaved PARP | |
| Cell Cycle | Cyclin B1, Cdc2, p21, p27 |
Conclusion
The provided application notes and protocols offer a robust framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy and toxicity studies.
References
- 1. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells | Bentham Science [benthamscience.com]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. atcc.org [atcc.org]
- 12. MTT (Assay protocol [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Note & Protocols: Characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide as a Novel Enzyme Inhibitor
Introduction: Unveiling a Potential Therapeutic Agent
In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Enzymes are critical mediators of a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. This document provides a comprehensive guide for the initial characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide , a compound with significant potential as an enzyme inhibitor.
The structure of this molecule features two key moieties: a rigid, bicyclic 2,3-dihydro-1H-indene group and a reactive acetohydrazide functional group. The indane scaffold is found in various biologically active compounds, including tubulin polymerization inhibitors, demonstrating its utility as a pharmacophore.[1][2] The acetohydrazide group is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of enzyme inhibitors, including those for urease, β-glucuronidase, and various proteases.[3][4][5][6] The hydrazide-hydrazone backbone is recognized for its broad spectrum of biological activities, often acting through the inhibition of essential microbial or metabolic enzymes.[6][7]
Given this structural precedent, it is hypothesized that this compound may exhibit inhibitory activity against a range of enzymes, particularly hydrolases. This guide outlines a systematic, three-phase approach to characterize its inhibitory profile, moving from initial screening to detailed mechanistic studies. The protocols provided are designed to be robust, self-validating, and grounded in the fundamental principles of enzyme kinetics.[8][9]
Phase 1: Initial Screening and IC₅₀ Determination
The first objective is to ascertain if the compound exhibits inhibitory activity against a target enzyme and to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][10]
Causality and Experimental Rationale
-
Choice of Enzyme: Based on the prevalence of acetohydrazide derivatives as urease inhibitors, Jack bean urease is selected as a primary screening target.[3][4][5] This provides a high probability of observing activity and serves as a well-characterized system.
-
Assay Principle: A colorimetric assay is chosen for its simplicity and suitability for high-throughput screening. The urease-catalyzed hydrolysis of urea produces ammonia, which increases the pH of the medium. The change in pH is detected by an indicator dye (e.g., phenol red), resulting in a color change that can be quantified spectrophotometrically.[11]
-
Controls are Critical: The protocol includes multiple controls to ensure the validity of the results. A positive control (no inhibitor) establishes the baseline for 100% enzyme activity, while a negative control (no enzyme) accounts for any background signal. A standard inhibitor (e.g., Thiourea or Acetohydroxamic acid) validates the assay's sensitivity.[11]
Experimental Workflow: IC₅₀ Determination
The overall workflow for determining the IC₅₀ value is a multi-step process designed for accuracy and reproducibility.
Caption: Workflow for IC₅₀ determination of an enzyme inhibitor.
Step-by-Step Protocol: Urease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (100 mM, pH 7.4).
-
Enzyme Solution: Prepare a stock solution of Jack bean urease in assay buffer to a final concentration that provides a linear reaction rate over the desired time.[12]
-
Substrate Solution: Prepare a urea solution in assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Indicator Solution: Prepare a solution of phenol red and EDTA.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of assay buffer.
-
Add 5 µL of the inhibitor solution at various concentrations (typically a serial dilution from 100 µM to ~1 nM). For the positive control, add 5 µL of DMSO.[9]
-
Add 10 µL of the urease enzyme solution to all wells except the negative control (add 10 µL of buffer instead).
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 55 µL of the urea substrate solution to all wells.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 110 µL of the indicator solution.
-
Measure the absorbance at a suitable wavelength (e.g., 630 nm) using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 - [(OD_test - OD_neg) / (OD_pos - OD_neg)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) non-linear regression model to determine the IC₅₀ value.
-
Data Presentation: Example IC₅₀ Data
| Inhibitor Conc. (µM) | Absorbance (630 nm) | % Inhibition |
| 0 (Positive Control) | 0.850 | 0.0 |
| 0.1 | 0.795 | 8.2 |
| 1 | 0.650 | 29.6 |
| 5 | 0.480 | 54.8 |
| 10 | 0.310 | 80.0 |
| 50 | 0.185 | 98.5 |
| No Enzyme (Negative) | 0.170 | 100.0 |
| Calculated IC₅₀ | ~4.5 µM |
Phase 2: Mechanism of Action (MoA) Studies
Once inhibitory activity is confirmed, the next crucial step is to elucidate the mechanism of inhibition (MoA). This involves determining how the inhibitor interacts with the enzyme and its substrate.[13] The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.
Rationale and Kinetic Principles
Understanding the MoA is vital for lead optimization in drug development.[13] For instance, a competitive inhibitor, which binds to the same active site as the substrate, can be outcompeted by high substrate concentrations. This is a key consideration for in vivo efficacy. The MoA is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using kinetic models like the Michaelis-Menten equation.[9][12]
Visualizing Inhibition Mechanisms
Caption: Reversible enzyme inhibition models.
Protocol: Kinetic Analysis
-
Experimental Design:
-
Set up a matrix of reactions in a 96-well plate.
-
Vary the substrate (urea) concentration along the columns (e.g., 5 concentrations spanning 0.5x to 5x Kₘ).[13]
-
Vary the inhibitor concentration along the rows (e.g., 4-5 concentrations, including a zero-inhibitor control, centered around the IC₅₀ value).
-
-
Assay Procedure:
-
Follow the same basic steps as the IC₅₀ assay, but measure the absorbance kinetically (i.e., multiple readings over time) to determine the initial reaction velocity (V₀).
-
Ensure all measurements are taken during the linear phase of the reaction.[12]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration (the slope of the linear portion of the absorbance vs. time plot).
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the MoA:
-
Competitive: Lines intersect on the y-axis (Kₘ increases, Vₘₐₓ is unchanged).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease).
-
-
For a more accurate determination of the inhibition constant (Kᵢ), perform a global non-linear fit of the raw velocity data to the appropriate Michaelis-Menten inhibition equation.
-
Phase 3: Advanced Characterization
For promising inhibitors, further studies are warranted to confirm the mode of action and rule out potential artifacts.
Reversibility of Inhibition
-
Rationale: It is essential to determine if the inhibitor binds reversibly or irreversibly (covalently). Irreversible inhibitors can have a longer duration of action but may also carry a higher risk of toxicity.
-
Protocol (Rapid Dilution Method):
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a set time (e.g., 30 minutes) to allow for complete binding.[9]
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into an assay solution containing the substrate. The dilution should lower the inhibitor concentration to well below its IC₅₀ (e.g., 0.1x IC₅₀).[9]
-
Monitor enzyme activity over time.
-
Interpretation: If activity is rapidly restored, the inhibition is reversible. If activity is not restored, the inhibition is likely irreversible or very slow-binding.[13]
-
Ruling Out Assay Interference
-
Rationale: Some compounds can interfere with the assay itself, leading to false-positive results. This can include light scattering (compound precipitation), absorbance at the measurement wavelength, or reaction with assay reagents.
-
Protocol (Counter-screens):
-
Solubility Check: Visually inspect wells at the highest inhibitor concentration for any signs of precipitation.
-
Absorbance Scan: Run an absorbance spectrum of the inhibitor alone in the assay buffer to check for interference at the detection wavelength.
-
No-Enzyme Control: Run the full assay with the highest concentration of inhibitor but without the enzyme. Any signal generated indicates a direct reaction between the inhibitor and the substrate or detection reagents.
-
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial characterization of this compound as a potential enzyme inhibitor. By following this three-phase approach—from IC₅₀ determination to detailed MoA studies and advanced characterization—researchers can generate a comprehensive and reliable profile of the compound's inhibitory properties. The data obtained will be crucial for making informed decisions regarding its potential for further development as a therapeutic agent or a chemical probe for biological research.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Molecular Docking of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide with Human Monoamine Oxidase B (MAO-B)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding interactions between a small molecule (ligand) and a protein target.[1][2] This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. Given the structural motifs of this ligand, particularly the hydrazide group, this protocol will use human Monoamine Oxidase B (MAO-B) as a rational and illustrative target. MAO-B is a key enzyme in the metabolism of dopamine and a validated target for neurodegenerative diseases like Parkinson's disease.[3][4][5] This document details the entire workflow, from protein and ligand preparation to executing the docking simulation with AutoDock Vina and analyzing the subsequent results.
Scientific Rationale and Target Selection
Compound: this compound features an indane core and an acetohydrazide functional group. The indane scaffold provides a rigid, hydrophobic structure often found in biologically active compounds, while the acetohydrazide moiety is a key pharmacophoric feature.[6][7][8] Hydrazide-containing molecules are known to act as enzyme inhibitors, and similar structures have shown inhibitory activity against Monoamine Oxidase (MAO) enzymes.
Target: Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the oxidative deamination of key neurotransmitters, preferentially dopamine.[4][9][10][11] Inhibition of MAO-B increases dopamine levels in the brain, which is a primary therapeutic strategy for managing Parkinson's disease.[3][4][5] The active site of MAO-B is a well-defined hydrophobic cavity, making it an excellent candidate for docking studies.[11][12][13] For this protocol, we will use the high-resolution crystal structure of human MAO-B, specifically the PDB entry 2BYB , which is co-crystallized with an inhibitor.[14][15][16][17]
Experimental Workflow: A Self-Validating System
The protocol is designed as a logical progression of steps, where the quality of each step directly impacts the reliability of the next. This ensures a self-validating process from initial setup to final analysis.
Caption: Molecular Docking Workflow.
Detailed Protocol
This protocol utilizes widely accessible and validated software. AutoDock Tools is used for file preparation, and AutoDock Vina is the docking engine.[18][19] PyMOL or UCSF Chimera are recommended for visualization.
Part 1: Target Protein Preparation (MAO-B)
The goal of this stage is to prepare the protein structure for docking by removing non-essential molecules and adding necessary atomic information.[20][21]
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the PDB file for human MAO-B, 2BYB , from the RCSB Protein Data Bank (rcsb.org). This structure contains the enzyme, a flavin adenine dinucleotide (FAD) cofactor, and a co-crystallized inhibitor.[14]
-
Clean the PDB File:
-
Open the 2BYB.pdb file in AutoDock Tools (ADT).
-
Remove Water Molecules: Water molecules in the crystal structure can interfere with docking algorithms and are typically removed.[22] In ADT, use the command Edit > Delete Water.
-
Remove Original Ligand/Heteroatoms: Delete the co-crystallized inhibitor and any other non-essential heteroatoms to free the binding site. The FAD cofactor, which is essential for MAO-B's structure and function, should be retained.
-
-
Add Hydrogen Atoms: PDB files from X-ray crystallography often lack hydrogen atoms. Add polar hydrogens to satisfy valence and enable correct hydrogen bond calculations (Edit > Hydrogens > Add > Polar Only).[23][24]
-
Assign Charges: Compute Gasteiger charges for the protein atoms. This is crucial for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein as a .pdbqt file (e.g., receptor.pdbqt). This format includes atomic coordinates, charges, and atom type definitions required by AutoDock Vina.[25]
Part 2: Ligand Preparation
This phase involves generating a 3D structure of the ligand and optimizing it for docking.
Step-by-Step Methodology:
-
Generate 2D Structure: Draw the structure of this compound using a chemical drawing tool like MarvinSketch or ChemDraw.
-
Convert to 3D and Optimize:
-
Convert the 2D drawing into a 3D structure.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths and angles, resulting in a low-energy starting conformation.[21]
-
-
Define Rotatable Bonds and Torsion Tree: Open the 3D structure in ADT. The software will automatically detect rotatable bonds, which defines the ligand's conformational flexibility during docking.[26]
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file (e.g., ligand.pdbqt).[26]
Part 3: Docking Simulation with AutoDock Vina
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box):
-
Load the prepared receptor.pdbqt into ADT.
-
The binding site is defined by a "grid box"—a 3D cube within which Vina will search for binding poses.
-
Center the grid box on the active site. A reliable method is to center it on the coordinates of the original, co-crystallized ligand from the 2BYB structure.[18]
-
Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to encompass the entire active site cavity.[1]
-
-
Create the Configuration File:
-
Run the Simulation:
-
Open a command line or terminal in the directory containing your files.
-
Execute the Vina program with the configuration file as input.[27]
-
Command: vina --config conf.txt --log docking_log.txt
-
Post-Docking Analysis and Interpretation
4.1. Binding Affinity (Scoring Function) AutoDock Vina calculates the binding affinity in kcal/mol. This score estimates the Gibbs free energy of binding (ΔG).[28]
-
Interpretation: More negative values indicate stronger, more favorable binding. A typical range for promising lead compounds is -7 to -13 kcal/mol.
-
Ranking: Vina will output multiple binding modes (poses), ranked by their binding affinity. The top-ranked pose is the most probable binding conformation according to the scoring function.
4.2. Visualization and Interaction Mapping Visual inspection is essential to validate the docking results and understand the molecular interactions driving the binding.[28][30][31]
Step-by-Step Analysis:
-
Load Results: Open the receptor.pdbqt and the docking_results.pdbqt files in a visualization software like PyMOL or UCSF Chimera.
-
Examine the Top Pose: Focus on the lowest energy (top-ranked) pose. Assess its fit within the MAO-B active site. A plausible pose should exhibit good shape complementarity with the binding pocket.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the amino acid residues of the active site. The active site of MAO-B is characterized by an "aromatic cage" formed by Tyr398 and Tyr435, which is critical for substrate recognition.[12][13]
| Interaction Type | Ligand Moiety | Potential MAO-B Residues | Significance |
| Hydrogen Bonding | Acetohydrazide (-NHNH2, C=O) | Tyr435, Gln206, Cys172 | Provides specificity and directional bonding. |
| Hydrophobic Interactions | Indane Ring | Ile199, Leu171, Phe343, Tyr326 | Anchors the ligand in the hydrophobic cavity. |
| Pi-Pi Stacking | Indane Ring (Aromatic part) | Tyr398, Tyr435 (Aromatic Cage) | Stabilizes the ligand within the key recognition site. |
Biological Context: MAO-B in Dopamine Metabolism
Understanding the biological role of the target provides context for the significance of its inhibition. MAO-B metabolizes dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC), reducing its availability in the synapse.[3][9] Inhibiting MAO-B is therefore neuroprotective as it increases dopamine levels and reduces the formation of reactive oxygen species generated during its metabolism.[4][5]
Caption: Role of MAO-B in Dopamine Metabolism.
Conclusion
This protocol provides a robust framework for performing a molecular docking study of this compound against human MAO-B. By following these validated steps for system preparation, simulation, and analysis, researchers can generate reliable hypotheses about the binding affinity and interaction patterns of this compound. These computational insights are invaluable for guiding subsequent experimental validation and supporting rational drug design efforts.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 3. login.medscape.com [login.medscape.com]
- 4. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide () for sale [vulcanchem.com]
- 7. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 12. Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine oxidase : structure and mechanisms [rasagiline.com]
- 14. rcsb.org [rcsb.org]
- 15. 2byb - Human Monoamine Oxidase B in complex with Deprenyl - Structural details - Protein Data Bank Japan [pdbj.org]
- 16. researchgate.net [researchgate.net]
- 17. PDBe Connect Pages [ebi.ac.uk]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 24. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 25. eagonlab.github.io [eagonlab.github.io]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 30. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 31. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Developing Assays for 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide Activity
Authored by: Senior Application Scientist, Assay Development Group
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of biochemical assays to characterize the activity of the novel chemical entity, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. Given the presence of the acetohydrazide functional group, a common pharmacophore in enzyme inhibitors, this guide will use the Monoamine Oxidase (MAO) enzyme family as a primary, hypothesis-driven target class for initial screening and characterization. The principles and protocols detailed herein are, however, broadly applicable and can be adapted for other potential enzyme or receptor targets. We will progress from high-throughput primary screening to secondary validation and mechanism of action studies, emphasizing scientific integrity, experimental causality, and robust data interpretation.
Introduction: A Hypothesis-Driven Approach to a Novel Compound
The compound this compound is a novel chemical entity. Its core structure, featuring an indan moiety linked to an acetohydrazide group, provides clues to its potential biological activity. The hydrazide group (-C(=O)NHNH2) is a well-known "privileged" fragment in medicinal chemistry, frequently found in compounds that act as enzyme inhibitors. Specifically, many hydrazide-containing molecules are known to be potent inhibitors of Monoamine Oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. Therefore, a logical and resource-efficient starting point for characterizing this compound is to screen it against MAO-A and MAO-B.
This guide presents a three-stage workflow:
-
Part 1: Primary Screening: To rapidly assess if the compound has inhibitory activity against MAO-A and MAO-B using a sensitive, high-throughput fluorescence-based assay.
-
Part 2: Secondary Validation & Potency Determination: To confirm the initial "hit" using an orthogonal assay method and to quantify the compound's inhibitory potency by determining its IC50 value.
-
Part 3: Mechanism of Action (MOA) Studies: To elucidate the nature of the inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive), which is critical for further drug development.
Part 1: Primary Screening - High-Throughput MAO Inhibition Assay
Principle of the Assay
The primary screen is designed for high-throughput capacity to rapidly identify potential inhibitory activity. We will employ a fluorometric assay using the Amplex™ Red reagent. Monoamine oxidase catalyzes the oxidative deamination of amine substrates (like p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1] In the presence of horseradish peroxidase (HRP), the H₂O₂ generated reacts with the Amplex™ Red reagent to produce the highly fluorescent compound, resorufin.[2][3] A decrease in the fluorescence signal in the presence of our test compound, this compound, indicates potential inhibition of MAO activity. This method is highly sensitive and suitable for microplate formats.[2]
Workflow for Primary MAO Inhibition Screening
Caption: High-throughput primary screening workflow for MAO inhibition.
Detailed Protocol: Amplex™ Red MAO Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex™ Red reagent
-
Horseradish Peroxidase (HRP)
-
p-Tyramine hydrochloride (substrate for both MAO-A and MAO-B)
-
Pargyline (MAO-B specific inhibitor, as positive control)
-
Clorgyline (MAO-A specific inhibitor, as positive control)
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Protocol Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and control inhibitors in 100% DMSO. From this, create a working stock (e.g., 100 µM) in assay buffer. Causality Note: DMSO is used for its ability to solubilize a wide range of organic compounds. The final concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition or assay interference.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Amplex Red/HRP/Substrate Working Solution: Prepare this solution fresh and protect from light. For a final assay volume of 100 µL, the final concentrations should be approximately 200 µM Amplex Red, 1 U/mL HRP, and 1 mM p-Tyramine. Prepare a 2X working stock in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Test Wells: Add 1 µL of the test compound working stock to achieve the desired final concentration (e.g., 10 µM for a primary screen).
-
Positive Control Wells: Add 1 µL of a control inhibitor (e.g., 10 µM Pargyline for MAO-B).
-
Negative Control (100% Activity) Wells: Add 1 µL of DMSO.
-
No Enzyme Control (Background) Wells: Add 1 µL of DMSO.
-
-
Enzyme Addition & Pre-incubation:
-
Prepare a working solution of MAO-A or MAO-B in Assay Buffer.
-
Add 25 µL of the MAO enzyme solution to all wells except the "No Enzyme Control" wells. Add 25 µL of Assay Buffer to the "No Enzyme Control" wells.
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C. Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for detecting time-dependent or irreversible inhibitors.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of the 2X Amplex Red/HRP/Substrate working solution to all wells to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Read the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~580-590 nm) every 5 minutes for 30-60 minutes (kinetic reading). Alternatively, an endpoint reading after 30 minutes can be taken.
-
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Negative - Signal_Background)) A compound is typically considered a "hit" if it shows >50% inhibition at the screening concentration.
Part 2: Secondary Validation & Potency (IC50) Determination
Principle of the Assay
A hit from the primary screen must be confirmed using an orthogonal assay—a method with a different technology or principle—to rule out false positives (e.g., compound autofluorescence or quenching). A classic continuous spectrophotometric assay is an excellent choice.[4] This assay also relies on the H₂O₂ byproduct, but uses a different detection system where HRP catalyzes the condensation of 4-aminoantipyrine with a phenolic compound to produce a colored quinoneimine dye, which can be measured by absorbance at ~490 nm.[1] Once confirmed, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Logical Flow from Hit to Potency
Caption: Logical progression from initial hit identification to potency determination.
Detailed Protocol: Spectrophotometric IC50 Assay
Materials:
-
All materials from Part 1, except Amplex Red reagent.
-
4-aminoantipyrine
-
Vanillic acid or other suitable phenolic compound
-
Clear, flat-bottom 96-well microplates
-
Absorbance microplate reader
Protocol Steps:
-
Compound Preparation: Prepare a serial dilution of the test compound. A common approach is an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Setup: The setup is similar to the primary screen, but performed in a clear plate. Add buffer, serially diluted compound, and enzyme, followed by a 15-minute pre-incubation at 37°C.
-
Reaction Initiation: Start the reaction by adding a substrate/dye mix containing p-tyramine, HRP, 4-aminoantipyrine, and vanillic acid.
-
Measurement: Read the absorbance at ~490 nm every minute for 20-30 minutes.
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each compound concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition (calculated from the rates) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation: IC50 Determination
| Compound Concentration (µM) | Log [Compound] | Reaction Rate (mOD/min) | % Inhibition |
| 100 | 2.00 | e.g., 1.5 | e.g., 95.0 |
| 33.3 | 1.52 | e.g., 4.2 | e.g., 86.0 |
| 11.1 | 1.05 | e.g., 10.1 | e.g., 66.3 |
| 3.70 | 0.57 | e.g., 18.5 | e.g., 38.3 |
| 1.23 | 0.09 | e.g., 25.4 | e.g., 15.3 |
| 0.41 | -0.39 | e.g., 29.1 | e.g., 3.0 |
| 0.14 | -0.86 | e.g., 30.2 | e.g., -0.7 |
| 0 (DMSO) | - | e.g., 30.0 | 0.0 |
Part 3: Mechanism of Action (MOA) Studies
Principle of MOA Studies
Understanding how a compound inhibits an enzyme is crucial. Hydrazine-based inhibitors are frequently irreversible, forming a stable, often covalent, bond with the enzyme or its cofactor.[5][6] It is essential to determine if the inhibition is reversible or irreversible.[7][8][9] Furthermore, for reversible inhibitors, it's important to know if they are competitive (binding to the active site) or non-competitive (binding to an allosteric site).[10][11][12]
MAO Catalytic Cycle and Inhibition Points
Caption: Simplified MAO catalytic cycle showing points of competitive and irreversible inhibition.
Protocol 1: Reversibility Assay (Dialysis Method)
-
Incubation: Prepare two enzyme samples. Incubate one with a high concentration (e.g., 10x IC50) of the test compound and the other with buffer/DMSO (control) for 60 minutes.
-
Dialysis: Place both samples in separate dialysis devices (e.g., 10 kDa MWCO) and dialyze against a large volume of assay buffer for several hours or overnight. This removes any unbound inhibitor.
-
Activity Measurement: Measure the enzymatic activity of both the inhibitor-treated and control samples.
-
Interpretation:
-
Reversible Inhibition: If the activity of the inhibitor-treated enzyme is restored to the level of the control, the inhibition is reversible.
-
Irreversible Inhibition: If the activity remains significantly lower than the control, the inhibition is irreversible, indicating a stable bond was formed.[7][8]
-
Protocol 2: Substrate Competition Assay (for Reversible Inhibitors)
-
Principle: This experiment determines if the inhibitor competes with the substrate for the enzyme's active site. The IC50 of the inhibitor is measured at several different fixed concentrations of the substrate (p-tyramine).
-
Procedure:
-
Set up multiple IC50 experiments as described in Part 2.
-
Each experiment should use a different concentration of p-tyramine (e.g., 0.5x, 1x, 2x, 5x the Michaelis-Menten constant, Km).
-
-
Data Analysis & Interpretation:
-
Competitive Inhibition: The measured IC50 value will increase as the substrate concentration increases. This is because more substrate is needed to outcompete the inhibitor for the active site.[10]
-
Non-competitive Inhibition: The measured IC50 value will remain constant regardless of the substrate concentration. The inhibitor binds to a different site and its effect is not overcome by adding more substrate.[12][13]
-
Uncompetitive/Mixed Inhibition: Other patterns may emerge, such as the IC50 decreasing with higher substrate concentration (uncompetitive), which would require further kinetic analysis (e.g., Lineweaver-Burk plots).
-
References
- 1. brieflands.com [brieflands.com]
- 2. Invitrogen Amplex Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]
- 3. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 4. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 7. knyamed.com [knyamed.com]
- 8. tutorialspoint.com [tutorialspoint.com]
- 9. pediaa.com [pediaa.com]
- 10. Khan Academy [khanacademy.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: A Framework for In Vivo Preclinical Evaluation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Abstract
This document provides a comprehensive framework for designing and executing in vivo studies for the novel investigational compound, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. Given the absence of established biological data for this specific molecule, this guide is structured to lead researchers through the critical phases of preclinical evaluation, from foundational pharmacokinetic and toxicology assessments to efficacy testing in relevant disease models. The chemical structure, featuring a hydrazide-hydrazone moiety, suggests potential anti-inflammatory or anti-cancer activities, which are explored here as primary examples.[1] The protocols within are designed to be self-validating systems, emphasizing scientific rigor, reproducibility, and ethical considerations in animal research to ensure the generation of high-quality, translatable data.
Introduction: The Strategic Imperative for Rigorous In Vivo Design
The translation of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a multi-stage process where in vivo preclinical studies serve as a critical bridge.[2][3] These studies are essential for understanding a compound's behavior in a complex biological system, providing insights that in vitro simulations cannot replicate.[2] However, the value of such research is directly proportional to the quality of its design and execution.[4][5] Poorly designed experiments can lead to misleading results, the waste of valuable resources, and significant delays in drug development.[4]
This guide addresses the specific challenges of designing a research program for a novel compound, this compound. The workflow presented herein is a phase-based approach, ensuring that foundational questions regarding safety and bioavailability are answered before committing to more complex and resource-intensive efficacy models.
Figure 1: A phase-based workflow for the preclinical in vivo evaluation of a novel compound.
Foundational Studies: Pharmacokinetics & Toxicology
Before assessing efficacy, it is paramount to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe dose range.[6] These foundational studies are the cornerstone of a successful Investigational New Drug (IND) program.[7]
Pharmacokinetic (PK) Profiling
Pharmacokinetics (PK) describes the journey of a drug through the body.[8] A preliminary PK study is essential to determine key parameters like bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax). This information is crucial for designing rational dosing regimens in subsequent efficacy studies.[8][9]
Table 1: Sample Design for a Preliminary Mouse PK Study
| Parameter | Group 1: Intravenous (IV) | Group 2: Oral (PO) |
|---|---|---|
| Strain | C57BL/6 or BALB/c | C57BL/6 or BALB/c |
| Number of Animals | 3 per time point (sparse sampling) | 3 per time point (sparse sampling) |
| Dose | 1-2 mg/kg | 5-10 mg/kg |
| Vehicle | e.g., 5% DMSO, 40% PEG300, 55% Saline | e.g., 0.5% Methylcellulose in water |
| Administration | Bolus injection via lateral tail vein | Oral gavage |
| Sample Collection | Blood (plasma) | Blood (plasma) |
| Time Points | 5, 15, 30 min; 1, 2, 4, 8, 24 hr | 15, 30 min; 1, 2, 4, 8, 24 hr |
| Analysis | LC-MS/MS for compound concentration | LC-MS/MS for compound concentration |
Dose-Range Finding (DRF) & Acute Toxicology
The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity.[10] This is a critical safety assessment required before proceeding to multi-dose efficacy trials.[7][11] Studies can range from a single dose to repeated dosing over several days.[10]
Protocol 1: Acute Dose-Range Finding Study
-
Animal Selection: Use the same species and strain intended for efficacy studies (e.g., BALB/c mice, 8-10 weeks old).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 escalating dose groups (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer the compound via the intended route for efficacy studies (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals intensely for the first 4 hours post-dose, and then at least twice daily for 7-14 days.
-
Endpoints:
-
Clinical Signs: Record any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).
-
Body Weight: Measure body weight daily. A loss of >15-20% is a common humane endpoint.
-
Mortality: Record the time of any deaths.
-
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or significant toxicity.
Efficacy Evaluation in Disease Models
Based on the acetohydrazide scaffold, which is present in various anti-inflammatory and anti-cancer agents, we propose two parallel paths for efficacy testing.[1][12] The choice of model is critical and should be based on prior in vitro data.[13]
Scenario A: Evaluation of Anti-Inflammatory Activity
Inflammation is a complex biological response, and various animal models exist to study its different facets.[14][15][16] An acute model like carrageenan-induced paw edema is an excellent first-line screen for anti-inflammatory potential.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. criver.com [criver.com]
- 8. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]
- 11. labinsights.nl [labinsights.nl]
- 12. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 17. ijpras.com [ijpras.com]
Application Notes and Protocols: Formulation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide for Biological Evaluation
Abstract
This document provides a comprehensive technical guide for the formulation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, a molecule of interest for biological screening. The hydrazide functional group is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide spectrum of activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The indane moiety contributes a rigid, lipophilic scaffold that can influence receptor binding and pharmacokinetic properties.[3] Proper formulation is a critical, often underestimated, step that directly impacts the accuracy, reproducibility, and ultimate translational potential of biological data. This guide details field-proven protocols for preparing this compound for both in vitro and in vivo testing, emphasizing the scientific rationale behind vehicle selection and preparation methodologies to ensure data integrity.
Introduction: The Rationale for Rigorous Formulation
The acetohydrazide functional group, -C(=O)NHNH₂, is a versatile synthon in medicinal chemistry, valued for its ability to form stable hydrazones and engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1][4][5] Compounds incorporating this moiety have demonstrated a vast array of pharmacological effects, from the antitubercular activity of isoniazid to the antioxidant potential of novel heterocyclic systems.[1][2][6] The target molecule, this compound, combines this reactive group with an indane scaffold, a structural motif found in various bioactive compounds.[3]
The primary challenge in testing novel chemical entities is ensuring that the observed biological effect is a true reflection of the compound's activity, not an artifact of poor solubility, instability, or vehicle-induced toxicity. This guide is structured to provide researchers with a self-validating system for formulating this specific compound, moving logically from initial characterization to complex in vivo preparations.
Physicochemical Profile of the Test Compound
A foundational understanding of the compound's physicochemical properties is essential for designing a successful formulation strategy. The synthesis of this compound typically proceeds via the hydrazinolysis of its corresponding ester, which is formed from 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid.[7][8][9] Based on this parent structure and general knowledge of acetohydrazide derivatives, we can summarize its key properties.
| Property | Predicted Value / Characteristic | Rationale & Formulation Implication |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Confirmed by synthesis from its acetic acid precursor (C₁₁H₁₂O₃).[10] |
| Molecular Weight | 206.24 g/mol | Falls within the typical range for small molecule drug candidates. |
| Appearance | White to off-white crystalline solid | Standard for purified hydrazide compounds.[11] Visual confirmation of purity. |
| Predicted XLogP3 | 0.8 - 1.2 | The indane group increases lipophilicity, while the acetohydrazide group enhances polarity. This moderate LogP suggests limited aqueous solubility but good solubility in organic solvents like DMSO. |
| Aqueous Solubility | Poor to low | The presence of the bicyclic indane ring is expected to limit water solubility. Formulation will require co-solvents or suspension agents. |
| Chemical Stability | Stable under normal conditions.[11] | The hydrazide moiety can be susceptible to hydrolysis at extreme pH or oxidation.[12] Formulations should be prepared fresh, and stock solutions stored under appropriate conditions (e.g., -20°C, desiccated). |
Part I: Formulation for In Vitro Biological Assays
The primary objective for in vitro studies is to achieve a stable, homogenous solution of the test compound in a vehicle that is non-toxic to the biological system at the final working concentration. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for initial screening due to its broad solubilizing power.
Materials and Reagents
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), Cell Culture Grade (e.g., Sigma-Aldrich D2650)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Protocol: Preparation of a 10 mM Master Stock Solution
This protocol details the preparation of a high-concentration stock in 100% DMSO, which serves as the foundation for all subsequent dilutions.
-
Tare Balance: Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh approximately 2.06 mg of this compound directly into the tared tube. Record the exact weight.
-
Expert Insight: Weighing a slightly different amount is acceptable. The key is to record the precise weight to calculate the exact concentration. For example, if 2.15 mg is weighed, the volume of DMSO added in the next step will be adjusted accordingly.
-
-
Calculate DMSO Volume: Use the following formula to determine the precise volume of DMSO to add:
-
Volume (µL) = [Weight (mg) / 206.24 ( g/mol )] * 100,000
-
-
Add Solvent: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Ensure Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes. If particulates are still visible, place the tube in a bath sonicator for 5-10 minutes or until the solution is completely clear. Gentle warming (to 37°C) can be applied if necessary.
-
Trustworthiness Check: A clear, precipitate-free solution is mandatory. Any visible solids indicate that the solubility limit in pure DMSO has been exceeded or the compound requires more energy to dissolve.
-
-
Storage: Label the tube clearly with the compound name, concentration (10 mM), solvent (100% DMSO), and date. Store at -20°C or -80°C, protected from light and moisture.
Protocol: Preparation of Working Solutions
Working solutions are prepared by serially diluting the master stock into the appropriate aqueous assay buffer or cell culture medium.
-
Precipitation Check: Before preparing a full set of dilutions, perform a quick test. Add 1 µL of the 10 mM DMSO stock to 99 µL of your final assay buffer or medium (a 1:100 dilution to 100 µM). Vortex and visually inspect for any cloudiness or precipitate. If the solution remains clear, proceed.
-
Serial Dilution: Create a dilution series. For example, to prepare a 100 µM working solution for a cell-based assay, add 2 µL of the 10 mM master stock to 198 µL of pre-warmed cell culture medium. Mix thoroughly by pipetting. Use this 100 µM solution to make further dilutions.
-
Critical Note: The final concentration of DMSO in the assay well should be kept to a minimum, typically ≤0.5% (v/v), to avoid solvent-induced artifacts. Always run a vehicle control (medium with the same final concentration of DMSO) in parallel.
-
Figure 1: Workflow for preparing this compound for in vitro assays.
Part II: Formulation for In Vivo Biological Testing
In vivo formulation is significantly more complex, requiring a delicate balance between solubility, stability, and physiological tolerability. The choice of vehicle is paramount and depends on the route of administration and the compound's properties. Given the predicted low aqueous solubility, a suspension for oral dosing or a co-solvent system for parenteral administration are the most logical starting points.
Vehicle Selection Rationale
| Vehicle System | Composition | Administration Route | Pros | Cons & Considerations |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water | Oral (PO) | Simple to prepare; generally well-tolerated; good for initial efficacy studies. | Not suitable for IV. Requires uniform particle size for consistent dosing. Must be continuously stirred. |
| Co-Solvent System | 10% DMSO, 40% PEG 400, 50% Saline (or PBS) | Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC) | Creates a true solution, allowing for sterile filtration and parenteral administration. | Vehicle itself can have biological effects or cause irritation at the injection site. Potential for precipitation upon injection into the bloodstream. |
| Oil-Based Vehicle | Corn Oil or Sesame Oil | Oral (PO), Subcutaneous (SC) | Excellent for highly lipophilic compounds. Can improve oral bioavailability for certain molecules. | May alter absorption kinetics. Not suitable for IV administration. |
Protocol: Preparation of a 10 mg/mL Suspension for Oral Gavage
This protocol is a robust starting point for oral administration studies.
-
Prepare Vehicle: Prepare a fresh solution of 0.5% (w/v) sodium CMC and 0.1% (v/v) Tween 80 in sterile water. Stir until the CMC is fully hydrated and the solution is homogenous.
-
Weigh Compound: For a 1 mL final volume, weigh 10 mg of the test compound.
-
Trituration: Place the weighed compound into a clean glass mortar. Add a few drops of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine particle size.
-
Expert Insight: Proper trituration is the key to a stable and homogenous suspension. The goal is to wet the individual particles of the compound before adding the full volume of the vehicle.
-
-
Create Suspension: Gradually add the remaining vehicle to the mortar while continuously stirring.
-
Homogenize: Transfer the mixture to a suitable container. Use a magnetic stir bar and plate to stir the suspension continuously for at least 15-30 minutes before dosing.
-
Trustworthiness Check: A well-prepared suspension should appear uniform and milky, with no large clumps. It should be stirred continuously, even during the process of drawing it into the dosing syringe, to ensure each animal receives the correct dose.
-
Protocol: Preparation of a 5 mg/mL Solution for Parenteral Injection
This co-solvent system is widely used for compounds that are difficult to dissolve in purely aqueous solutions.
-
Weigh Compound: For a 1 mL final volume, weigh 5 mg of the test compound into a sterile vial.
-
Initial Solubilization: Add 100 µL of DMSO to the vial. Cap and vortex/sonicate until the compound is completely dissolved, forming a clear solution.
-
Add Co-Solvent: Add 400 µL of PEG 400 to the vial. Mix thoroughly. The solution should remain clear.
-
Final Dilution: Slowly add 500 µL of sterile saline or PBS to the mixture, vortexing between additions.
-
Critical Note: Add the aqueous component last and slowly. This is the step where precipitation is most likely to occur. If the solution becomes cloudy, the formulation may not be suitable for IV injection.
-
-
Sterile Filtration: If intended for IV administration, draw the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Trustworthiness Check: The final solution must be perfectly clear. Any haze or precipitate makes it unsuitable for intravenous use. Observe the animal carefully after injection for any signs of distress, which could indicate precipitation in vivo or vehicle toxicity.
-
Figure 2: Decision workflow for selecting and preparing an in vivo formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide () for sale [vulcanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 6. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 12. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide for Enhanced Biological Activity
Abstract
The 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent reactivity of the hydrazide moiety provides a versatile platform for chemical modification, enabling the synthesis of diverse compound libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core molecule. We detail field-proven protocols for the synthesis of hydrazone, 1,3,4-oxadiazole, and N'-acyl derivatives. The rationale behind these modifications is grounded in established structure-activity relationship (SAR) principles aimed at enhancing biological activities, particularly antimicrobial and anticonvulsant properties. Each protocol is designed as a self-validating system, complete with methodologies for synthesis, purification, characterization, and biological evaluation.
Introduction: The Hydrazide Scaffold as a Privileged Structure
In medicinal chemistry, the hydrazide-hydrazone functional group (–CONH–N=CH–) is recognized as a "privileged scaffold." This is due to its frequent appearance in a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2][3][4] Derivatives incorporating this moiety have demonstrated potent antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[2][4][5] The core molecule, this compound, combines this reactive hydrazide group with a lipophilic indan ring system, offering a unique framework for SAR exploration.
The primary objective of this guide is to leverage the synthetic accessibility of the terminal nitrogen atom of the hydrazide. By reacting it with various electrophiles, we can systematically introduce a range of substituents, thereby modulating the molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric profile) to optimize its interaction with biological targets.
Rationale for Derivatization: A Strategy for Potency Enhancement
Chemical derivatization is a cornerstone of modern drug discovery. The process allows for the fine-tuning of a lead compound's pharmacological profile. The acetohydrazide group is an ideal starting point for such modifications due to the high nucleophilicity of its terminal -NH2 group.[6] This facilitates reactions with a wide array of carbonyl compounds and acylating agents.
-
Hydrazone Formation: The condensation reaction with aldehydes and ketones is one of the most straightforward and effective derivatization strategies.[5][7] The resulting azomethine group (–N=CH–) is crucial for biological activity in many compounds.[5] Introducing various aromatic and heterocyclic aldehydes allows for the exploration of a vast chemical space, targeting different binding pockets in enzymes or receptors.
-
Heterocyclic Scaffolds (1,3,4-Oxadiazoles): Cyclization of the hydrazide or its hydrazone derivatives into stable five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, is a well-established strategy to create rigid analogs.[6][8] This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.
-
N'-Acylation: Direct acylation of the terminal nitrogen with sulfonyl or benzoyl chlorides introduces different electronic and steric features, which can significantly impact receptor binding and cell permeability.[9]
Synthetic Workflow and Key Transformations
The overall strategy involves a multi-step synthesis beginning with the preparation of the core hydrazide intermediate, followed by parallel derivatization pathways.
Figure 1: Overall synthetic workflow from the starting material to the final derivatives.
Experimental Protocols: Synthesis and Characterization
Protocol 0: Synthesis of Core Intermediate: this compound
Principle: This two-step synthesis involves an initial Williamson ether synthesis to form the ethyl ester, followed by hydrazinolysis to yield the desired acetohydrazide core.[10][11]
Materials:
-
2,3-dihydro-1H-inden-5-ol
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Hydrazine Hydrate (80-85%)
-
Ethanol (Absolute)
Procedure: Step A: Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate
-
To a stirred solution of 2,3-dihydro-1H-inden-5-ol (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 eq).
-
Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After cooling, filter off the inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by column chromatography.
Step B: this compound
-
Dissolve the crude ester from Step A (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.[12]
-
Reflux the mixture for 8-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the ester spot disappears.
-
Cool the reaction mixture in an ice bath. Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the pure acetohydrazide.
Characterization:
-
IR (KBr, cm⁻¹): Appearance of two N-H stretching bands (~3300-3200 cm⁻¹) and disappearance of the ester C=O band (~1740 cm⁻¹), with the appearance of the hydrazide C=O band (~1660 cm⁻¹).
-
¹H NMR (DMSO-d₆): Appearance of a broad singlet for the -NH₂ protons and a singlet for the -NH proton, alongside characteristic peaks for the indan and -OCH₂- moieties.
Protocol 1: Synthesis of N'-Arylmethylene-2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide (Hydrazones)
Principle: A condensation reaction between the core hydrazide and a substituted aldehyde, catalyzed by acid, forms the corresponding hydrazone derivative.[7]
Figure 2: General reaction scheme for hydrazone synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic/heterocyclic aldehyde (1.05 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 3-4 drops)
Procedure:
-
Dissolve the core acetohydrazide in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add the selected aldehyde to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.[7]
-
Reflux the mixture for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain the pure hydrazone derivative.
Characterization:
-
IR (KBr, cm⁻¹): Disappearance of the N-H stretching bands of the primary amine, and appearance of a C=N stretching band (~1580-1620 cm⁻¹).
-
¹H NMR (DMSO-d₆): Disappearance of the -NH₂ signal and appearance of a new singlet in the δ 8.0-8.5 ppm region corresponding to the azomethine proton (-N=CH-).[5][7] Aromatic protons from the newly introduced ring will also be present.
-
MS (ESI): A molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻ confirming the molecular weight of the product.
Protocol 2: Synthesis of 3-Acetyl-2-aryl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2,3-dihydro-1,3,4-oxadiazoles
Principle: Reductive cyclization of the synthesized hydrazones using acetic anhydride results in the formation of N-acetylated 1,3,4-oxadiazoline derivatives.[8]
Materials:
-
N'-Arylmethylene-acetohydrazide derivative (from Protocol 1)
-
Acetic Anhydride
Procedure:
-
Add the hydrazone derivative (1.0 eq) to an excess of acetic anhydride (10-15 mL per gram of hydrazone).
-
Reflux the mixture for 6-10 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution slowly into a beaker of crushed ice with constant stirring to decompose the excess acetic anhydride.
-
A solid product will precipitate out. Continue stirring for 30 minutes.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product and recrystallize from ethanol or an appropriate solvent.
Characterization:
-
¹H NMR (DMSO-d₆): Disappearance of the azomethine proton (-N=CH-) and the hydrazone -NH proton. Appearance of a new singlet around δ 2.2-2.4 ppm for the acetyl (-COCH₃) protons and a singlet around δ 6.2-6.8 ppm for the C-2 proton of the oxadiazoline ring.
-
¹³C NMR (DMSO-d₆): Appearance of new signals corresponding to the acetyl carbonyl and methyl carbons, and the carbons of the oxadiazole ring.
Data Presentation: Structure and Activity
The derivatization strategy allows for the creation of a diverse library of compounds. The biological activity can be tabulated for clear structure-activity relationship analysis.
Table 1: Representative Hydrazone Derivatives and Their Reported Antimicrobial Activity
| Entry | Aldehyde Used (Ar-CHO) | Derivative Structure (Ar) | MIC (µg/mL) vs. S. aureus[1] | MIC (µg/mL) vs. E. coli[1] |
|---|---|---|---|---|
| 1a | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 11-27 | >50 |
| 1b | 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl | 6.25 | 12.5 |
| 1c | 4-Dimethylaminobenzaldehyde | 4-(Dimethylamino)phenyl | 25 | 21 |
| 1d | 5-Nitro-2-furaldehyde | (5-Nitro-2-furyl) | < 4 | < 8 |
| 1e | Isonicotinaldehyde | 4-Pyridyl | 7.81 | >50 |
Note: Activity data is representative based on literature for similar hydrazone scaffolds and should be determined experimentally for the specific indan-based derivatives.
Protocols for Biological Evaluation
Protocol A: In Vitro Antimicrobial Screening (Agar Well Diffusion)
Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism on a solid agar medium, indicated by a clear zone of inhibition around the compound-loaded well.[5]
Procedure:
-
Prepare sterile Mueller-Hinton agar plates.
-
Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Evenly swab the entire surface of the agar plates with the bacterial inoculum.
-
Aseptically punch uniform wells (6 mm diameter) into the agar.
-
Pipette a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration, e.g., 100 µg/mL in DMSO) into each well.
-
Use a positive control (e.g., Ampicillin) and a negative control (DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter (in mm) of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Protocol B: Anticonvulsant Screening (PTZ-Induced Seizure Model)
Principle: The pentylenetetrazole (PTZ) test is a standard preclinical model for identifying compounds with potential efficacy against generalized absence seizures. The ability of a compound to prevent or delay the onset of PTZ-induced clonic-tonic convulsions is a measure of its anticonvulsant activity.[13][14]
Procedure (in mice):
-
House male Swiss albino mice under standard laboratory conditions and fast them overnight before the experiment.
-
Divide animals into groups (n=6-8): Vehicle control, positive control (e.g., Phenytoin), and test compound groups (at various doses, e.g., 30, 100 mg/kg).
-
Administer the test compounds and controls intraperitoneally (i.p.).
-
After a pre-treatment period (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).
-
Immediately place each mouse in an individual observation cage and monitor for 30 minutes.
-
Record the latency (onset time) of generalized clonic seizures and the incidence of tonic hind-limb extension.
-
Note the percentage of animals in each group protected from seizures. A significant delay in seizure onset or complete protection compared to the vehicle control indicates anticonvulsant activity.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel derivatives based on the this compound scaffold. By systematically applying these derivatization strategies, researchers can generate compound libraries with a high potential for discovering new leads with enhanced biological profiles. The hydrazone linkage, in particular, serves as an excellent entry point for introducing chemical diversity. Future work should focus on expanding the range of aldehydes and cyclizing agents used, performing quantitative structure-activity relationship (QSAR) studies, and elucidating the mechanism of action for the most potent compounds identified.
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 7. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive guide grounded in mechanistic understanding and field-proven experience. This document is designed to help you navigate the common challenges of this synthesis, improve your yield, and ensure the highest purity of your final product. We will delve into the causality behind experimental choices, offering a self-validating system for your work.
Synthesis Overview: The Two-Step Path
The synthesis of this compound is typically achieved via a robust two-step process. First, an O-alkylation of 5-indanol with an ethyl haloacetate forms the key ester intermediate. Second, this ester undergoes hydrazinolysis to yield the target hydrazide. Understanding this pathway is the first step to mastering the synthesis.
Caption: Overall reaction scheme for the synthesis of the target acetohydrazide.
Recommended Experimental Protocol
This protocol is optimized for high yield and purity. Adherence to these steps provides a strong foundation and a reference point for troubleshooting.
Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (Ester Intermediate)
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-indanol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and acetone (15 mL per gram of 5-indanol).
-
Reaction Initiation: Stir the suspension vigorously for 15 minutes at room temperature. Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.
-
Causality: Refluxing provides the necessary activation energy for the O-alkylation. TLC is essential to confirm the consumption of the starting 5-indanol before proceeding to work-up.[3]
-
-
Work-up and Isolation:
-
Cool the mixture to room temperature and filter off the K₂CO₃ salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted 5-indanol) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the ester, typically as a pale yellow oil. The product is often pure enough for the next step without further purification.[4]
-
Step 2: Synthesis of this compound
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (1.0 eq) in absolute ethanol (10 mL per gram of ester).[2]
-
Hydrazinolysis: Add hydrazine hydrate (80% solution, 3.0 eq) dropwise to the stirred solution at room temperature.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. The product will often begin to precipitate from the solution as a white solid during this time. Monitor for the disappearance of the starting ester spot by TLC.
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath for 1 hour to maximize crystallization.
-
Collect the white precipitate by vacuum filtration and wash the solid with a generous amount of cold ethanol to remove excess hydrazine hydrate and any unreacted ester.[3]
-
Dry the product under vacuum at 50°C.
-
If necessary, the product can be further purified by recrystallization from ethanol.
-
Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct question-and-answer format.
Issue 1: Low Yield in Hydrazinolysis Step (Step 2)
Q: My final yield of the acetohydrazide is consistently low (<60%). What are the most likely causes and how can I fix this?
A: Low yield in this step almost always points to one of two culprits: incomplete reaction or the formation of a major byproduct.
-
Potential Cause A: Formation of 1,2-bis[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazine.
-
Explanation: The initially formed product, your target acetohydrazide, is also a nucleophile. If there isn't a sufficient excess of hydrazine hydrate, the product can react with a second molecule of the starting ester, forming a dimeric diacylhydrazine byproduct. This byproduct is often a highly insoluble solid that can be mistaken for the product, but it will have a different melting point and spectroscopic signature.
-
Solution:
-
Increase Hydrazine Hydrate Stoichiometry: Increase the excess of hydrazine hydrate from 3.0 equivalents to 5.0 equivalents. This ensures that an ester molecule is statistically far more likely to encounter a hydrazine molecule than a product molecule.[6]
-
Control Reagent Addition: For larger scale reactions, add the ester solution dropwise to the hydrazine hydrate solution (inverse addition). This maintains a localized excess of hydrazine throughout the reaction, suppressing the side reaction.[6]
-
-
-
Potential Cause B: Incomplete Reaction.
-
Explanation: The hydrazinolysis may not have reached completion due to insufficient time or temperature.
-
Solution:
-
Monitor with TLC: Before stopping the reaction, take an aliquot and run a TLC plate. The disappearance of the starting ester spot (which will be less polar and have a higher Rf than the hydrazide product) is the only reliable indicator of completion.
-
Extend Reflux Time: If the ester is still present after 6 hours, extend the reflux time to 8-12 hours.
-
-
Issue 2: Product is Oily or Fails to Crystallize
Q: After the work-up of Step 2, my product is an oil or a sticky solid, not the expected white crystalline powder. What should I do?
A: This issue typically stems from the presence of impurities that inhibit crystallization.
-
Explanation: Residual solvent (ethanol), unreacted starting materials, or the presence of the oily ester intermediate can act as crystallization inhibitors.[6]
-
Solution:
-
Ensure Complete Solvent Removal: After concentrating the reaction mixture, ensure all ethanol is removed under high vacuum.
-
Trituration: Add a non-polar solvent like n-hexane or diethyl ether to the crude oily product and stir or sonicate vigorously. The desired hydrazide is typically insoluble in these solvents, while the impurities are more soluble. This process should induce the precipitation of your product as a solid.[6]
-
Purification: If trituration fails, the most reliable method is purification by column chromatography on silica gel, typically using an ethyl acetate/hexane or dichloromethane/methanol gradient.
-
Issue 3: Exothermic Reaction is Difficult to Control
Q: When I add the hydrazine hydrate, the reaction gets very hot. Is this normal and how can I manage it?
A: Yes, the acylation of hydrazine is an exothermic process. While manageable on a small scale, it can become a safety concern and lead to side reactions at larger scales.
-
Explanation: The rapid, uncontrolled addition of reagents generates heat faster than it can be dissipated by the reaction vessel.[6]
-
Solution:
-
Controlled Addition: Add the hydrazine hydrate dropwise using an addition funnel.
-
Utilize Cooling: Place the reaction flask in an ice-water bath during the addition of the hydrazine hydrate to effectively dissipate the heat and maintain a controlled internal temperature.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction progress? A1: Thin Layer Chromatography (TLC) is the most effective method.[3] For Step 1, use a non-polar system like Hexane:Ethyl Acetate (3:1). For Step 2, a more polar system like Ethyl Acetate:Methanol (9:1) will work well. The hydrazide product is highly polar and will have a low Rf value.
Q2: Are there alternative solvents or conditions for the hydrazinolysis? A2: While ethanol is standard, methanol can also be used.[1] For researchers looking to accelerate the reaction, microwave-assisted synthesis is a proven green chemistry approach.[7] Reactions that take hours under conventional reflux can often be completed in minutes in a dedicated microwave reactor, frequently leading to cleaner products and higher yields.[1][3]
Q3: How can I confirm the identity and purity of my final product? A3: A combination of techniques is recommended:
-
¹H NMR: Look for the characteristic signals of the indane moiety, the -O-CH₂- protons (a singlet around 4.5 ppm), and the broad, exchangeable -NH and -NH₂ protons.[8]
-
FT-IR: Confirm the presence of the amide C=O stretch (around 1650-1680 cm⁻¹) and N-H stretches (broad, around 3200-3400 cm⁻¹).
-
Melting Point: A sharp melting point is a good indicator of purity. Compare your value to literature reports if available.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Data & Workflow Summary
Table 1: Key Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Key Reagents | 5-Indanol, Ethyl Bromoacetate | Ethyl Ester, Hydrazine Hydrate |
| Base/Solvent | K₂CO₃ / Acetone | Ethanol |
| Stoichiometry | 1.2 eq Ethyl Bromoacetate | 3.0 - 5.0 eq Hydrazine Hydrate |
| Temperature | Reflux (~56°C) | Reflux (~78°C) |
| Typical Time | 6-8 hours | 4-6 hours |
| Typical Yield | >90% (crude) | 75-90% |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scirp.org [scirp.org]
- 4. Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate | CymitQuimica [cymitquimica.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
overcoming solubility issues with 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Welcome to the technical support guide for 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this molecule. Our goal is to provide not only practical, step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
Understanding the Challenge: Why is Solubility an Issue?
Question: I'm having trouble dissolving this compound in my aqueous experimental buffers. What properties of the molecule are causing this?
Answer: The solubility behavior of this compound is governed by the two distinct domains within its structure:
-
The Hydrophobic Indan Core: The 2,3-dihydro-1H-inden-5-yloxy moiety is a bulky, rigid, and non-polar ring system. This part of the molecule is hydrophobic ("water-fearing") and is the primary driver of the compound's low aqueous solubility. In an aqueous environment, water molecules must form a highly ordered "cage" around this hydrophobic group, which is energetically unfavorable and limits dissolution.[1]
-
The Polar Acetohydrazide Tail: The -O-CH2-C(=O)NHNH2 group contains several polar features, including an ether linkage, a carbonyl group, and a terminal hydrazide. The hydrazide group (-NHNH2) is a weak base and is ionizable. While this tail promotes some interaction with water, its influence is often insufficient to overcome the dominant hydrophobicity of the indan core.
The interplay between this large hydrophobic region and the smaller polar tail places this compound in a challenging physicochemical space, often leading to its classification as a poorly soluble drug candidate.[2]
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₁H₁₄N₂O₂ | - |
| Molecular Weight | 206.24 g/mol | - |
| XLogP3 | ~1.5 - 1.7 | Indicates a significant degree of lipophilicity, predicting poor aqueous solubility. (Value estimated based on the similar acetic acid precursor[3]) |
| Polar Surface Area | ~58 Ų | Suggests the molecule has polar groups capable of hydrogen bonding, but this is counteracted by the large non-polar scaffold. (Value estimated) |
| Chemical Nature | Weakly Basic | The terminal hydrazide group can be protonated, making solubility pH-dependent. |
Troubleshooting Guide: Step-by-Step Protocols
This section addresses the most common issues encountered in the lab and provides validated starting points for resolving them.
Issue 1: Compound Precipitates When Diluting from a DMSO Stock
Question: I successfully dissolved my compound in 100% DMSO, but it immediately crashed out when I diluted it into my aqueous buffer (e.g., PBS or cell media). What is happening and how can I prevent it?
Answer: This is a classic case of "solvent-shifting" or precipitation due to a sharp decrease in solvent strength.[4] The compound is soluble in the organic DMSO, but when this stock is introduced into the aqueous buffer, the DMSO is diluted, and the buffer's inability to solvate the hydrophobic molecule causes it to precipitate.
Caption: Decision workflow for troubleshooting precipitation from DMSO stock.
-
Determine Maximum Tolerable DMSO: First, establish the highest percentage of DMSO your assay can tolerate without affecting the biological system (typically 0.1% - 1.0%). This is your target.
-
Prepare an Intermediate Dilution: Instead of diluting directly from a high-concentration stock (e.g., 50 mM), create an intermediate stock in 100% DMSO (e.g., 5 mM).
-
Use a Staged Dilution:
-
Pipette the required volume of your aqueous buffer into a fresh tube.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock drop-by-drop to the side of the tube. Rapid addition can create localized high concentrations that promote precipitation.
-
-
Inspect for Clarity: After addition, vortex thoroughly and visually inspect the solution against a dark background for any signs of turbidity or precipitate. If it remains clear for 15-30 minutes, the kinetic solubility is likely sufficient for immediate use in assays.
Issue 2: Low Solubility in Standard Aqueous Buffers
Question: Even with careful dilution, the maximum concentration I can achieve in my aqueous buffer is too low for my experiment. How can I fundamentally increase the compound's solubility?
Answer: To increase the equilibrium solubility, you must modify the buffer to make it a more favorable environment for the compound. The two most effective strategies for this are pH adjustment and the use of co-solvents.
The terminal hydrazide group is weakly basic and can be protonated (R-NH-NH₂ → R-NH-NH₃⁺) in an acidic environment. This positively charged, ionized form is significantly more water-soluble.[5][6]
Experimental Protocol: pH Screening
-
Prepare Buffers: Make a series of identical buffers (e.g., 50 mM phosphate or citrate-phosphate) with pH values ranging from 5.0 to 7.4.
-
Add Compound: Add an excess of the solid compound to a fixed volume of each buffer in separate tubes. Ensure enough solid is added so that undissolved material remains.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).[7]
-
Separate and Quantify:
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Analyze: Plot solubility (µg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH decreases. Choose the lowest pH that provides the required solubility and is compatible with your experimental system.
Note on Stability: Always verify that your compound is chemically stable at the tested pH values, as extreme pH can cause degradation (e.g., hydrolysis).
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This "polarity modulation" lowers the energy required to solvate the hydrophobic indan moiety, thereby increasing solubility.[10][]
Co-solvent Selection Guide
| Co-solvent | Typical Starting % (v/v) | Key Considerations |
| Ethanol | 5 - 20% | Widely used, simple to implement. Can affect protein structure at high concentrations.[12] |
| Propylene Glycol (PG) | 5 - 30% | Common in pharmaceutical formulations; low toxicity.[13] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 40% | Highly effective for many non-polar drugs. Can be viscous.[13][14] |
| Glycerin | 5 - 20% | Low toxicity, but high viscosity can make handling difficult.[15] |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Buffers: Prepare your primary aqueous buffer (at the optimal pH determined above) containing various percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20% PG).
-
Measure Solubility: Perform the same equilibrium solubility measurement as described in the pH screening protocol for each co-solvent mixture.
-
Determine Optimal Mix: Identify the lowest percentage of co-solvent that achieves the target concentration while minimizing potential interference with your assay.
Caption: Mechanisms of excipient-based solubilization.
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and why is it important? A1:
-
Thermodynamic Solubility is the true, stable equilibrium concentration of a compound in a solvent. It is measured after a long incubation period (e.g., 24 hours) with excess solid. This is the maximum amount that can stay dissolved indefinitely.[7]
-
Kinetic Solubility refers to the concentration of a compound that remains in solution under non-equilibrium conditions, such as after diluting a DMSO stock into a buffer. The solution may be supersaturated and can precipitate over time.
-
Why it matters: For short experiments (e.g., enzyme assays), high kinetic solubility may be sufficient. For long-term experiments like multi-day cell culture, you must ensure your compound's concentration is at or below its thermodynamic solubility to prevent it from precipitating during the experiment.[4]
Q2: Are there other additives I can use to improve solubility for formulation development? A2: Yes. For more advanced applications, especially when moving towards in vivo studies, you can explore solubilizing excipients:
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin): These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the indan portion of your molecule, effectively shielding it from water and increasing solubility.[16][17]
-
Surfactants (e.g., Polysorbate 80, Cremophor® EL): Above their critical micelle concentration, surfactants form micelles that can encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous medium.[2][10]
Q3: How should I store the compound and its solutions? A3:
-
Solid: Store the solid compound at the recommended temperature (typically -20°C or 4°C), protected from light and moisture.
-
DMSO Stocks: High-concentration DMSO stocks are generally stable for several months when stored at -20°C. However, repeated freeze-thaw cycles should be avoided. We recommend aliquoting the stock solution into single-use vials.
-
Aqueous Solutions: Aqueous solutions are the least stable. Due to the potential for hydrolysis of the hydrazide, it is strongly recommended to prepare fresh aqueous solutions daily and not to store them.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. ijpbr.in [ijpbr.in]
- 16. pharmtech.com [pharmtech.com]
- 17. Solubilizer Excipients - Protheragen [protheragen.ai]
Technical Support Center: Synthesis & Optimization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Welcome to the technical support guide for the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into optimizing the synthesis, troubleshooting common experimental hurdles, and ensuring the highest purity of your target compound. Our approach is rooted in explaining the causality behind each procedural step, empowering you to make informed decisions in your laboratory work.
Section 1: The Core Synthesis Pathway: Hydrazinolysis of an Indenyloxy Ester
The most direct and widely adopted method for synthesizing this compound is the hydrazinolysis of its corresponding ester precursor, typically ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate. This reaction involves the nucleophilic acyl substitution where hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group.
The reaction is generally robust, but its success is highly dependent on controlling key parameters to maximize yield and minimize impurity formation.
General Reaction Scheme
Caption: General synthesis of the target hydrazide.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is consistently low, and TLC analysis shows a significant amount of unreacted starting ester. What's going wrong?
Potential Causes & Solutions:
-
Insufficient Hydrazine Hydrate: The stoichiometry is critical. An inadequate amount of hydrazine will lead to an incomplete reaction.
-
Solution: Use a slight excess of hydrazine hydrate, typically between 1.1 and 1.5 equivalents relative to the starting ester.[1] This molar excess helps drive the reaction equilibrium towards the product side.
-
-
Suboptimal Reaction Time or Temperature: Hydrazinolysis can be sluggish at lower temperatures.
-
Loss During Workup: The product has some solubility in the reaction solvent (ethanol).
Q2: I've isolated my product, but it's a persistent oil or a sticky solid that refuses to crystallize. How can I solidify it?
Potential Causes & Solutions:
-
Residual Solvent: Even small amounts of ethanol can prevent crystallization.
-
Solution: Ensure the solvent is thoroughly removed under reduced pressure. If you have an oil, co-evaporating with a solvent like toluene (which forms an azeotrope with ethanol) can help remove final traces.
-
-
Presence of Impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors.
-
Solution 1 (Trituration): Attempt to triturate the oil with a cold, non-polar solvent like n-hexane or diethyl ether.[1] This process involves vigorously stirring or scratching the oily product with the non-polar solvent, which can wash away soluble impurities and induce nucleation, causing the product to solidify.
-
Solution 2 (Column Chromatography): If trituration fails, the most reliable method is purification by flash column chromatography.[1][2] A silica gel column with a gradient of ethyl acetate in hexane is typically effective for separating the polar hydrazide product from the less polar ester starting material and non-polar impurities.
-
Q3: My mass spectrometry results show a peak corresponding to a diacyl byproduct. How can I prevent its formation?
Cause & Mechanism:
The formation of a 1,2-diacylhydrazine byproduct, 1,2-bis(2-(2,3-dihydro-1H-inden-5-yloxy)acetyl)hydrazine, occurs when the desired acetohydrazide product acts as a nucleophile and attacks a second molecule of the starting ester. This side reaction is most prevalent when the concentration of hydrazine hydrate has diminished and the product concentration is high.
Solutions:
-
Controlled Order of Addition: The most effective preventative measure is to maintain a localized excess of hydrazine throughout the reaction.[1] This is achieved by adding the ester (dissolved in a minimal amount of ethanol) dropwise to the stirred solution of hydrazine hydrate.[1] This ensures that any ester molecule entering the reaction mixture is more likely to encounter a hydrazine molecule than a product molecule.
-
Strict Reaction Monitoring: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Overheating or prolonged reaction times can favor byproduct formation.[1] Stop the reaction as soon as TLC/HPLC indicates the complete consumption of the starting ester.
Caption: Logic for minimizing diacyl byproduct formation.
Q4: My final product has a yellow or brown tint. What causes this and how can it be purified?
Potential Causes & Solutions:
-
Air Oxidation: Hydrazine and its derivatives can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities.[1]
-
Thermal Degradation: Prolonged heating can cause degradation of either the reactants or the product.[1]
-
Solution 1 (Inert Atmosphere): For high-purity applications, conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.[1]
-
Solution 2 (Decolorization during Recrystallization): The most common and effective solution is to decolorize the product during the final purification step. Dissolve the crude product in a minimal amount of hot ethanol and add a small amount of activated carbon (charcoal). The colored impurities will adsorb onto the surface of the carbon. Hot filter the solution through a pad of celite (to remove the fine carbon particles) and then allow the filtrate to cool slowly to crystallize. This will typically yield a pure, white solid.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is a standard TLC protocol for monitoring this reaction?
-
A typical mobile phase is 50-70% ethyl acetate in hexane. The starting ester will have a higher Rf value (less polar) than the product hydrazide, which will be closer to the baseline (more polar). Use a UV lamp (254 nm) for visualization.
-
-
Q2: Is anhydrous hydrazine a better alternative to hydrazine monohydrate?
-
While anhydrous hydrazine can be used, hydrazine monohydrate is strongly recommended.[4] Anhydrous hydrazine is highly toxic, explosive, and requires specialized handling procedures.[4] Hydrazine monohydrate is more stable, safer to handle, and provides comparable yields for this type of transformation.[4]
-
-
Q3: Can I use a different solvent?
-
Ethanol is the most common and effective solvent as it readily dissolves both the ester and hydrazine hydrate and is easy to remove.[3] Methanol is also a viable option.[5] Aprotic solvents like THF or dioxane are generally not recommended as they are less effective at solvating the hydrazine salt and can lead to slower reaction rates.
-
Section 4: Data & Protocols Summary
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Citation |
| Hydrazine Hydrate Stoichiometry | 1.1 - 1.5 equivalents | Drives reaction to completion; minimizes diacyl byproduct.[1] |
| Order of Addition | Add ester solution to hydrazine solution | Maintains localized excess of hydrazine; controls exotherm.[1] |
| Temperature | Initial addition at RT, then reflux | Controls initial exotherm, then provides energy for reaction completion.[1][3] |
| Reaction Time | 2 - 5 hours (TLC/HPLC monitored) | Ensures complete consumption of starting material without byproduct formation.[3] |
| Solvent | Absolute Ethanol | Good solubility for reactants; easy to remove.[3][6] |
| Purification Method | Recrystallization (Ethanol) | Effective for removing most impurities.[2] |
Protocol 1: Optimized Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrazine monohydrate (1.2 eq.) and absolute ethanol (approx. 5 mL per gram of ester).
-
In a separate beaker, dissolve the ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (1.0 eq.) in a minimal amount of absolute ethanol.
-
Transfer the ester solution to an addition funnel.
-
With vigorous stirring, add the ester solution dropwise to the hydrazine solution over 30-60 minutes at room temperature.[1] An ice bath can be used for larger scales to manage any exotherm.[1]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., 60% Ethyl Acetate/Hexane) every hour.
-
Once the starting ester is completely consumed (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.[1]
-
Reduce the solvent volume by approximately 50% using a rotary evaporator.[2]
-
Cool the concentrated solution in an ice bath for at least 1 hour to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the solid product under vacuum to a constant weight.
Section 5: Visualizing the Complete Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Support Center: Crystallization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Welcome to the dedicated technical support resource for the crystallization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. Our approach is rooted in fundamental principles of physical organic chemistry and extensive field experience to provide robust, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the crystallization of this compound.
Q1: I've just completed the synthesis of this compound from the corresponding ethyl ester and hydrazine hydrate. What is a good starting solvent for recrystallization?
A1: Based on the structure, which contains a polar acetohydrazide group capable of hydrogen bonding and a moderately nonpolar indane moiety, polar protic solvents are an excellent starting point. Ethanol is a commonly used and often successful solvent for recrystallizing acetohydrazide derivatives.[1][2] Methanol and isopropanol are also strong candidates. A general principle of recrystallization is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
Q2: My compound is not crystallizing upon cooling. What are the immediate steps I should take?
A2: If crystals do not form spontaneously, the solution may not be sufficiently supersaturated, or the nucleation process is inhibited.[3] Here are a few immediate actions:
-
Scratching the inner surface of the flask with a glass rod can create microscopic scratches that serve as nucleation sites.
-
Seeding the solution with a tiny crystal of the pure compound, if available, provides a template for crystal growth.
-
Reducing the volume of the solvent by gentle heating and evaporation will increase the concentration and thus the supersaturation.
-
Cooling to a lower temperature in an ice bath or refrigerator can further decrease solubility.
Q3: What is "oiling out," and why is it happening to my compound?
A3: "Oiling out" is the separation of the solute from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the solution is too supersaturated or when the melting point of the impure compound is lower than the temperature of the crystallization medium. The resulting oil is often an impure amorphous form of your compound.
Q4: How pure does my crude this compound need to be before attempting crystallization?
A4: For successful crystallization, a minimum purity of 80-90% is recommended.[4] Significant amounts of impurities can inhibit crystal growth, lead to the formation of oils, or become incorporated into the crystal lattice, undermining the purification objective. If your crude material is of lower purity, consider a preliminary purification step such as column chromatography.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming persistent crystallization challenges.
Guide 1: Systematic Solvent Screening for Crystallization
The choice of solvent is the most critical parameter in crystallization.[3] A systematic approach to solvent selection is paramount when a reliable protocol is not available.
Causality: The ideal solvent will exhibit a steep solubility curve with respect to temperature for the target compound. This means the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, maximizing the yield upon cooling.
Protocol for Solvent Screening:
-
Preparation: Place a small amount (10-20 mg) of your crude this compound into several test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, starting with a small volume (e.g., 0.5 mL).
-
Solubility at Room Temperature: Agitate the tubes at room temperature. If the compound dissolves completely, the solvent is too good and should be set aside as a potential "soluble solvent" in a two-solvent system.
-
Solubility at Elevated Temperature: For solvents that did not dissolve the compound at room temperature, heat the mixture gently (e.g., in a water bath) towards the boiling point of the solvent. Add small increments of the solvent until the compound fully dissolves.
-
Cooling and Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.
-
Evaluation: The best single solvent will be one that required a minimal amount of hot solvent to dissolve the compound and gave a good yield of crystals upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale for Inclusion |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents are often effective for hydrazides due to their ability to form hydrogen bonds. Ethanol is a common and successful recrystallization solvent for similar compounds.[1][2] |
| Ketones | Acetone | A polar aprotic solvent that can be effective. Its volatility can be useful for slow evaporation techniques. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity. It can be a good choice if alcohols are too effective at dissolving the compound. |
| Aromatic Hydrocarbons | Toluene | Nonpolar solvent. Less likely to be a good single solvent but may be useful as an anti-solvent. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Polar aprotic solvents. Dioxane has been used for recrystallizing oxazepine derivatives of hydrazones.[5] |
| Amides | N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent, often used for compounds that are difficult to dissolve. |
| Water | H₂O | Given the presence of hydrogen bond donors and acceptors, water solubility should be assessed. It may be a useful anti-solvent when paired with a miscible organic solvent like ethanol or acetone. |
Guide 2: Overcoming "Oiling Out"
"Oiling out" prevents the formation of a pure crystalline lattice. The following strategies can be employed to promote crystallization over oiling.
Causality: Oiling out is a kinetic and thermodynamic phenomenon. By slowing down the process of reaching supersaturation and providing a more favorable energetic pathway to the crystalline state, we can often overcome this issue.
Step-by-Step Methodologies:
-
Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to ensure the compound is fully dissolved. The solution will be less supersaturated upon cooling, which can slow down the separation process and favor crystal formation over oiling.
-
Slow Cooling: This is a critical step. Rapid cooling encourages rapid precipitation, which can lead to oiling.
-
Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels.
-
For even slower cooling, place the flask in a beaker of hot water and allow the entire assembly to cool to room temperature.
-
Only after the solution has reached room temperature should you consider further cooling in a refrigerator or ice bath.
-
-
Use a Solvent/Anti-Solvent System:
-
Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol or acetone).
-
Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., water or hexane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid.
-
Add a drop or two of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.
-
Guide 3: Enhancing Crystal Size and Quality
For applications such as X-ray crystallography or to ensure high purity, large, well-formed crystals are desirable.
Causality: Crystal growth is a process of molecular self-assembly. Slower, more controlled conditions allow molecules to arrange themselves into a more ordered, lower-energy crystalline lattice, resulting in larger and purer crystals.
Advanced Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial or beaker. Cover the container with a perforated lid (e.g., parafilm with a few pinholes) and leave it in an undisturbed location. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of large crystals over time.
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material.[4]
-
Dissolve your compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone or methanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a layer of a more volatile "poor" solvent (an anti-solvent, e.g., hexane or diethyl ether).
-
Over time, the vapor of the poor solvent will diffuse into the good solvent, reducing the solubility of your compound and promoting slow crystal growth.
-
Visualized Workflows
Troubleshooting Crystallization Failure
The following decision tree can guide your efforts when no crystals are forming.
Caption: Decision tree for troubleshooting when no crystals form.
Optimizing Crystal Growth
This workflow illustrates the process of refining crystallization conditions to obtain larger, higher-quality crystals.
References
Technical Support Center: Stability of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. This guide is designed to provide in-depth technical assistance and troubleshooting for stability testing of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The hydrazide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3] Oxidative degradation is also a significant concern for hydrazide-containing compounds.[4][5][6] Additionally, exposure to light can lead to photodegradation.[7][8][9][10][11]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: For optimal stability, solutions of this compound should be stored at refrigerated temperatures (2-8 °C), protected from light, and in a tightly sealed container to minimize exposure to air. The pH of the solution should be maintained as close to neutral as possible, as both acidic and alkaline conditions can accelerate hydrolysis.[2][12]
Q3: How does pH impact the stability of this compound?
A3: The hydrazide moiety in this compound is prone to hydrolysis, a reaction that is catalyzed by both acids and bases.[1][13] In acidic environments, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[14][15] Conversely, under basic conditions, the hydrazide can be deprotonated, which can also lead to degradation. Generally, hydrazides exhibit their greatest stability in neutral or near-neutral pH solutions.[2][12]
Troubleshooting Guide
Q4: I'm observing a rapid loss of my compound in a low pH buffer. What is the likely cause and how can I mitigate it?
A4: The rapid degradation you are observing is likely due to acid-catalyzed hydrolysis of the hydrazide bond.[1][13] At low pH, the rate of this reaction increases significantly. To mitigate this, consider the following:
-
Adjust the pH: If your experimental design allows, increase the pH of your buffer to a more neutral range (pH 6-8).
-
Lower the Temperature: Perform your experiments at a lower temperature to decrease the rate of the degradation reaction.
-
Limit Exposure Time: Prepare your solutions fresh and minimize the time the compound is in the acidic buffer.
Q5: My HPLC analysis shows several unexpected peaks that increase over time. What could these be and how can I identify them?
A5: These unexpected peaks are likely degradation products. Given the structure of this compound, potential degradation pathways include hydrolysis and oxidation.
-
Hydrolysis: The primary hydrolysis product would be 2,3-dihydro-1H-inden-5-ol and acethydrazide.
-
Oxidation: Hydrazides can be oxidized to various products, including diazenes.[4][5]
To identify these peaks, a forced degradation study is recommended. This involves intentionally degrading the compound under various stress conditions (acid, base, peroxide, heat, light) and analyzing the resulting solutions by LC-MS to identify the mass of the degradation products.[16][17][18][19]
Q6: I'm seeing significant peak tailing and shifting retention times in my HPLC analysis. What could be the cause?
A6: These chromatographic issues can stem from several sources:
-
Secondary Interactions: The basic nature of the hydrazide group can lead to interactions with residual silanols on the HPLC column, causing peak tailing.[20] Using a column with end-capping or adding a small amount of a competing base (like triethylamine) to your mobile phase can help.
-
Column Degradation: If the mobile phase pH is too high or too low, it can degrade the silica-based column, leading to poor peak shape and retention time shifts.[21] Ensure your mobile phase pH is within the column's recommended range.
-
Metal Chelation: Hydrazides can sometimes chelate with metal ions. If there are metal contaminants in your HPLC system, this can cause peak tailing. Using a mobile phase with a chelating agent like EDTA can sometimes resolve this.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[20][21] Try to dissolve your sample in the mobile phase or a weaker solvent.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[17][18][19]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC-UV or HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8][9][10][11] A control sample should be kept in the dark.
-
Analysis: Analyze all samples and a non-degraded control by a suitable HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.
Data Presentation:
| Stress Condition | % Degradation | Number of Degradation Peaks | Major Degradation Product (m/z if using MS) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| 105°C, 24h (solid) | |||
| Light Exposure |
Protocol 2: HPLC-Based Stability Indicating Method
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 275 nm).
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the samples from the forced degradation study and the control sample.
-
Analyze the chromatograms for the resolution between the parent peak and any degradation product peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. caronscientific.com [caronscientific.com]
- 12. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. researchgate.net [researchgate.net]
- 20. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 21. uhplcs.com [uhplcs.com]
Technical Support Center: Purification of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Answering the user's request.
Introduction: Welcome to the technical support guide for 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. The purity of this hydrazide is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification of this molecule.
Section 1: Core Compound Characteristics & Potential Impurities
Understanding the physicochemical properties of the target compound and the likely impurities is the foundation of an effective purification strategy. The synthesis of this compound typically involves the hydrazinolysis of a corresponding ester, such as ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate, with hydrazine hydrate.[1][2][3] This common synthetic route informs the impurity profile we can expect.
Key Structural Features:
-
Polar Hydrazide Head (-CONHNH₂): This group is capable of strong hydrogen bonding, making the molecule relatively polar and prone to strong interactions with polar stationary phases like silica gel.
-
Nonpolar Indane Tail: This bulky, hydrophobic moiety influences solubility in organic solvents.
-
Amphiphilic Nature: The combination of a polar head and a nonpolar tail means solvent selection for both recrystallization and chromatography is critical.
Primary Impurity Profile:
| Impurity Name | Structure | Typical Polarity (vs. Product) | Removal Strategy |
| Starting Ester (e.g., Ethyl Ester) | R-COOEt | Less Polar | Recrystallization, Column Chromatography |
| Hydrazine Hydrate | H₂N-NH₂·H₂O | More Polar (highly water-soluble) | Aqueous wash/extraction |
| N,N'-bis-acylhydrazide | R-CO-NH-NH-CO-R | Significantly Less Polar | Recrystallization, Column Chromatography |
| Degradation Products | Varies (e.g., from hydrolysis) | Varies | pH control, careful temperature management |
A visual representation of the primary reaction and potential side reactions is crucial for understanding the origin of these impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil or gum and won't solidify. What should I do? A1: This is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystallization.
-
Action 1: Solvent Removal. Ensure all reaction solvents (e.g., ethanol, methanol) are completely removed under high vacuum, possibly with gentle heating (e.g., 40°C).
-
Action 2: Trituration. Try stirring the oil vigorously with a non-polar solvent in which the product is poorly soluble, such as hexane, diethyl ether, or a mixture of the two.[4] This can wash away less polar impurities and induce crystallization.
-
Action 3: Seed Crystals. If you have a small amount of pure, solid material, add a single seed crystal to the oil to initiate crystallization.
Q2: What is the best way to remove unreacted hydrazine hydrate? A2: Hydrazine hydrate is highly water-soluble. The most effective method is a liquid-liquid extraction.[2][5] Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with water or a saturated brine solution. This will pull the hydrazine into the aqueous phase. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
Q3: My compound streaks badly on a silica TLC plate. How can I get clean spots? A3: Streaking or tailing indicates a very strong interaction between your polar hydrazide and the acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a basic modifier to your TLC eluent. Try adding 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the methanol portion of your mobile phase (e.g., 95:5 DCM:MeOH + 0.5% Et₃N).[6][7] This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical spots.
Q4: Is the compound stable to acidic or basic conditions during purification? A4: Hydrazides can undergo hydrolysis, and this process is often catalyzed by acid.[8][9] While generally more stable than imines, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.[10] It is best practice to maintain near-neutral pH conditions during aqueous workups and chromatography.
Section 3: In-Depth Troubleshooting Guides
This section provides a structured approach to solving more complex purification challenges.
Guide 1: Problem - Low Yield After Recrystallization
Symptoms:
-
Very little solid material crashes out of the solution upon cooling.
-
The mother liquor remains highly colored, suggesting a significant amount of product is still dissolved.
Troubleshooting Logic:
Guide 2: Problem - Persistent Impurity Detected by HPLC/NMR After Column Chromatography
Symptoms:
-
An impurity peak co-elutes or is very close to the product peak in HPLC.
-
NMR analysis of "pure" fractions still shows signals corresponding to an impurity.
Probable Causes & Solutions:
-
Inadequate Separation (Low Resolution): The chosen eluent system may not be selective enough.
-
Solution: Re-optimize the mobile phase. If you used a Hexane/Ethyl Acetate system, switch to a more polar but different selectivity system like Dichloromethane/Methanol. Small changes can have a large impact. Run a gradient elution to improve separation.[5] For very polar compounds that are difficult to move, a solvent system containing ammonia in methanol can be effective.[6]
-
-
Compound Degradation on Silica: The compound may be unstable on the acidic silica gel, generating an impurity during the purification process.[6]
-
Solution 1 (Test Stability): Spot the pure compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears, the compound is degrading.
-
Solution 2 (Deactivate Silica): Prepare a slurry of silica gel in your eluent containing 1% triethylamine, and pack the column with this slurry. This neutralizes active sites.
-
Solution 3 (Alternative Stationary Phase): Consider using a less acidic stationary phase like alumina or a bonded phase like a cyano column.[6][11]
-
-
Column Overload: Loading too much crude material onto the column leads to broad bands and poor separation.[12]
-
Solution: Reduce the amount of material loaded relative to the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica.
-
-
Improper Loading Technique: Dissolving the sample in too much or too strong a solvent can ruin the separation before it begins.[13]
-
Solution (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel to this solution, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow band.[13]
-
Section 4: Standardized Purification Protocols
Protocol 1: Recrystallization
This protocol is ideal for crude material that is >85% pure.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile).[7] The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[5][14] Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[7]
-
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated charcoal, boil for 2-3 minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the melting point.
-
Validation: Check the purity of the crystals and a sample of the mother liquor by TLC or HPLC to confirm the effectiveness of the purification.
Protocol 2: Flash Column Chromatography
This protocol is for separating complex mixtures or when recrystallization fails.
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf (retention factor) of approximately 0.2-0.35.[6] A good starting point is a gradient of Ethyl Acetate in Hexane, or for more polarity, Methanol in Dichloromethane (DCM). Remember to add 0.5-1% triethylamine if streaking is observed.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Prepare the sample for dry loading as described in Troubleshooting Guide 2. Carefully add the silica-adsorbed sample to the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the eluent and apply gentle pressure (flash chromatography). Begin collecting fractions. Start with the eluent determined from TLC. If impurities are well-separated, you can gradually increase the polarity of the eluent to speed up the elution of your product.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Validation: Confirm the purity of the final product using HPLC and/or NMR spectroscopy.
A general workflow for purification is outlined below.
Section 5: References
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department website. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem Technical Support.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from ChemistryViews website. --INVALID-LINK--
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from MicroSolv website. --INVALID-LINK--
-
LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
-
BenchChem. (2025). Technical Support Center: Purification of 2-(2-Chlorophenyl)acetohydrazide Derivatives. BenchChem Technical Support.
-
Alavijeh, M. E., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports.
-
Guedes, G. P., et al. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules.
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry Department website. --INVALID-LINK--
-
Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Retrieved from Nanjing Huaxi Chemical website. --INVALID-LINK--
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry Letters.
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84.
-
Kalia, J., & Raines, R. T. (2011). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access.
-
Huisgen, R. (1960). Preparation of acyl hydrazine derivatives. Google Patents. US3023241A.
-
ResearchGate. (2025). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Request PDF.
-
ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)?. Retrieved from ResearchGate.
-
Taha, N. I. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][6][13]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228.
-
Abdallah, H. H., et al. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules.
-
Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.
-
Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development & Research, 4(2).
-
CN103408454A. (n.d.). Preparation method of hydrazide compound. Google Patents.
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
-
Taha, N. I. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][6][13]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Scientific Research Publishing.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. huaxichemical.com [huaxichemical.com]
Technical Support Center: Characterizing and Mitigating Off-Target Effects of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. Based on its structural motifs, particularly the acetohydrazide group, this molecule is hypothesized to function as a histone deacetylase (HDAC) inhibitor, with the hydrazide moiety acting as a potential zinc-binding group within the enzyme's active site.[1] While its primary target is presumed to be within the HDAC family, as with any small molecule inhibitor, a thorough investigation of its off-target effects is crucial for accurate interpretation of experimental data and for anticipating potential toxicities.
This guide provides a comprehensive framework for identifying, validating, and mitigating the off-target effects of this compound. We will delve into frequently encountered issues, provide detailed troubleshooting protocols, and explain the scientific rationale behind each experimental step.
Frequently Asked Questions (FAQs)
Q1: We observe a cellular phenotype with this compound that is inconsistent with known effects of HDAC inhibition. How can we determine if this is an off-target effect?
A1: This is a common and important observation in early-stage drug discovery. To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
Use of Structurally Unrelated HDAC Inhibitors: Compare the phenotype induced by your compound with that of well-characterized HDAC inhibitors from different chemical classes (e.g., hydroxamates like Vorinostat, benzamides like Entinostat). If the phenotype is unique to this compound, it strongly suggests an off-target mechanism.[2]
-
Genetic Target Validation: Employ RNAi or CRISPR/Cas9 to knock down or knock out specific HDAC isoforms that are presumed targets. If the genetic perturbation phenocopies the effect of the compound, it supports an on-target mechanism. Conversely, if the compound still elicits the phenotype in a cell line lacking the primary HDAC target, this is compelling evidence of an off-target effect.[2]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement in a cellular context. A thermal shift indicates that the compound binds to and stabilizes the target protein. A lack of thermal shift for the presumed HDAC target, coupled with the observed phenotype, would point towards an off-target mechanism.[2]
Q2: Our compound shows activity against a panel of purified HDAC enzymes, but we are concerned about broader off-target effects. What are the most common off-target families for HDAC inhibitors?
A2: While the primary targets are HDACs, certain chemical features of these inhibitors can lead to interactions with other proteins. Common off-target families include:
-
Other Metalloenzymes: The zinc-binding motif of many HDAC inhibitors can chelate the metal ions in the active sites of other metalloenzymes. A notable example is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase, which is a frequent off-target of hydroxamate-based HDAC inhibitors.[2][3]
-
Kinases: Although structurally distinct, some HDAC inhibitors have been shown to have activity against certain protein kinases.[4][5] Kinome-wide profiling is recommended to assess this.
-
Cytochrome P450 (CYP) Enzymes: Inhibition or induction of CYP enzymes is a common liability for many small molecules and can lead to drug-drug interactions. Some HDAC inhibitors are known to induce CYP2B enzymes.[6][7]
-
hERG Potassium Channel: Inhibition of the hERG channel is a critical safety liability that can lead to cardiac arrhythmias.[8][9][10] It is essential to screen for this activity early in the development process.
Q3: We are observing high levels of cytotoxicity at concentrations where we expect on-target engagement. How can we troubleshoot this?
A3: High cytotoxicity can be a result of potent on-target effects, off-target toxicity, or a combination of both. Here are some troubleshooting steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target effect (e.g., histone acetylation) and cytotoxicity. If cytotoxicity occurs at significantly lower concentrations than on-target engagement, an off-target effect is likely the cause.
-
Time-Course Experiment: Assess the kinetics of on-target engagement and cytotoxicity. Rapid onset of cell death may suggest a different mechanism than the more gradual changes in gene expression expected from HDAC inhibition.
-
Off-Target Profiling: If off-target toxicity is suspected, it is crucial to perform broad profiling assays as detailed in the troubleshooting guides below to identify the problematic interaction.
-
Formulation and Vehicle Controls: Ensure that the vehicle (e.g., DMSO) is not contributing to toxicity at the concentrations used. Also, consider if the compound is precipitating out of solution at higher concentrations.
Troubleshooting Guides & Experimental Protocols
This section provides in-depth guides and step-by-step protocols to systematically investigate the off-target profile of this compound.
Guide 1: Comprehensive Off-Target Profiling Strategy
A systematic approach to off-target profiling is essential. The following workflow outlines a tiered strategy, starting with broad screening and moving to more specific validation assays.
References
- 1. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. (2021) | Nozomi Jimura | 4 Citations [scispace.com]
- 6. Histone deacetylase inhibitors induce cytochrome P450 2B by activating nuclear receptor constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction of an integrated database for hERG blocking small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. It is structured as a troubleshooting manual and FAQ to directly address common challenges encountered during laboratory and pilot-plant scale production.
Overview of Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process starting from 5-indanol. The first step is a Williamson ether synthesis, an O-alkylation of the phenolic hydroxyl group of 5-indanol with an haloacetate ester. The second step involves the hydrazinolysis of the resulting ester intermediate to yield the final acetohydrazide product.[1][2]
Caption: General two-step synthesis of the target acetohydrazide.
Part A: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate
This reaction is a nucleophilic substitution (S_N2) where the phenoxide ion of 5-indanol attacks the electrophilic carbon of ethyl chloroacetate.
Issue 1: Low or Inconsistent Yield
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Deprotonation of 5-Indanol | The phenolic proton of 5-indanol (pKa ~10) must be removed to form the nucleophilic phenoxide. A weak base may not drive the equilibrium sufficiently. • Solution: Use a strong enough base. Anhydrous potassium carbonate (K₂CO₃) in acetone or DMF is standard.[3][4] For sluggish reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent (THF, DMF) can be used, though it requires more stringent anhydrous conditions and handling precautions.[3] |
| Poor Reactivity of Alkylating Agent | Ethyl chloroacetate is a moderate electrophile. Its reactivity can be insufficient for a clean, high-yielding reaction at lower temperatures. • Solution 1: Switch to a more reactive leaving group. Ethyl bromoacetate is significantly more reactive than the chloro-analogue and can increase reaction rates, though it is more expensive.[3] • Solution 2: Add a catalytic amount of sodium or potassium iodide (NaI/KI). The iodide ion displaces the chloride via the Finkelstein reaction to form the highly reactive ethyl iodoacetate in situ, accelerating the S_N2 reaction.[3] |
| Suboptimal Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the S_N2 mechanism, which is favored by polar aprotic solvents. • Solution: Acetone is a good starting point and simplifies workup.[4] For higher boiling points and better solvating power, especially for scaling up, consider DMF or DMSO.[3] Ensure the solvent is dry, as water can quench the phenoxide. |
| Side Reactions (C-alkylation) | While O-alkylation is electronically favored, some C-alkylation on the aromatic ring can occur, especially at higher temperatures, leading to isomeric impurities. • Solution: Maintain moderate reaction temperatures (e.g., refluxing acetone, 50-60 °C). Avoid excessive heat, which can promote undesired side reactions. Monitor reaction progress by TLC to avoid prolonged heating after the starting material is consumed. |
Issue 2: Formation of an Oily Product Instead of a Solid/Pure Liquid
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Residual Starting Materials/Reagents | Unreacted 5-indanol or residual base can act as impurities that inhibit crystallization or contaminate the liquid product. • Solution: Perform a thorough aqueous workup. After filtering out the inorganic base (e.g., K₂CO₃), wash the organic layer with a dilute NaOH solution to remove unreacted 5-indanol, followed by water and brine washes to remove residual salts and base. |
| Trapped Solvent | High-boiling solvents like DMF or DMSO can be difficult to remove completely on a rotary evaporator. • Solution: After initial evaporation, co-evaporate with a lower-boiling solvent like toluene to azeotropically remove residual DMF/DMSO. For larger scales, purification via vacuum distillation may be more effective than chromatography for isolating the liquid ester. |
| Presence of Impurities | Minor impurities can significantly disrupt the crystal lattice of a product or render an oil impure. • Solution: If a clean workup is insufficient, purify the crude ester via column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[5] |
Step 2: Synthesis of this compound
This step is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group from the ester intermediate.
Issue 1: Reaction is Sluggish or Incomplete
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Hydrazinolysis, while generally efficient, requires sufficient thermal energy to proceed at a practical rate.[2] • Solution: Ensure the reaction mixture is maintained at a consistent reflux temperature (ethanol, ~78 °C).[6] Monitor the reaction by TLC or HPLC until the starting ester spot has completely disappeared. A typical reflux time is 2-4 hours.[5] |
| Inadequate Amount of Hydrazine Hydrate | As a nucleophile, hydrazine must be present in sufficient quantity to drive the reaction to completion. • Solution: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) relative to the ester to ensure complete conversion.[5] This also helps minimize the formation of the diacyl byproduct (see Issue 2). |
Issue 2: Formation of 1,2-bis(2-(2,3-dihydro-1H-inden-5-yloxy)acetyl)hydrazine Byproduct
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incorrect Stoichiometry or Addition Order | The product acetohydrazide is also a nucleophile and can react with a second molecule of the ester, especially if there is an excess of ester relative to hydrazine at any point. • Solution: The order of addition is critical at scale. Always add the ester solution dropwise to the hydrazine hydrate solution. [5] This maintains a localized excess of hydrazine throughout the addition, ensuring the ester preferentially reacts with hydrazine hydrate rather than the product hydrazide. |
| High Temperature Post-Reaction | Prolonged heating after the initial reaction is complete can promote the formation of this and other degradation byproducts. • Solution: Monitor the reaction closely. Once the starting ester is consumed (as determined by TLC/HPLC), stop heating and proceed with the workup.[5] |
Issue 3: Product is Oily or Fails to Crystallize
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Presence of Impurities or Unreacted Ester | These can act as crystallization inhibitors.[5] • Solution 1 (Trituration): If the product is a thick oil, attempt to induce solidification by stirring or sonicating it with a cold, non-polar solvent like n-hexane or diethyl ether. This process, called trituration, can wash away soluble impurities and encourage crystal formation.[5][6] • Solution 2 (Recrystallization): If trituration fails or the solid is impure, recrystallization from a suitable solvent (often ethanol for hydrazides) is the primary method of purification.[6] |
| Residual Solvent | Ethanol, the typical reaction solvent, can prevent crystallization if not adequately removed. • Solution: After the reaction, reduce the solvent volume by approximately half using a rotary evaporator before cooling to induce crystallization.[5][6] Ensure the final product is dried thoroughly under vacuum. |
| Solution is Too Dilute | If the product concentration is below its saturation point, it will not crystallize upon cooling. • Solution: Concentrate the solution further by removing more solvent under reduced pressure before attempting to cool and crystallize.[6] Adding a seed crystal of pure product can also initiate crystallization.[6] |
Issue 4: Exothermic Reaction (Scale-Up Hazard)
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Rapid Addition of Reagents at Scale | The reaction between an ester and hydrazine hydrate is exothermic. At a large scale, this heat can accumulate rapidly, leading to a dangerous increase in temperature and pressure. • Solution: On a larger scale, add the ester to the hydrazine hydrate solution portion-wise or via an addition funnel to control the rate of reaction and the exotherm.[5] Never add the hydrazine to the bulk ester. |
| Inadequate Cooling and Heat Dissipation | A simple ice bath may not be sufficient for reactors larger than a few liters. • Solution: Ensure the reaction vessel is equipped with an appropriate cooling system (e.g., a chiller with a circulating coolant) capable of dissipating the heat generated. Monitor the internal temperature of the reaction throughout the addition.[5] |
Part B: Frequently Asked Questions (FAQs)
Q1: What analytical method is best for monitoring these reactions? A: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both steps.[6] A typical mobile phase for analyzing the O-alkylation step is 20-30% ethyl acetate in hexane. For the hydrazinolysis step, a more polar system, such as 50-80% ethyl acetate in hexane or 5% methanol in dichloromethane, may be required to achieve good separation between the ester and the more polar hydrazide product. Visualize spots using a UV lamp (254 nm).
Q2: Why is anhydrous potassium carbonate a good choice of base for the first step? A: Potassium carbonate is a moderately strong, inexpensive, and easy-to-handle base. It is largely insoluble in acetone, making it a heterogeneous reaction. This simplifies workup, as the base and its salts can be easily removed by filtration at the end of the reaction.[3]
Q3: What are the key safety considerations when handling hydrazine hydrate at scale? A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic, so controlled addition and adequate cooling are critical to prevent thermal runaways.[5] Avoid using anhydrous hydrazine, as the hydrate is more stable.[5]
Q4: Can microwave irradiation be used to accelerate the hydrazinolysis step? A: Yes, microwave-assisted synthesis can significantly reduce reaction times for hydrazide formation, often from hours to minutes.[1][7] However, scaling up microwave reactions presents significant engineering challenges. For multi-kilogram scale-up, traditional thermal heating in a reactor is more established and controllable.[8]
Q5: My final hydrazide product is slightly colored. How can I decolorize it? A: Discoloration can arise from air oxidation of hydrazine or minor impurities.[5] This can often be remedied during recrystallization. Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol) and add a small amount of activated carbon. Hot-filter the solution to remove the carbon and then allow the filtrate to cool and crystallize. The activated carbon adsorbs many colored impurities.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-indanol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (approx. 10 mL per gram of 5-indanol).
-
Add ethyl chloroacetate (1.2 eq) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ester, which can be purified further by column chromatography or vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
Caption: Recommended workflow for the hydrazinolysis scale-up.
-
In a round-bottom flask fitted with a reflux condenser and an addition funnel, add hydrazine hydrate (1.2-1.5 eq). If desired, it can be diluted slightly with ethanol.
-
Dissolve the ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate intermediate (1.0 eq) in ethanol (approx. 5-8 mL per gram of ester) and transfer this solution to the addition funnel.
-
Add the ester solution dropwise to the stirred hydrazine hydrate at room temperature over 30-60 minutes to control the initial exotherm.[5]
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting ester.[5]
-
Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.[6]
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
References
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. reaction with ethyl chloroacetate - ACS Community [communities.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 8. osti.gov [osti.gov]
Validation & Comparative
Efficacy Analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide: A Comparative Guide to Known ENPP1 Inhibitors
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, as a potential inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). By comparing its performance against established ENPP1 inhibitors, researchers and drug development professionals can gain critical insights into its therapeutic potential, particularly in the realm of immuno-oncology.
Introduction: The Emerging Role of ENPP1 in Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has garnered significant attention as a therapeutic target in oncology.[1][2] Its primary function involves the hydrolysis of extracellular nucleotides, including adenosine triphosphate (ATP).[3][4] More critically, ENPP1 is the dominant hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[5][6]
The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged tumor cells.[5] Upon activation, it triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells, such as T cells, in the tumor microenvironment.[7] By degrading cGAMP, ENPP1 effectively dampens this anti-tumor immune response, allowing cancer cells to evade immune surveillance.[8][9] Consequently, inhibiting ENPP1 has emerged as a promising strategy to enhance the efficacy of cancer immunotherapies, including immune checkpoint blockades.[10]
This guide will comparatively assess the efficacy of this compound against a panel of known ENPP1 inhibitors currently under investigation.
The Inhibitors: A Comparative Landscape
For the purpose of this guide, we will compare our investigational compound, this compound, with a selection of known ENPP1 inhibitors that have progressed to various stages of development.
| Compound ID | Class | Development Stage | Key Characteristics |
| This compound | Hydrazide Derivative | Preclinical (Hypothetical) | Novel chemical scaffold with potential for ENPP1 inhibition. |
| RBS2418 | Small Molecule | Phase 1 Clinical Trials[11] | Potent oral inhibitor of ENPP1.[11] |
| SR-8541A | Small Molecule | Phase 1 Clinical Trials[12] | Highly selective and potent ENPP1 inhibitor.[12] |
| STF-1623 | Small Molecule | Preclinical | High potency and long tumor residence time.[13] |
| LCB33 | Small Molecule | Preclinical | Excellent ENPP1 inhibitory activity and selectivity.[14] |
Methodologies for Efficacy Comparison
To rigorously evaluate the efficacy of this compound, a multi-faceted approach encompassing biochemical, cellular, and in vivo assays is essential.
Biochemical Assays: Direct Measurement of ENPP1 Inhibition
The initial step in characterizing a potential ENPP1 inhibitor is to determine its direct enzymatic inhibitory activity.
This assay directly measures the hydrolysis of an ENPP1 substrate in the presence of the inhibitor.
-
Principle: Recombinant human ENPP1 is incubated with a substrate, and the formation of the product is quantified. The inhibitory effect of the test compound is determined by measuring the reduction in product formation.
-
Substrates:
-
Detection Methods:
-
Colorimetric/Fluorometric: For artificial substrates like pNP-TMP, the release of p-nitrophenol can be measured spectrophotometrically.[14] Fluorescent probes are also available.
-
AMP/GMP Detection: For cGAMP hydrolysis, the production of AMP and GMP can be measured using commercially available kits like the Transcreener® AMP²/GMP² Assay.[16]
-
Phosphate Detection: For ATP hydrolysis, the release of pyrophosphate can be measured, often after conversion to inorganic phosphate.[15][17]
-
Thin-Layer Chromatography (TLC): Radiolabeled [³²P] cGAMP can be used to visually track its degradation.[18]
-
Experimental Protocol: ENPP1 Inhibition Assay (cGAMP Substrate)
-
Reagents and Materials:
-
Recombinant human ENPP1 enzyme.
-
2'3'-cGAMP (substrate).
-
Test compound (this compound) and known inhibitors at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM MgCl₂, 0.1 mM ZnCl₂).
-
Detection reagent (e.g., Transcreener® AMP²/GMP² Assay kit).
-
384-well microplate.
-
-
Procedure:
-
Add 5 µL of assay buffer to each well of the microplate.
-
Add 2.5 µL of the test compound or known inhibitor at desired concentrations (typically in a serial dilution).
-
Add 2.5 µL of recombinant ENPP1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of cGAMP substrate.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of AMP/GMP produced according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cellular Assays: Assessing STING Pathway Activation
While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to demonstrate that the inhibitor can effectively block ENPP1 activity in a biological context and lead to the desired downstream signaling events.
This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE) or an IFN-β promoter.
-
Principle: A reporter cell line (e.g., THP-1 Dual™ cells) that expresses a reporter gene (e.g., luciferase or SEAP) upon STING activation is used.[7] These cells are co-cultured with cancer cells that produce cGAMP. Inhibition of ENPP1 on the cancer cells prevents cGAMP degradation, leading to STING activation in the reporter cells.
-
Cell Lines:
Experimental Protocol: STING Reporter Assay
-
Reagents and Materials:
-
MDA-MB-231 cells (or another high ENPP1-expressing cell line).
-
THP-1 Dual™ reporter cells.
-
Test compound and known inhibitors.
-
Cell culture media and supplements.
-
Luciferase or SEAP detection reagents.
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the MDA-MB-231 cells with the test compound or known inhibitors for 24 hours.
-
Collect the conditioned medium from the treated MDA-MB-231 cells.
-
Add the conditioned medium to a new 96-well plate containing THP-1 Dual™ reporter cells.
-
Incubate for 24 hours.
-
Measure the reporter gene activity (luciferase or SEAP) in the supernatant according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the fold-change in reporter gene expression relative to the vehicle control.
-
Determine the EC₅₀ value (the concentration of inhibitor that produces 50% of the maximal response).
-
This assay directly measures the production of key cytokines, such as IFN-β, that are downstream of STING activation.
-
Principle: Similar to the STING reporter assay, conditioned medium from inhibitor-treated cancer cells is used to stimulate immune cells (e.g., THP-1 cells or primary human PBMCs). The concentration of IFN-β in the supernatant is then quantified using an ELISA.[19]
Experimental Workflow: Cellular Assays
Caption: Workflow for cellular assays to assess STING pathway activation.
Data Presentation and Interpretation
The following tables present hypothetical data for a comparative analysis of our investigational compound and known ENPP1 inhibitors.
Table 1: Biochemical Inhibition of ENPP1
| Compound | IC₅₀ (nM) vs. cGAMP | IC₅₀ (nM) vs. ATP |
| This compound | 15.2 | 250.6 |
| RBS2418 | 5.8 | 150.3 |
| SR-8541A | 2.1 | 98.7 |
| STF-1623 | 0.6 | 50.2 |
| LCB33 | 1.0 | 75.4 |
-
Interpretation: A lower IC₅₀ value indicates greater potency. In this hypothetical scenario, this compound shows moderate potency against ENPP1-mediated cGAMP hydrolysis, though less potent than the other tested inhibitors. The selectivity for cGAMP over ATP can also be inferred from these values.
Table 2: Cellular STING Pathway Activation
| Compound | STING Reporter Assay EC₅₀ (nM) | IFN-β Release EC₅₀ (nM) |
| This compound | 45.8 | 60.1 |
| RBS2418 | 18.3 | 25.4 |
| SR-8541A | 8.9 | 12.7 |
| STF-1623 | 3.5 | 5.2 |
| LCB33 | 4.2 | 6.8 |
-
Interpretation: The EC₅₀ values in cellular assays reflect the compound's ability to penetrate cell membranes (if required for the specific assay setup) and engage the target in a complex biological environment. The trend in cellular potency should ideally correlate with the biochemical potency.
In Vivo Efficacy Assessment
The ultimate validation of an ENPP1 inhibitor's efficacy lies in its anti-tumor activity in vivo.
Experimental Protocol: Syngeneic Mouse Model
-
Animal Model: BALB/c mice are implanted with a syngeneic tumor cell line, such as CT26 (colon carcinoma), which is known to respond to STING activation.[7]
-
Treatment Groups:
-
Vehicle control
-
This compound (various doses)
-
Known inhibitor (e.g., STF-1623) as a positive control
-
Combination therapy with an anti-PD-1 antibody
-
-
Efficacy Readouts:
-
Tumor growth inhibition (TGI)
-
Analysis of the tumor microenvironment (e.g., infiltration of CD8+ T cells)
-
Measurement of systemic cytokine levels
-
ENPP1-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.
Conclusion
This guide outlines a systematic approach to evaluating the efficacy of the novel compound this compound as an ENPP1 inhibitor. By employing a combination of biochemical, cellular, and in vivo assays and comparing the results to those of known inhibitors, a comprehensive understanding of its potency, mechanism of action, and therapeutic potential can be achieved. The hypothetical data presented herein serves as a template for interpreting experimental outcomes. A successful candidate would exhibit high potency and selectivity for ENPP1, effectively activate the STING pathway in a cellular context, and demonstrate significant anti-tumor efficacy in vivo, both as a monotherapy and in combination with other immunotherapies.
References
- 1. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. Facebook [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
Validating the Biological Potential of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide: A Comparative Guide
Introduction: Unveiling the Therapeutic Promise of a Novel Hydrazide Derivative
In the landscape of contemporary drug discovery, the hydrazide scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a promising yet uncharacterized molecule, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. By dissecting its structural elements—a lipophilic indane moiety linked to a reactive acetohydrazide group—we can hypothesize its potential as a modulator of key neurological pathways. The presence of the hydrazide functional group, in particular, suggests a strong likelihood of activity as a monoamine oxidase (MAO) inhibitor or as an anticonvulsant agent, aligning with extensive research on related chemical classes.[3][4][5]
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals seeking to validate the biological activity of this compound. We will objectively compare its hypothesized activities with established therapeutic agents, provide detailed, field-proven experimental protocols for its validation, and present a logical framework for interpreting the potential outcomes. Our approach is grounded in scientific integrity, ensuring that every proposed step contributes to a robust and self-validating evaluation of this novel compound.
Comparative Analysis: Benchmarking Against the Gold Standards
To contextualize the potential efficacy of this compound, a direct comparison with established drugs is essential. Based on its structural alerts, we will evaluate its potential in two primary therapeutic areas: as a monoamine oxidase inhibitor for applications in mood disorders and neurodegenerative diseases, and as an anticonvulsant for the management of epilepsy.
Monoamine Oxidase (MAO) Inhibition: A Potential New Player?
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] Their inhibition can lead to increased synaptic availability of these monoamines, a mechanism central to the treatment of depression and Parkinson's disease.[1][6] Hydrazide-containing compounds have a rich history as MAO inhibitors (MAOIs).[4][5] We will compare our target compound to a reversible MAO-A inhibitor, Moclobemide , and an irreversible MAO-B inhibitor, Selegiline .
Table 1: Comparative Profile of Hypothesized MAO Inhibitory Activity
| Feature | This compound | Moclobemide (MAO-A Selective) | Selegiline (MAO-B Selective) |
| Target(s) | Hypothesized MAO-A and/or MAO-B | Primarily MAO-A | Primarily MAO-B (irreversible) |
| Mechanism | Unknown (Hypothesized reversible or irreversible) | Reversible inhibitor of MAO-A | Irreversible inhibitor of MAO-B |
| Reported IC₅₀ (MAO-A) | To be determined | ~6.061 µM | High µM to mM range |
| Reported IC₅₀ (MAO-B) | To be determined | High µM to mM range | ~0.060 µM[7] |
| Primary Therapeutic Use | Potential for depression or neurodegenerative disorders | Depression, social anxiety disorder | Parkinson's disease, major depressive disorder (transdermal)[1] |
Anticonvulsant Activity: A Novel Mechanism for Seizure Control?
The structural features of this compound also suggest potential as an anticonvulsant. Various hydrazone and acetohydrazide derivatives have demonstrated efficacy in preclinical models of epilepsy.[3][8] We will benchmark our compound against two widely used antiepileptic drugs (AEDs), Carbamazepine and Phenytoin , both of which are known to act on voltage-gated sodium channels.
Table 2: Comparative Profile of Hypothesized Anticonvulsant Activity
| Feature | This compound | Carbamazepine | Phenytoin |
| Mechanism of Action | Unknown | Blocks voltage-gated sodium channels | Blocks voltage-gated sodium channels |
| Reported ED₅₀ (MES Test, mice) | To be determined | ~3.8-5.4 mg/kg[2] | ~9.5 mg/kg |
| Reported ED₅₀ (scPTZ Test, mice) | To be determined | Inactive | Inactive |
| Primary Therapeutic Use | Potential for generalized and partial seizures | Epilepsy (focal, tonic-clonic), trigeminal neuralgia, bipolar disorder | Epilepsy (focal, tonic-clonic), status epilepticus |
Experimental Validation: Protocols for Definitive Characterization
To empirically determine the biological activity of this compound, a systematic and validated experimental approach is necessary. The following protocols are designed to provide a comprehensive assessment of its potential MAO inhibitory and anticonvulsant properties.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine the compound's inhibitory potency and selectivity for the two major MAO isoforms, MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO. The H₂O₂ is detected using a fluorometric method.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor)
-
Pargyline (selective MAO-B inhibitor)
-
Horseradish peroxidase (HRP)
-
Dye reagent (e.g., Amplex Red)
-
Assay Buffer (pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Reaction Setup: In separate wells of the 96-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include wells for a vehicle control (DMSO) and positive controls (Clorgyline for MAO-A, Pargyline for MAO-B).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate, p-tyramine, to all wells to initiate the enzymatic reaction.
-
Detection: Simultaneously add the HRP and dye reagent mixture to all wells. This will react with the H₂O₂ produced by the MAO enzyme.
-
Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~585-595 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Diagram 1: Workflow for In Vitro MAO Inhibition Assay
Caption: Workflow for determining MAO inhibitory activity.
Protocol 2: In Vivo Anticonvulsant Screening
This screening will assess the compound's ability to protect against seizures in two standard rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Principle: The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male mice (e.g., CF-1 or C57BL/6)
-
Test compound and vehicle control
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
Step-by-Step Procedure:
-
Animal Preparation and Dosing: Acclimatize mice to the laboratory environment. Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses to different groups of animals.
-
Anesthesia and Electrode Placement: At the predetermined time of peak effect, apply a drop of tetracaine hydrochloride to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[9]
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[9]
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of this endpoint is considered protection.[9]
-
Data Analysis: Determine the number of animals protected at each dose. Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Principle: The scPTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.[10]
Materials:
-
Pentylenetetrazole (PTZ)
-
Male mice
-
Test compound and vehicle control
-
Syringes and needles
Step-by-Step Procedure:
-
Animal Dosing: Administer the test compound or vehicle control to different groups of mice.
-
PTZ Administration: At the time of peak effect of the test compound, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin of the neck.[10]
-
Observation: Observe the mice for a period of 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Data Analysis: Record the number of animals in each group that are protected from seizures. Calculate the ED₅₀ as described for the MES test.
Diagram 2: Decision Tree for Anticonvulsant Screening
Caption: Decision-making process in anticonvulsant screening.
Interpreting the Data: Building a Biological Profile
The data generated from these experiments will provide a robust initial characterization of this compound.
-
MAO Inhibition: The IC₅₀ values for MAO-A and MAO-B will reveal the compound's potency and selectivity. A low IC₅₀ for one isoform over the other will indicate selectivity, which is crucial for a targeted therapeutic effect. For example, selective MAO-B inhibition is desirable for treating Parkinson's disease to avoid the "cheese effect" associated with non-selective MAOIs.[1]
-
Anticonvulsant Activity: Efficacy in the MES test suggests a mechanism that prevents seizure spread, similar to drugs like phenytoin and carbamazepine.[9] Activity in the scPTZ test indicates an ability to elevate the seizure threshold, a characteristic of drugs that enhance GABAergic neurotransmission or modulate T-type calcium channels.[10] Differential activity in these two models can provide valuable clues about the compound's mechanism of action.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of this compound's biological activity. By employing the detailed protocols and comparative analyses outlined herein, researchers can generate the critical data needed to establish a comprehensive biological profile for this novel compound. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, pharmacokinetic profiling, and evaluation in more complex disease models. The journey from a promising chemical structure to a potential therapeutic agent is arduous, but with a rigorous and scientifically sound approach, the true potential of this compound can be fully elucidated.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. praxismedicines.com [praxismedicines.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. researchgate.net [researchgate.net]
Bridging the Digital and the Biological: A Comparative Guide to the Cross-Validation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide as a Novel COX-2 Inhibitor
In the contemporary landscape of drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methodologies is paramount. This guide provides an in-depth, expert-led comparison of these approaches, centered on the evaluation of a novel compound, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. While specific data for this molecule is not yet widespread, its structural motifs, particularly the acetohydrazide core, suggest a potential interaction with inflammatory targets. Hydrazide and hydrazone derivatives have shown a wide array of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects[1][2]. This has prompted investigations into their potential as inhibitors of key enzymes in pathological pathways.
This guide will, therefore, present a realistic, albeit illustrative, cross-validation workflow. We will explore the hypothesis that this compound acts as a selective inhibitor of Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.[1][2][3] The non-selective inhibition of both COX-1 and COX-2 isoforms by traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is associated with gastrointestinal side effects, making the development of selective COX-2 inhibitors a significant therapeutic goal.[3][4]
We will dissect the predictive power of molecular docking and juxtapose it with the empirical evidence from a biochemical enzyme inhibition assay, providing a holistic view for researchers and drug development professionals.
Part 1: In Silico Prediction of COX-2 Inhibition
Our investigation commences with a computational approach to predict the binding affinity and interaction patterns of our lead compound with the COX-2 enzyme. Molecular docking is a powerful tool that allows us to visualize and quantify these potential interactions, providing a rational basis for prioritizing compounds for further experimental testing.[5][6]
Rationale for Method Selection
We employ a structure-based virtual screening approach, which is a cornerstone of modern drug discovery.[7] The crystal structure of the target protein, in this case, human COX-2, provides a high-resolution map of the active site. By docking our ligand into this site, we can generate a hypothetical binding pose and estimate the strength of the interaction, commonly expressed as a docking score. This method is not only cost-effective and rapid but also provides invaluable insights into the specific amino acid residues that may be crucial for binding.
Experimental Protocol: Molecular Docking
-
Protein Preparation: The 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., PDB ID: 6COX) is obtained from the Protein Data Bank.[7][8] Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added to the protein structure using molecular modeling software such as AutoDock Tools.
-
Ligand Preparation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: The prepared ligand is docked into the active site of the prepared COX-2 protein using a program like AutoDock Vina.[8] The search space is defined by a grid box that encompasses the known active site of the enzyme.
-
Analysis of Results: The output provides a series of binding poses ranked by their docking scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. This pose is then visualized to identify key interactions such as hydrogen bonds and hydrophobic interactions with the amino acid residues of the active site.
Predicted In Silico Performance
The table below summarizes the hypothetical docking results for our compound and a reference COX-2 inhibitor, Celecoxib.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -9.2 | Arg513, Val523, Ser353 |
| Celecoxib (Reference) | -12.8 | Arg513, His90, Gln192 |
These hypothetical results suggest that this compound has a strong binding affinity for the COX-2 active site, albeit slightly weaker than the established drug Celecoxib.[9] The predicted interactions with key residues like Arg513 and Val523, which are known to be important for COX-2 selectivity, provide a strong rationale for proceeding with in vitro validation.
Visualization of the In Silico Workflow
Caption: A streamlined workflow for the in silico molecular docking process.
Part 2: In Vitro Experimental Validation
Following the promising computational predictions, the next critical step is to validate these findings through direct experimental measurement. An in vitro enzyme inhibition assay allows us to quantify the inhibitory potency of our compound against both COX-1 and COX-2, thereby determining not only its efficacy but also its selectivity.
Rationale for Method Selection
The choice of a direct enzyme inhibition assay is crucial for unambiguous validation. We will use a commercially available COX inhibitor screening assay kit, which provides a standardized and reliable method for measuring enzyme activity.[7][10] These kits typically measure the peroxidase activity of COX, which is colorimetrically detected.[7] By performing the assay for both COX-1 and COX-2 enzymes, we can calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isoform. The ratio of these IC50 values (IC50 COX-1 / IC50 COX-2) gives us the selectivity index (SI), a key parameter in the development of safer NSAIDs.
Experimental Protocol: COX Inhibition Assay
-
Reagent Preparation: The test compound, this compound, and a reference drug (e.g., Celecoxib) are dissolved in DMSO to create stock solutions. A series of dilutions are then prepared.
-
Enzyme Reaction Setup: In a 96-well plate, the reaction buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.[11][12]
-
Inhibitor Incubation: The various concentrations of the test compound, reference drug, or vehicle (DMSO) are added to the appropriate wells. The plate is incubated for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10][11]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[11] The plate is then incubated for a precise duration (e.g., 2 minutes) at 37°C.[10]
-
Reaction Termination and Detection: The reaction is stopped by adding a solution of stannous chloride.[10][12] The amount of prostaglandin produced is then quantified using an enzyme immunoassay (EIA) by measuring the absorbance at a specific wavelength (e.g., 405-420 nm).[10][12]
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Hypothetical In Vitro Results
The table below presents the plausible experimental outcomes for this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | 15.8 | 0.75 | 21.1 |
| Celecoxib (Reference) | >10 | 0.05 | >200 |
| Ibuprofen (Non-selective Reference) | 2.5 | 5.2 | 0.48 |
These hypothetical results indicate that our test compound is a potent inhibitor of COX-2 with an IC50 value in the sub-micromolar range. Importantly, it displays a good selectivity index, being over 20 times more selective for COX-2 than COX-1. This profile is favorable when compared to a non-selective NSAID like Ibuprofen.
Visualization of the In Vitro Workflow
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
Part 3: Cross-Validation, Comparison, and Conclusion
The ultimate goal of this exercise is to ascertain the degree of correlation between our computational predictions and our experimental observations. A strong correlation enhances our confidence in the predictive power of our in silico models for future screening campaigns.
Synthesizing the Data: A Head-to-Head Comparison
| Metric | In Silico (Prediction) | In Vitro (Experimental) |
| Binding Affinity | Docking Score: -9.2 kcal/mol | IC50: 0.75 µM |
| Target Selectivity | Favorable interactions with key COX-2 residues | Selectivity Index: 21.1 |
The in silico analysis predicted a strong binding affinity, which is corroborated by the potent IC50 value obtained from the in vitro assay. While a direct mathematical conversion between docking score and IC50 is complex, a lower (more negative) docking score is generally expected to correlate with a lower IC50 value, a trend that holds true in our hypothetical study.
Discrepancies can and do arise. For instance, a compound with a very favorable docking score might show weaker than expected in vitro activity. This could be due to factors not fully accounted for in the docking simulation, such as the energetic cost of desolvation or induced-fit effects where the protein structure changes upon ligand binding. This is why the dual approach is so critical; it provides a self-validating system where each method informs and refines the other.
Performance Against Alternative COX-2 Inhibitors
To contextualize the performance of our lead compound, we compare it with other known COX-2 inhibitors.
| Compound | Type | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | Acetohydrazide Derivative (Hypothetical) | 0.75 | 21.1 |
| Celecoxib | Coxib[1] | 0.05 | >200 |
| Rofecoxib | Coxib[3] | 0.018 | >278 |
| Ibuprofen | Non-selective NSAID | 5.2 | 0.48 |
As illustrated, while not as potent or selective as the "coxib" class of drugs, our hypothetical compound shows a promising profile, especially when compared to traditional non-selective NSAIDs. This positions it as a viable lead candidate for further optimization.
Conclusion
This guide has navigated the critical process of cross-validating computational predictions with empirical laboratory data for the novel compound this compound. Our hypothetical case study demonstrates a strong correlation between a favorable in silico docking score and potent, selective in vitro inhibition of the COX-2 enzyme. This synergy between predictive modeling and experimental validation is the bedrock of efficient and rational drug design. The promising, albeit hypothetical, results for this compound underscore the potential of the acetohydrazide scaffold and warrant further investigation and optimization in the quest for safer and more effective anti-inflammatory therapeutics.
References
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. thepharmajournal.com [thepharmajournal.com]
Introduction: The Versatile Acetohydrazide Scaffold
In the landscape of medicinal chemistry, the acetohydrazide moiety (–C(=O)NHNH₂) is a cornerstone functional group, serving as a versatile synthon for a vast array of biologically active molecules.[1][2] Its significance is underscored by its presence in established therapeutic agents, including the antitubercular drug isoniazid and the antidepressant isocarboxazid.[2] The reactivity of the terminal amine allows for the facile synthesis of hydrazones (R-C(=O)NHN=CHR'), a class of compounds renowned for their broad pharmacological profile, which encompasses antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[3][4]
This guide addresses the scarcity of direct comparative studies on specific molecules like 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide by providing a broader comparative overview of structurally related and well-documented acetohydrazide derivatives.[5] By synthesizing cytotoxicity data, experimental methodologies, and mechanistic insights from multiple studies, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
General Synthesis and Chemical Reactivity
The synthetic accessibility of acetohydrazide derivatives is a key advantage for their exploration in drug discovery. The foundational acetohydrazide is typically synthesized through the hydrazinolysis of a corresponding ester. This intermediate then serves as a versatile building block. The most common subsequent reaction is the condensation with various aldehydes or ketones to form Schiff bases, known as hydrazones. This reaction is generally high-yielding and can be performed under mild conditions.[1][6]
The structural diversity of the resulting hydrazones can be easily achieved by varying the aldehyde or ketone reactant, allowing for the systematic exploration of structure-activity relationships (SAR). The resulting imine (C=N) bond in the hydrazone scaffold is crucial for its biological activity, often acting as a key pharmacophoric feature that interacts with biological targets.[3]
Caption: General synthetic workflow for acetohydrazide and hydrazone derivatives.
Comparative Biological Evaluation: Anticancer Activity
To illustrate the therapeutic potential of this class, we will compare the in vitro anticancer activity of two distinct series of acetohydrazide-derived hydrazones. The first series consists of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide derivatives, evaluated for their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit 50% of cell growth, is a standard metric for this comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide Derivatives [5]
| Compound | R' Group (Substitution on Aldehyde) | SW620 (Colon Cancer) | PC-3 (Prostate Cancer) | NCI-H23 (Lung Cancer) |
| 4f | 4-Fluorophenyl | >40 | 10.5 ± 1.2 | 10.2 ± 0.9 |
| 4h | 4-Chlorophenyl | >40 | 11.8 ± 1.5 | 9.8 ± 1.1 |
| 4n | 4-Nitrophenyl | 10.8 ± 1.3 | 8.9 ± 0.8 | 7.6 ± 0.5 |
| 4o | 3,4,5-Trimethoxyphenyl | 5.2 ± 0.6 | 3.1 ± 0.4 | 4.5 ± 0.3 |
| 4p | 3-Ethoxyphenyl-4-hydroxy | 9.7 ± 1.1 | 7.5 ± 0.9 | 6.1 ± 0.7 |
Data presented as Mean ± Standard Deviation. Lower IC₅₀ values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The data in Table 1 reveals critical structure-activity relationships:
-
Influence of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (Compound 4n ) generally confers moderate cytotoxicity across the tested cell lines.
-
Impact of Methoxy Substituents: Compound 4o , featuring a 3,4,5-trimethoxyphenyl moiety, demonstrates the highest potency among the series, with IC₅₀ values in the low micromolar range against all three cell lines. This suggests that multiple methoxy groups significantly enhance anticancer activity, a common feature in many natural and synthetic anticancer agents.
-
Halogen Substitution: Simple halogen substitutions like fluoro (Compound 4f ) and chloro (Compound 4h ) resulted in weaker activity, particularly against the SW620 colon cancer cell line.
Comparative Biological Evaluation: Antimicrobial Activity
The acetohydrazide scaffold is also prominent in the development of novel antimicrobial agents. Here, we analyze a series of acetohydrazide-linked pyrazole derivatives screened for their activity against bacterial and fungal strains.
Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of Acetohydrazide Pyrazole Derivatives [6]
| Compound | R Group (Substitution on Phenyl Ring) | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 6b | 4-Bromo | 19 | 20 | 18 | 19 |
| 6c | 4-Chloro | 22 | 21 | 20 | 21 |
| 6d | 4-Fluoro | 24 | 23 | 22 | 23 |
| 6e | 4-Methyl | 14 | 15 | 13 | 14 |
| Ciprofloxacin | Standard Drug | 28 | 27 | 26 | - |
| Amphotericin-B | Standard Drug | - | - | - | 25 |
A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The antimicrobial screening data provides clear SAR trends:
-
Effect of Halogens: The presence of electron-withdrawing halogen groups on the phenyl ring significantly enhances antimicrobial potential. The activity follows the order of electronegativity: Fluoro (6d ) > Chloro (6c ) > Bromo (6b ). Compound 6d , with a fluorine substituent, showed the most potent activity, approaching that of the standard drugs.[6]
-
Effect of Electron-Donating Groups: In contrast, the introduction of an electron-donating methyl group (Compound 6e ) led to a marked decrease in antimicrobial activity against all tested strains.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the synthesis and evaluation of these compounds are provided below.
Protocol 1: General Synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4a-p)[5]
-
Reagents and Setup:
-
2-(2-oxoindolin-1-yl)acetohydrazide (1 mmol)
-
Appropriate aromatic aldehyde (1 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask equipped with a reflux condenser.
-
-
Procedure: a. A mixture of the acetohydrazide and the aromatic aldehyde in ethanol is refluxed for 4-6 hours. b. The reaction progress is monitored by Thin Layer Chromatography (TLC). c. Upon completion, the reaction mixture is cooled to room temperature. d. The resulting precipitate is collected by vacuum filtration. e. The solid product is washed with cold ethanol and dried to yield the final hydrazone.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)[5]
This protocol outlines a standard workflow for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Caption: General experimental workflow for in vitro anticancer drug screening.
-
Cell Culture: Human cancer cell lines (e.g., SW620, PC-3, NCI-H23) are maintained in appropriate culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions and incubated for an additional 48 hours.
-
MTT Assay: a. After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. b. The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The comparative analysis of various acetohydrazide derivatives confirms that this scaffold is a highly fruitful starting point for the development of potent therapeutic agents. The ease of synthesis and the ability to readily introduce diverse substituents allow for fine-tuning of biological activity. SAR studies consistently show that electronic properties of substituents on the aryl rings play a crucial role in determining both anticancer and antimicrobial efficacy. Specifically, the trimethoxy substitution in the oxoindoline series and the fluoro-substitution in the pyrazole series were identified as key features for high potency.
While direct comparative data on this compound remains elusive, the principles derived from this analysis provide a logical framework for its synthesis and evaluation. Future research should focus on synthesizing this specific compound and its derivatives to explore their therapeutic promise and place them within the broader context of bioactive acetohydrazides.
References
- 1. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Independent Verification of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide Synthesis
This guide provides an in-depth, technically-grounded comparison of synthetic routes for 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, a valuable intermediate in medicinal chemistry and drug development.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal logic behind procedural choices, establishes self-validating protocols, and offers a framework for independent verification and optimization.
Strategic Overview: Selecting a Synthetic Pathway
The synthesis of aryl-oxy-acetohydrazides is a well-trodden path in organic synthesis. The target molecule, this compound, is most reliably constructed via a classical two-step sequence. This approach is favored in both academic and industrial settings due to its high fidelity, scalability, and the use of readily available, cost-effective reagents.
The core strategy involves:
-
Formation of the Ether Linkage: An SN2 reaction between 5-indanol and an activated acetic acid derivative, typically an ethyl haloacetate. This is a classic Williamson Ether Synthesis.[3][4]
-
Hydrazinolysis: Conversion of the resulting ester intermediate into the target hydrazide using hydrazine hydrate.[5]
We will compare this primary route to a potential alternative and provide a comprehensive analysis of their respective merits.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Two-Step Williamson Ether Synthesis & Hydrazinolysis | Alternative: Direct Alkylation with 2-Chloroacetohydrazide |
| Overall Yield | High (Typically 70-90% over two steps) | Moderate to Low (Likely <50%) |
| Reliability | High; well-documented and predictable.[6] | Lower; risk of side reactions and lower nucleophilicity of the phenoxide towards the chloroacetamide. |
| Starting Materials | 5-Indanol, Ethyl Bromoacetate, Hydrazine Hydrate (All common) | 5-Indanol, 2-Chloroacetohydrazide (Less common, may require synthesis) |
| Process Control | Straightforward; intermediates can be isolated and purified. | More complex; potential for competing N-alkylation and O-alkylation on the hydrazide. |
| Scalability | Excellent | Poor to Moderate |
| Safety | Standard protocols for handling lachrymatory haloacetates and corrosive hydrazine. | Requires handling of a potentially more hazardous bifunctional reagent. |
Visualizing the Synthetic Workflow
A clear visualization of the reaction sequence is essential for planning and execution. The following diagram outlines the validated two-step synthesis.
Caption: Validated two-step synthesis workflow.
In-Depth Experimental Protocols and Verification
The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization.
Part A: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (Intermediate)
This step employs the Williamson ether synthesis, a robust SN2 reaction.[7][8] The phenolic proton of 5-indanol is removed by a mild base, generating a potent nucleophile that attacks the electrophilic carbon of ethyl bromoacetate.
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-indanol (10.0 g, 74.5 mmol) and dry acetone (150 mL). Stir until all solids dissolve.
-
Base Addition: Add anhydrous potassium carbonate (20.6 g, 149 mmol, 2.0 eq). The use of a fine powder is recommended to maximize surface area.
-
Causality: Potassium carbonate is an ideal base for this reaction; it is strong enough to deprotonate the phenol but not so strong as to promote side reactions. Its insolubility in acetone necessitates vigorous stirring but simplifies removal via filtration.[6]
-
-
Alkylating Agent: Add ethyl bromoacetate (14.9 g, 89.4 mmol, 1.2 eq) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours.
-
Monitoring (Self-Validation): After 6 hours, pause heating and allow the solids to settle. Spot a small aliquot of the supernatant on a TLC plate (eluent: 30% Ethyl Acetate in Hexane) against a spot of the starting 5-indanol. The reaction is complete when the 5-indanol spot is no longer visible.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and any inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude ester intermediate.
-
Purification (Optional but Recommended): While often used crude in the next step, the intermediate can be purified by flash chromatography if necessary. A more practical approach for high-purity final product is recrystallization of the final hydrazide.
Part B: Synthesis of this compound (Final Product)
This step is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group from the ester, forming the thermodynamically stable hydrazide.
Protocol:
-
Setup: To a 250 mL round-bottom flask, add the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate from Part A (assuming 100% conversion, ~74.5 mmol) and absolute ethanol (150 mL). Stir until dissolved.
-
Hydrazine Addition: Add hydrazine hydrate (64-80% solution, ~1.5-2.0 eq) to the solution. The reaction is often exothermic; add cautiously.
-
Causality: Ethanol is an excellent solvent as it solubilizes both the ester and hydrazine hydrate.[9] A slight excess of hydrazine ensures the reaction goes to completion.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC (eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting ester spot has been completely consumed.
-
Isolation & Purification:
-
Reduce the volume of the solvent by about two-thirds using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 1-2 hours. The product should precipitate as a white solid.[10]
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the final product. A typical yield is 80-95% from the ester.
-
Framework for Independent Verification
Confirmation of the final product's identity and purity is paramount. The following workflow and data provide the basis for rigorous verification.
Caption: Logical workflow for product verification.
Expected Analytical Data for Verification
| Analysis Technique | Expected Result / Key Signals | Rationale |
| Melting Point | A sharp, defined melting range. | Impurities typically depress and broaden the melting point range. |
| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretch), ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1650 (C=O, Amide I), ~1240 (Ar-O-C stretch).[1][11] | Confirms the presence of key functional groups (amide, ether). |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.1 (s, 1H, -CONH-), δ ~6.7-6.6 (m, 3H, Ar-H), δ ~4.5 (s, 2H, -O-CH₂-CO-), δ ~4.2 (s, 2H, -NH₂), δ ~2.8 (t, 4H, Ar-CH₂-), δ ~2.0 (p, 2H, -CH₂-CH₂-CH₂-). | Provides definitive structural confirmation and proton environment mapping.[12][13] |
| Mass Spec (ESI+) | [M+H]⁺ = 221.13 | Confirms the molecular weight of the target compound (C₁₂H₁₆N₂O₂ = 220.27 g/mol ). |
By adhering to these detailed protocols and verification steps, researchers can confidently synthesize and validate this compound, ensuring a high-quality starting material for subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magres.apm.ac.cn [magres.apm.ac.cn]
A Researcher's Guide to the Characterization and Benchmarking of Novel Chemical Entities: A Case Study of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
In the landscape of drug discovery, researchers frequently encounter novel chemical entities (NCEs) with promising scaffolds but uncharacterized biological activity. This guide provides a comprehensive framework for the systematic evaluation of such compounds. We will use the novel molecule, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide , as a case study to illustrate the logical progression from hypothetical target identification to rigorous preclinical benchmarking against established standard-of-care drugs.
For the purpose of this guide, we will hypothesize that the acetohydrazide moiety of our NCE may confer inhibitory activity against Monoamine Oxidase (MAO) enzymes, a common target for this chemical class. This family of enzymes, particularly MAO-B, is a critical target in the management of neurodegenerative disorders like Parkinson's disease. Our goal is to design a robust testing cascade to validate this hypothesis and benchmark the NCE's performance against well-established, clinically relevant MAO-B inhibitors.
Part 1: Hypothesis-Driven Target Identification and Initial Validation
The first principle in evaluating an NCE is to establish a plausible biological target. The structure of this compound contains a hydrazide functional group (-C(=O)NHNH2). Hydrazide derivatives are a known class of compounds that can act as irreversible inhibitors of MAO enzymes by forming a stable covalent adduct with the enzyme's flavin cofactor (FAD). This structural alert provides a strong, rational basis for prioritizing MAO as our primary hypothetical target.
Our initial screening will therefore focus on confirming activity and determining selectivity for the two major MAO isoforms: MAO-A and MAO-B.
Experimental Workflow: Initial Target Screening
Caption: Workflow for initial in vitro screening of the NCE against MAO-A and MAO-B.
Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol provides a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of our NCE against both MAO isoforms.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare the MAO substrate solution (e.g., Amplex® Red reagent, horseradish peroxidase, and a non-fluorescent MAO substrate like p-tyramine).
-
Prepare positive control inhibitors: Moclobemide for MAO-A and Selegiline for MAO-B.
-
-
Assay Procedure :
-
Dispense 50 µL of assay buffer into a 96-well black microplate.
-
Add 2 µL of the NCE stock solution serially diluted in DMSO to achieve a final concentration range (e.g., 1 nM to 100 µM). Include wells for a no-inhibitor control (DMSO only) and positive controls.
-
Add 20 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 20-30 minutes using a plate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates relative to the no-inhibitor control (100% activity) and a background control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Comparative Benchmarking Against Standard Drugs
Assuming the initial screen reveals potent and selective inhibition of MAO-B, the next phase involves a head-to-head comparison with gold-standard drugs. We will select Selegiline and Rasagiline , two clinically approved irreversible MAO-B inhibitors used in the treatment of Parkinson's disease, as our benchmarks.
Comparative Data Summary (Hypothetical Data)
| Parameter | This compound | Selegiline | Rasagiline |
| MAO-B IC50 (nM) | 85 | 50 | 15 |
| MAO-A IC50 (nM) | 9,500 | 2,100 | 4,200 |
| Selectivity Index (A/B) | 111.8 | 42.0 | 280.0 |
| Mechanism of Inhibition | Irreversible (Time-Dependent) | Irreversible | Irreversible |
| In Vitro Cytotoxicity (SH-SY5Y, CC50 µM) | > 100 | > 100 | > 100 |
Protocol 2: Assessment of Irreversibility and Mechanism of Inhibition
A key characteristic of benchmark drugs like Selegiline is their irreversible mode of action. We must determine if our NCE shares this property.
-
Experimental Setup :
-
Establish four experimental groups:
-
Group 1: MAO-B enzyme + NCE (pre-incubated)
-
Group 2: MAO-B enzyme + Selegiline (pre-incubated)
-
Group 3: MAO-B enzyme + DMSO (pre-incubated)
-
Group 4: Reversible Inhibitor Control (e.g., Safinamide)
-
-
Pre-incubate the enzyme with a high concentration (e.g., 10x IC50) of the respective inhibitor or DMSO for 30 minutes.
-
-
Dialysis :
-
Subject all pre-incubated samples to extensive dialysis against a large volume of assay buffer for several hours (or use a desalting column) to remove any unbound inhibitor.
-
-
Activity Measurement :
-
After dialysis, measure the residual MAO-B activity in all samples using the fluorometric assay described in Protocol 1.
-
-
Interpretation :
-
If the NCE is an irreversible inhibitor, enzyme activity in Group 1 will not be restored after dialysis, similar to the Selegiline control (Group 2).
-
If the inhibitor were reversible (like Safinamide), its activity would be significantly recovered after dialysis. The DMSO control (Group 3) defines 100% activity post-dialysis.
-
Part 3: In Vivo Proof-of-Concept and Preclinical Benchmarking
The ultimate test of a novel therapeutic candidate is its performance in a relevant biological system. We will use the MPTP-induced mouse model of Parkinson's disease, a gold-standard for evaluating MAO-B inhibitors. This model assesses the neuroprotective potential of the compound.
In Vivo Experimental Design
Caption: Workflow for in vivo benchmarking in the MPTP mouse model of Parkinson's disease.
Protocol 3: MPTP-Induced Neurodegeneration Model
-
Animal Groups and Dosing :
-
Acclimate male C57BL/6 mice for one week.
-
Randomly assign mice to four groups (n=10/group):
-
Group 1 (Control) : Receives vehicle (e.g., saline with 5% Tween 80) daily.
-
Group 2 (MPTP Control) : Receives vehicle daily + MPTP.
-
Group 3 (NCE) : Receives the NCE (e.g., 10 mg/kg, i.p.) daily + MPTP.
-
Group 4 (Benchmark) : Receives Selegiline (e.g., 5 mg/kg, i.p.) daily + MPTP.
-
-
Begin daily drug/vehicle administration.
-
-
MPTP Induction :
-
On day 3 of treatment, begin administration of MPTP (e.g., 20 mg/kg, i.p.) once daily for 5 consecutive days, approximately 30 minutes after the drug/vehicle treatment.
-
-
Behavioral Assessment :
-
On day 10, perform behavioral tests to assess motor coordination and bradykinesia.
-
Rotarod Test : Measure the latency to fall from a rotating rod.
-
Pole Test : Measure the time taken to turn and descend a vertical pole.
-
-
-
Neurochemical and Histological Analysis :
-
On day 14, euthanize the animals and harvest the brains.
-
Dissect the striatum from one hemisphere and analyze dopamine and its metabolite levels using HPLC with electrochemical detection.
-
Process the other hemisphere for immunohistochemical staining of Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons in the substantia nigra.
-
-
Expected Outcomes and Interpretation :
-
The MPTP control group is expected to show significant motor deficits, reduced striatal dopamine levels, and a loss of TH-positive neurons compared to the vehicle control group.
-
The efficacy of the NCE will be determined by its ability to rescue these deficits. Performance will be directly benchmarked against the Selegiline-treated group. A successful NCE would demonstrate a statistically significant attenuation of motor impairments and preservation of dopaminergic neurons, ideally comparable or superior to Selegiline.
-
Conclusion
This guide outlines a rigorous, multi-stage process for the characterization and benchmarking of a novel chemical entity, using this compound as a working example. By progressing from a structurally informed hypothesis to detailed in vitro kinetic analysis and finally to in vivo validation in a disease-relevant model, researchers can build a comprehensive data package. This structured approach ensures that the performance of the NCE is not only quantified but also contextualized against clinically successful standard drugs, providing a solid foundation for further development decisions.
A Prospective Comparative Analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide: A Novel Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a crucial endeavor for the discovery of new therapeutic agents. This guide provides a prospective comparative analysis of the novel compound, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. In the absence of direct peer-reviewed studies on this specific molecule, this document leverages a detailed examination of its constituent chemical moieties—the 2,3-dihydro-1H-indene (indane) core, the oxyacetohydrazide linker, and the terminal hydrazide group—to forecast its potential biological activities and benchmark it against established compounds. This analysis is built upon the principles of bioisosterism and structure-activity relationships (SAR) to offer a scientifically grounded perspective for researchers.
Deconstructing the Scaffold: Structural and Functional Insights
The therapeutic potential of this compound can be inferred by dissecting its structure into three key components. Each of these fragments is known to be present in a variety of biologically active molecules, suggesting a range of possible therapeutic applications for the parent compound.
-
The 2,3-dihydro-1H-indene (Indane) Core: This rigid bicyclic scaffold provides a defined three-dimensional structure that can facilitate precise interactions with biological targets. The indane moiety is a key feature in several approved drugs and clinical candidates, most notably in the irreversible monoamine oxidase-B (MAO-B) inhibitor, Rasagiline, used in the treatment of Parkinson's disease[1]. The rigid nature of the indane ring can offer advantages over more flexible phenyl rings by reducing the entropic penalty upon binding to a target protein. Furthermore, derivatives of 2,3-dihydro-1H-indene have been investigated as tubulin polymerization inhibitors with anti-angiogenic and antitumor properties[2]. The indane scaffold is also explored in medicinal chemistry for designing CNS-active agents and enzyme inhibitors[3].
-
The Oxyacetohydrazide Linker: This component connects the indane core to the reactive hydrazide group. The ether linkage provides a degree of conformational flexibility, while the acetohydrazide portion introduces hydrogen bond donor and acceptor sites, which are critical for molecular recognition at a biological target.
-
The Hydrazide/Hydrazone Moiety: The terminal acetohydrazide group is a versatile pharmacophore. Hydrazides and their condensation products, hydrazones, are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects[4][5][6][7][8][9]. This functional group is capable of coordinating with metal ions, making these compounds effective enzyme inhibitors[4]. For instance, phenoxy acetohydrazide derivatives have been identified as potent urease inhibitors[10][11][12][13].
Prospective Biological Activities and Comparative Analysis
Based on the analysis of its structural components, this compound is a promising candidate for investigation in several therapeutic areas. Below, we compare its hypothetical potential against established classes of compounds.
As a Potential Enzyme Inhibitor
The presence of the acetohydrazide moiety strongly suggests that this compound could function as an enzyme inhibitor.
Comparison with Known Urease Inhibitors:
Phenoxy acetohydrazide derivatives have demonstrated significant urease inhibitory activity[11][12]. The indane ring in our target molecule can be considered a bioisostere of the phenyl ring found in these known inhibitors. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound[14][15][16][17]. The rigid and more lipophilic nature of the indane scaffold compared to a simple phenyl ring could lead to altered binding affinity and selectivity for the urease enzyme.
| Compound Class | Key Structural Feature | Reported Activity (IC50) | Reference |
| Coumarin-based acetohydrazide-1,2,3-triazole derivatives | Coumarin, acetohydrazide, triazole | 1.62–16.91 μM | [10] |
| Dichlorophenyl hydrazide derivatives | Dichlorophenyl, hydrazide | Not specified | [11][12] |
| This compound (Hypothetical) | Indane, oxyacetohydrazide | To be determined | N/A |
Experimental Protocol: Urease Inhibition Assay
A standard in vitro urease inhibition assay would be the first step to validate this hypothesis.
-
Enzyme and Substrate Preparation: Jack bean urease is dissolved in a phosphate buffer. The substrate solution is prepared by dissolving urea in the same buffer.
-
Inhibitor Preparation: The test compound, this compound, and a standard inhibitor (e.g., thiourea) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure: The enzyme solution is pre-incubated with various concentrations of the test compound for a specified time. The reaction is initiated by the addition of the urea substrate solution.
-
Ammonia Quantification: The amount of ammonia produced as a result of urea hydrolysis is quantified using the indophenol method, where the absorbance is measured spectrophotometrically.
-
IC50 Determination: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. mansapublishers.com [mansapublishers.com]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel hydrazide-hydrazone containing 1,2,4-triazole as potent inhibitors of antiapoptotic protein Bcl-xL: Synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. [PDF] Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models | Semantic Scholar [semanticscholar.org]
- 10. Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. openmedscience.com [openmedscience.com]
- 15. Use of saturated bioisosteres in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
